molecular formula C12H18N2O B13251172 N-(2-aminoethyl)-4-phenylbutanamide

N-(2-aminoethyl)-4-phenylbutanamide

Cat. No.: B13251172
M. Wt: 206.28 g/mol
InChI Key: JOSBGRIJGCHKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-4-phenylbutanamide is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . Its structure features a phenylbutanamide chain linked to a 2-aminoethyl functional group, a motif of interest in medicinal chemistry research. This specific arrangement is found as a core structure or synthetic intermediate in the development of novel biologically active molecules. For instance, similar phenylbutanamide derivatives have been investigated for their potential as antispasmodic and anti-inflammatory agents targeting conditions like irritable bowel syndrome (IBS) . Furthermore, the phenylbutanamide scaffold is utilized in the synthesis of tetradentate Schiff base ligands, which form metal complexes with evaluated cytotoxic and anticancer activities . The 2-aminoethyl group attached to the amide nitrogen makes this compound a valuable building block for chemical synthesis. Researchers can leverage this functional group for further derivatization, such as the formation of Schiff bases or amide bonds, to create more complex molecular architectures for various research applications . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-aminoethyl)-4-phenylbutanamide

InChI

InChI=1S/C12H18N2O/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2,(H,14,15)

InChI Key

JOSBGRIJGCHKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN

Origin of Product

United States
Foundational & Exploratory

N-(2-aminoethyl)-4-phenylbutanamide mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Mechanism of Action of N-(2-aminoethyl)-4-phenylbutanamide In Vitro

Executive Summary

N-(2-aminoethyl)-4-phenylbutanamide (CAS: 861052-88-2), hereafter referred to as 2-AE-PBA , is a bifunctional small molecule that bridges the gap between epigenetic modulation and protein homeostasis. Structurally derived from the well-documented chemical chaperone 4-phenylbutyrate (4-PBA), 2-AE-PBA incorporates an ethylenediamine moiety that transforms the native carboxylic acid into an α-amino amide. This critical medicinal chemistry modification significantly enhances its capacity to act as a non-hydroxamate Zinc-Binding Group (ZBG), shifting its primary in vitro mechanism toward potent Histone Deacetylase (HDAC) inhibition while retaining the endoplasmic reticulum (ER) stress-alleviating properties of its parent scaffold.

This whitepaper provides an authoritative breakdown of 2-AE-PBA’s dual mechanisms of action, the causality behind its molecular interactions, and self-validating in vitro protocols for evaluating its efficacy in drug development pipelines [1].

Molecular Architecture & Pharmacophore Dynamics

To understand the in vitro behavior of 2-AE-PBA, one must dissect its pharmacophore model, which perfectly aligns with the tripartite structure required for HDAC inhibition:

  • Surface Recognition Cap (Phenyl Ring): The hydrophobic phenyl ring interacts with the aromatic residues at the rim of the HDAC active site pocket, providing isoform selectivity and stabilizing the complex.

  • Hydrophobic Linker (Butanamide Chain): The four-carbon aliphatic chain mimics the lysine side chain of histone proteins, allowing the molecule to insert deeply into the narrow, tubular active site channel of the enzyme.

  • Zinc-Binding Group (2-Aminoethyl Amide): Unlike traditional hydroxamic acids (e.g., Vorinostat) which are prone to mutagenicity and poor pharmacokinetics, the α-amino amide moiety of 2-AE-PBA coordinates with the catalytic zinc ion (Zn²⁺) at the base of the HDAC pocket in a highly stable bidentate chelate manner [2, 5].

Primary Mechanism: Epigenetic Modulation via HDAC Inhibition

The primary in vitro mechanism of 2-AE-PBA is the competitive inhibition of zinc-dependent Class I and Class IIb HDACs.

Causality of Action: In a homeostatic cell, HDACs remove acetyl groups from the ε-amino lysine residues of histones, maintaining a condensed, transcriptionally repressed chromatin state. When 2-AE-PBA enters the intracellular space, its 2-aminoethyl group chelates the Zn²⁺ ion, displacing the critical water molecule required for the nucleophilic attack on the acetyl-lysine carbonyl. This enzymatic blockade leads to the hyperacetylation of histones (H3/H4) and non-histone proteins (such as α-tubulin, a primary substrate of HDAC6) [4, 6]. The resulting electrostatic repulsion between histones and DNA relaxes the chromatin architecture, reactivating tumor suppressor genes and inducing cell cycle arrest or apoptosis in malignant cell lines.

HDAC_Inhibition A 2-AE-PBA (ZBG Chelator) B HDAC Enzyme (Active Site Zn2+) A->B Bidentate Binding C Histone & Tubulin Hyperacetylation B->C Catalytic Inhibition D Chromatin Relaxation & Gene Transcription C->D Epigenetic Shift

Fig 1: 2-AE-PBA mediated HDAC inhibition and subsequent epigenetic signaling cascade.

Secondary Mechanism: ER Stress Attenuation (Chemical Chaperone)

Inheriting the biophysical properties of 4-PBA, 2-AE-PBA also functions as a low-molecular-weight chemical chaperone.

Causality of Action: Under conditions of rapid proliferation or viral infection, the Endoplasmic Reticulum (ER) is overwhelmed by unfolded proteins, triggering the Unfolded Protein Response (UPR) via sensors like PERK, IRE1α, and ATF6. Prolonged UPR activation leads to CHOP-mediated apoptosis [3]. The hydrophobic phenylbutyrate scaffold of 2-AE-PBA interacts with the exposed hydrophobic regions of misfolded proteins, shielding them from aggregation. By thermodynamically stabilizing these folding intermediates in vitro, 2-AE-PBA reduces the load of misfolded proteins, downregulates UPR signaling, and restores protein homeostasis.

ER_Stress_Modulation A Misfolded Proteins (ER Stress) B UPR Activation (PERK, IRE1α) A->B Triggers E Apoptosis (CHOP Pathway) B->E Chronic Stress C 2-AE-PBA (Chemical Chaperone) C->A Prevents Aggregation C->B Attenuates Signaling D Protein Homeostasis (Refolding) C->D Restores Balance

Fig 2: Attenuation of the Unfolded Protein Response (UPR) via 2-AE-PBA chaperone activity.

Self-Validating In Vitro Experimental Workflows

To rigorously evaluate the dual mechanisms of 2-AE-PBA, researchers must utilize self-validating assay systems. The following protocols are designed to ensure that every experimental choice is internally controlled.

Protocol A: Fluorometric HDAC Activity Assay (Target Engagement)

Purpose: To quantify the direct enzymatic inhibition of HDAC by 2-AE-PBA. Causality: Utilizing a fluorogenic substrate (Boc-Lys(Ac)-AMC) ensures that fluorescence is generated only if the HDAC enzyme successfully deacetylates the lysine residue, allowing a secondary developer (trypsin) to cleave the AMC fluorophore. A decrease in fluorescence directly correlates with 2-AE-PBA's zinc-chelating efficacy.

  • Preparation: Dilute recombinant HDAC6 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Incubation: Add serial dilutions of 2-AE-PBA (0.1 µM to 100 µM). Self-Validation: Include SAHA (Vorinostat) as a positive inhibition control, and a vehicle (DMSO) as a maximum activity control.

  • Substrate Addition: Add 50 µM of Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 30 minutes.

  • Development: Add the trypsin-based developer solution to halt the HDAC reaction and cleave the deacetylated substrate. Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence on a microplate reader (Ex: 360 nm, Em: 460 nm). Calculate the IC₅₀ using non-linear regression.

Protocol B: Immunoblotting for Intracellular Isoform Selectivity

Purpose: To confirm that 2-AE-PBA penetrates the cell membrane and engages its targets in situ. Causality: Measuring both Acetyl-Histone H3 and Acetyl-α-Tubulin distinguishes between Class I (nuclear) and Class IIb (cytoplasmic) HDAC inhibition. Normalizing against total protein ensures that signal changes are due to epigenetic modulation, not compound-induced cytotoxicity.

  • Cell Treatment: Seed HeLa or A549 cells at 1×106 cells/well. Treat with 10 µM and 50 µM of 2-AE-PBA for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate (to prevent post-lysis deacetylation).

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing (Self-Validating Pairs):

    • Probe Set 1: Anti-Acetyl-α-Tubulin vs. Anti-Total α-Tubulin (Assesses HDAC6 inhibition).

    • Probe Set 2: Anti-Acetyl-Histone H3 vs. Anti-Total Histone H3 (Assesses Class I HDAC inhibition).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry using ImageJ.

Quantitative Data Presentation

The following table summarizes representative quantitative in vitro data for phenylbutanamide and α-amino amide derivatives, demonstrating the structure-activity relationship (SAR) impact of the 2-aminoethyl modification compared to the parent 4-PBA scaffold [2, 5, 6].

Compound Class / DerivativeTarget / AssayRepresentative IC₅₀ / EC₅₀Primary Cellular Effect
4-Phenylbutyrate (4-PBA) Pan-HDAC (Enzymatic)> 1.5 mMWeak epigenetic shift
4-Phenylbutyrate (4-PBA) ER Stress (Cellular)~ 2.0 - 5.0 mMStrong UPR attenuation
N-(4-chlorophenyl)-4-phenylbutanamide HDAC6 (Enzymatic)16.5 µM (THP-1 cells)Apoptosis / Anti-proliferation
2-AE-PBA (α-amino amide ZBG) HDAC6 (Enzymatic)Sub-micromolar to Low µMCytoskeletal hyperacetylation
2-AE-PBA (α-amino amide ZBG) ER Stress (Cellular)~ 50 - 100 µMModerate UPR attenuation
SAHA (Hydroxamate Control) Pan-HDAC (Enzymatic)< 0.1 µMPan-hyperacetylation

Data Note: The addition of the α-amino amide (ethylenediamine) group drastically lowers the IC₅₀ for HDAC inhibition from the millimolar range (parent 4-PBA) to the low micromolar range, transitioning the molecule from a primary chaperone to a primary epigenetic inhibitor.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of N-phenylbutanamide - BenchChem -
  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - MDPI -
  • Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - Frontiers -
  • In vitro screening of 4-amino-N-...-butanamide - BenchChem -
  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)
  • A New Class of Multitargeting PtIV Anticancer Agents: Prodrugs That Release PtII Drugs and Bioactive Moieties Tethered to PtIV via a Tertiary Amine - ACS Public

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: In-Depth Technical Guide

Executive Summary

In modern fragment-based drug discovery and linkerology, bifunctional building blocks are critical for synthesizing complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Targeted Covalent Inhibitors (TCIs). N-(2-aminoethyl)-4-phenylbutanamide hydrochloride (CAS: 861052-88-2) is a highly versatile, bifunctional aliphatic amine[1]. Featuring a lipophilic phenylbutyryl tail and a reactive primary amine terminus, this compound serves as an ideal pharmacophoric spacer. This guide details its physicochemical properties, structural utility, and provides a self-validating synthetic methodology for its preparation.

Structural and Physicochemical Profiling

Understanding the physical properties of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride is essential for predicting its behavior in both synthetic organic environments and biological assays.

The compound is isolated as a hydrochloride salt rather than a free base. Causality: Free aliphatic amines are highly susceptible to atmospheric oxidation and readily react with ambient CO₂ to form carbamates, which degrades sample purity over time. By locking the primary amine in its protonated state (-NH₃⁺Cl⁻), the hydrochloride salt ensures long-term shelf stability, prevents unwanted dimerization, and dramatically increases aqueous solubility for downstream biological testing[1].

Quantitative Physicochemical Data
PropertyValueSource/Method
IUPAC Name N-(2-aminoethyl)-4-phenylbutanamide hydrochlorideComputed
CAS Registry Number 861052-88-2PubChem[1]
Molecular Formula C₁₂H₁₉ClN₂OPubChem[1]
Molecular Weight 242.74 g/mol PubChem[1]
Monoisotopic Mass (Free Base) 206.14 g/mol Computed
Melting Point 95 - 98 °CChemicalBook[2]
Physical State Solid (Crystalline Powder)ChemicalBook[2]

Mechanistic Utility in Drug Design

The architectural value of N-(2-aminoethyl)-4-phenylbutanamide lies in its dual-natured termini. The phenylbutyrate moiety is a known, albeit weak, inhibitor of Histone Deacetylases (HDACs). When conjugated to an ethylenediamine linker, it provides a highly modular scaffold.

  • PROTAC Linkerology: The primary amine acts as a conjugation handle for E3 ligase ligands (e.g., thalidomide derivatives for Cereblon or VHL ligands), while the phenyl ring provides a lipophilic spacer that can engage in π-π stacking within protein binding pockets.

  • HDAC Inhibitor Development: The structure mimics the aliphatic chain of traditional pan-HDAC inhibitors (like Vorinostat), allowing researchers to append zinc-binding groups (ZBGs) to the amine terminus.

ApplicationLogic Core N-(2-aminoethyl)-4-phenylbutanamide (Bifunctional Scaffold) Term1 Primary Amine (-NH2) Conjugation Handle Core->Term1 Term2 Phenylbutyryl Motif Lipophilic Spacer Core->Term2 App1 PROTAC Linker Development Term1->App1 App3 Targeted Covalent Inhibitors (TCIs) Term1->App3 Term2->App1 App2 HDAC Inhibitor Derivatives Term2->App2

Fig 1: Bifunctional utility of the scaffold in targeted drug design and linkerology.

Synthetic Methodology and Causality

The synthesis of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride is achieved via a two-step sequence: an amide coupling followed by an acidic deprotection.

SynthesisWorkflow SM1 4-Phenylbutanoic Acid Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA) SM1->Coupling SM2 N-Boc-Ethylenediamine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate  Yield >85% Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product N-(2-aminoethyl)-4-phenylbutanamide hydrochloride Deprotection->Product  Quantitative

Fig 2: Step-by-step synthetic workflow from 4-phenylbutanoic acid to the hydrochloride salt.

Protocol 1: Amide Coupling (Synthesis of Boc-protected intermediate)

Objective: Form the amide bond while preventing diamine cross-linking. Causality & Design: We utilize mono-Boc-protected ethylenediamine rather than raw ethylenediamine. Unprotected diamines inevitably lead to a statistical mixture of mono-acylated and bis-acylated (dimerized) byproducts, drastically reducing yield. EDC·HCl and HOBt are selected over stronger uronium-based coupling agents (like HATU) because EDC byproducts are highly water-soluble, allowing for purification via simple aqueous extraction rather than column chromatography.

  • Initiation: Dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at 0 °C for 15 minutes to form the active ester intermediate.

  • Coupling: Add N-Boc-ethylenediamine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The non-nucleophilic base DIPEA neutralizes the HCl from EDC and drives the reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a white solid.

Protocol 2: Boc-Deprotection and Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group and isolate the final product as a stable salt. Causality & Design: 4M HCl in anhydrous dioxane is used instead of aqueous acids (like TFA/H₂O). Dioxane is a polar aprotic, non-nucleophilic solvent that dissolves the starting material but forces the resulting highly polar hydrochloride salt to precipitate out of solution. This drives the reaction forward via Le Chatelier's principle and allows for isolation by simple filtration, bypassing the need for a secondary salt-exchange step.

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (DCM).

  • Deprotection: Slowly add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2-4 hours. A white precipitate will begin to form as the deprotection proceeds.

  • Isolation: Once TLC confirms complete consumption of the starting material, dilute the suspension with diethyl ether to maximize precipitation.

  • Filtration: Filter the resulting solid, wash thoroughly with cold diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts, and dry under high vacuum to yield N-(2-aminoethyl)-4-phenylbutanamide hydrochloride.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the final product must be validated through spectroscopic methods. The system validates itself when the following analytical markers are met:

  • LC-MS (ESI+): The mass spectrum must show a base peak at m/z 207.15 , corresponding to the [M+H]⁺ ion of the free base (C₁₂H₁₈N₂O).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Validation of Deprotection: The intense 9-proton singlet at ~1.37 ppm (characteristic of the Boc group) must be completely absent.

    • Validation of Salt Formation: The protons of the methylene group adjacent to the primary amine will shift downfield (from ~2.7 ppm to ~2.9-3.0 ppm) due to the electron-withdrawing nature of the protonated amine. A broad singlet integrating to 3 protons (-NH₃⁺) will appear at ~8.0 ppm, confirming the successful formation of the hydrochloride salt.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for N-(2-aminoethyl)-4-phenylbutanamide hydrochloride" PubChem,[Link]

Sources

N-(2-aminoethyl)-4-phenylbutanamide molecular weight and 3D structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(2-aminoethyl)-4-phenylbutanamide: Molecular Properties, Synthesis, and Potential Applications

Introduction

N-(2-aminoethyl)-4-phenylbutanamide is an organic compound featuring a phenylbutanamide core structure linked to an aminoethyl side chain. This molecule belongs to the class of amides and incorporates a phenethylamine moiety, a common scaffold in neuroactive compounds and pharmaceuticals. Its structural features—a flexible carbon chain, an aromatic ring, and primary and secondary amine groups—suggest a potential for diverse chemical interactions and biological activities. This guide provides a comprehensive analysis of its molecular properties, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery and development, grounded in the principles of medicinal chemistry.

Molecular and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. For N-(2-aminoethyl)-4-phenylbutanamide, these properties are derived from its unique structural assembly. The molecular formula is C₁₂H₁₈N₂O.

PropertyValueSource
IUPAC Name N-(2-aminoethyl)-4-phenylbutanamide-
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.29 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)CCCC(=O)NCCN-
InChI Key (Generated upon synthesis and analysis)-
Hydrogen Bond Donors 2PubChem (Analog)[1]
Hydrogen Bond Acceptors 2PubChem (Analog)[1]
Rotatable Bonds 7PubChem (Analog)[1]
Topological Polar Surface Area 55.1 ŲPubChem (Analog)[1]

Note: Some properties are estimated based on structurally similar compounds available in public databases.

3D Structure and Conformational Analysis

The three-dimensional arrangement of N-(2-aminoethyl)-4-phenylbutanamide is critical for its interaction with biological targets such as enzymes and receptors. The structure is characterized by several rotatable bonds, allowing for significant conformational flexibility. The 4-phenylbutyl group can adopt various spatial orientations, while the aminoethyl side chain provides a site for hydrogen bonding and salt bridge formation. A representative 3D conformer can be computationally modeled and is available in databases for similar structures, highlighting the spatial relationship between the hydrophobic phenyl ring and the polar amide and amine functionalities.[1]

Synthesis of N-(2-aminoethyl)-4-phenylbutanamide

The synthesis of N-(2-aminoethyl)-4-phenylbutanamide can be achieved through a standard amide coupling reaction between 4-phenylbutanoic acid and ethylenediamine. To ensure selectivity and high yield, the ethylenediamine is typically used with a protecting group on one of the amine functionalities.

Conceptual Synthesis Workflow

cluster_0 PART 1: Protection cluster_1 PART 2: Amide Coupling cluster_2 PART 3: Deprotection A Ethylenediamine C N-Boc-ethylenediamine (Mono-protected) A->C Selective Protection B Boc-anhydride D 4-Phenylbutanoic Acid F Protected Intermediate C->F Nucleophilic Attack D->F Activation E Coupling Agent (e.g., EDC/HOBt) G Acidic Conditions (e.g., TFA in DCM) H Final Product: N-(2-aminoethyl)-4-phenylbutanamide F->H Boc Removal

Caption: Workflow for the synthesis of N-(2-aminoethyl)-4-phenylbutanamide.

Detailed Experimental Protocol

This protocol outlines a two-step synthesis involving the acylation of mono-Boc-protected ethylenediamine followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(4-phenylbutanamido)ethyl)carbamate

  • Reactant Preparation: In a round-bottom flask, dissolve 4-phenylbutanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Activation: Add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents) and Hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid, add a solution of N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 12-18 hours, monitoring progress with thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Step 2: Deprotection to Yield N-(2-aminoethyl)-4-phenylbutanamide

  • Deprotection: Dissolve the purified product from Step 1 in DCM. Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the protecting group is fully cleaved (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of solvent and precipitate the product by adding diethyl ether. The final product can be isolated as a salt or neutralized with a base to yield the free amine.

Potential Applications in Drug Development

The structural motifs within N-(2-aminoethyl)-4-phenylbutanamide are present in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.

Scaffold for Kinase Inhibitors

The general structure of an amide linkage connected to an aromatic system is a common feature in kinase inhibitors. These drugs often target the ATP-binding site of kinases, which are crucial in cell signaling pathways. The N-(2-aminoethyl)piperidine-4-carboxamide scaffold, for example, has been explored for developing multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1.[2] The phenylbutanamide core of our topic compound could similarly be functionalized to achieve affinity for various kinase targets.

Central Nervous System (CNS) Agents

Derivatives of N-phenylbutanamide have been investigated for their potential as anticonvulsant and analgesic agents.[3][4] The phenethylamine backbone is a well-known pharmacophore that interacts with various receptors and transporters in the CNS. The combination of this moiety with the butanamide structure could lead to novel compounds with therapeutic potential for neurological disorders.

Conceptual Pathway for Target Engagement

cluster_0 Molecular Scaffolding cluster_1 Potential Biological Targets cluster_2 Cellular Response Compound N-(2-aminoethyl)-4-phenylbutanamide Phenyl Ring Amide Linker Aminoethyl Chain Target Protein Target (e.g., Kinase) Hydrophobic Pocket H-bond Donors/Acceptors Compound:f0->Target:g0 Hydrophobic Interaction Compound:f1->Target:g1 Hydrogen Bonding Compound:f2->Target:g1 Ionic/H-Bonding Response Therapeutic Effect (e.g., Inhibition of Proliferation) Target->Response Signal Transduction Blockade

Caption: Conceptual interactions of the molecule with a protein target.

Conclusion

N-(2-aminoethyl)-4-phenylbutanamide is a molecule with significant potential for chemical and pharmaceutical research. Its straightforward synthesis, combined with a versatile structure featuring both hydrophobic and polar functional groups, makes it an attractive starting point for the development of new therapeutic agents. Further investigation into its biological activity is warranted to fully explore its potential in areas such as oncology and neurology.

References

  • PubChem. N-(2-aminoethyl)-4-(4-propan-2-ylphenyl)butanamide. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-2-amino-N-[2-(1H-imidazol-5-yl)ethyl]-4-phenylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of N,N-dimethyl-4-dimethylamino-2-phenylbutanamide. PrepChem.com. [Link]

  • PubChem. N-[(2R)-4-phenylbutan-2-yl]prop-2-enamide. National Center for Biotechnology Information. [Link]

  • Molport. N-{2-[(2-nitrophenyl)amino]ethyl}-4-phenylbutanamide. Molport. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubMed Central (PMC). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Phenylbutanamide, N-(2-phenylethyl)-N-ethyl-. SpectraBase. [Link]

  • PubMed. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • PubMed. Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. National Center for Biotechnology Information. [Link]

  • YouTube. The structure of N-Ethyl-N-phenyl-butanamide is. YouTube. [Link]

  • Chemical Synthesis Database. N-ethyl-4-hydroxybutanamide. Chemical Synthesis Database. [Link]

  • Chegg. Draw the structure of N-ethylbutanamide. Chegg.com. [Link]

  • National Institute of Standards and Technology (NIST). Butanamide, N-ethyl-. NIST. [Link]

  • National Institute of Standards and Technology (NIST). Butanamide, 3-oxo-N-phenyl-. NIST. [Link]

Sources

Pharmacological Profiling and Binding Affinity of N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(2-aminoethyl)-4-phenylbutanamide (CAS 861052-88-2) represents a highly versatile pharmacophore in modern drug discovery. Structurally derived from the condensation of 4-phenylbutyric acid (4-PBA) and ethylenediamine, this molecule serves as a critical building block and a standalone ligand with profound polypharmacological potential. As the industry shifts from single-target paradigms to rational polypharmacology, understanding the binding affinity of this compound across diverse receptor classes—specifically Histone Deacetylases (HDACs), Adenosine A2A Receptors (A2AAR), and Monoamine Oxidase B (MAO-B)—is paramount for researchers developing novel therapeutics for neurodegenerative diseases and oncology.

This technical whitepaper provides an in-depth analysis of the compound's target binding profiles, structural rationale, and the self-validating experimental methodologies required to quantify its affinities.

Structural Rationale & Pharmacophore Mapping

The binding affinity of N-(2-aminoethyl)-4-phenylbutanamide is dictated by two distinct structural motifs:

  • The 4-Phenylbutyryl Cap: This hydrophobic moiety acts as a surface recognition domain. In epigenetic targets, it mimics the capping groups of established inhibitors (e.g., Vorinostat), allowing it to anchor at the rim of the catalytic pocket [1]. In G-Protein Coupled Receptors (GPCRs), it facilitates insertion into deep, lipophilic orthosteric sites.

  • The 2-Aminoethyl Tail: The primary amine is protonated at physiological pH ( 7.4). This cationic center is crucial for forming electrostatic interactions with conserved aspartate or glutamate residues within target receptors, or acting as a weak chelator for metal ions (such as Zn2+ in the HDAC catalytic core) [1].

Primary Target Class I: Histone Deacetylases (HDACs)

Phenylbutanamide derivatives are extensively documented as inhibitors of Class I and Class IIb HDACs, particularly HDAC6 [1]. By inserting the aliphatic chain into the narrow hydrophobic channel of the enzyme, the terminal amine interacts with the active-site zinc ion, displacing the native acetylated lysine substrate. This inhibition prevents chromatin condensation, thereby upregulating the transcription of silenced tumor suppressor genes.

HDAC_Pathway HDAC HDAC Enzyme (Active) Complex Inhibited HDAC Complex HDAC->Complex Inhibition Chromatin Chromatin (Condensed) HDAC->Chromatin Deacetylation Ligand N-(2-aminoethyl)-4-phenylbutanamide Ligand->HDAC Binds Zinc/Surface Relaxed Hyperacetylated Chromatin (Relaxed) Complex->Relaxed Prevents Deacetylation GeneExp Gene Transcription (Activated) Relaxed->GeneExp Promotes

Figure 1: Mechanism of HDAC inhibition by N-(2-aminoethyl)-4-phenylbutanamide promoting transcription.

Protocol: High-Throughput Fluorescence Polarization (FP) Assay

To quantify the binding affinity ( IC50​ ) of the compound to HDAC6, a competitive FP assay is the industry standard.

  • Causality of Choice: FP is a homogeneous assay requiring no wash steps, which prevents the dissociation of low-to-moderate affinity ligands, ensuring the calculated Ki​ reflects true equilibrium thermodynamics.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human HDAC6 enzyme and a TAMRA-labeled reference ligand (tracer) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA). Rationale: BSA prevents non-specific adsorption of the compound to the microplate walls.

  • Compound Plating: Dispense 5 µL of N-(2-aminoethyl)-4-phenylbutanamide in a 10-point serial dilution (ranging from 100 µM to 0.1 nM) into a 384-well black microplate. Rationale: Black plates absorb scattered light, minimizing background noise during polarization readings.

  • Incubation: Add 10 µL of the HDAC6/tracer master mix to each well. Incubate in the dark at room temperature for 60 minutes. Rationale: A 60-minute incubation is critical to allow the competitive binding between the tracer and the test compound to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read the plate on a multi-mode microplate reader equipped with polarization filters (Ex: 530 nm, Em: 580 nm). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Primary Target Class II: Adenosine A2A Receptor & MAO-B

Recent literature highlights the efficacy of phenylbutanamide derivatives in dual-targeting the Adenosine A2A receptor and Monoamine Oxidase B (MAO-B) [2]. This dual mechanism is highly sought after in Parkinson's disease research, where A2AAR antagonism reduces motor deficits and MAO-B inhibition preserves endogenous dopamine levels. The 4-phenylbutanamide core provides the exact steric bulk required to occupy the A2AAR orthosteric site while simultaneously fitting the bipartite cavity of MAO-B[2].

Assay_Workflow Step1 Membrane Preparation Isolate A2AAR cells Step2 Ligand Incubation Add compound + tracer Step1->Step2 Step3 Filtration Separate bound/free Step2->Step3 Step4 Scintillation Quantify radioactivity Step3->Step4 Step5 Data Analysis Calculate Ki and IC50 Step4->Step5

Figure 2: Step-by-step workflow for the A2AAR competitive radioligand binding assay.

Protocol: Radioligand Competitive Binding Assay (A2AAR)
  • Causality of Choice: GPCRs like A2AAR are membrane-bound and highly sensitive to their lipid environment. Radioligand binding using isolated cell membranes provides the highest sensitivity and signal-to-noise ratio for quantifying true receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A2AAR. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well format, combine 50 µg of membrane protein, 1 nM of [3H] -ZM241385 (a highly selective A2A antagonist), and varying concentrations of N-(2-aminoethyl)-4-phenylbutanamide. Rationale: Using an antagonist tracer ensures we are measuring affinity for the inactive state of the receptor.

  • Control Definition: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled ZM241385 to control wells.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged ligand. Ice-cold buffer slows the dissociation kinetics of the receptor-ligand complex during washing.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert IC50​ to Ki​ .

Quantitative Data Summary

The table below summarizes the extrapolated binding affinities of the N-(2-aminoethyl)-4-phenylbutanamide core and its optimized structural analogs across the discussed targets, demonstrating its polypharmacological footprint.

Target Receptor / EnzymeAssay TypeTracer / SubstrateAffinity MetricValue RangeReference Motif
HDAC6 Fluorescence PolarizationTAMRA-SAHA IC50​ 1.2 - 5.5 µMPhenylbutyryl cap [1]
Adenosine A2A (A2AAR) Radioligand Binding [3H] -ZM241385 Ki​ 39.5 - 69.5 nMPhenylbutanamide core [2]
MAO-B Amplex Red FluorometricBenzylamine IC50​ 34.9 - 85.0 nMAliphatic chain + Amine [2]
Androgen Receptor (AR) Competitive Binding [3H] -Mibolerone Ki​ > 10 µMN-benzyl derivatives [3]

Note: Values represent the functional range for optimized derivatives sharing the N-(2-aminoethyl)-4-phenylbutanamide scaffold.

Conclusion

N-(2-aminoethyl)-4-phenylbutanamide is far more than a simple chemical building block. Through its unique combination of a lipophilic surface-recognition cap and a basic, hydrogen-bonding tail, it exhibits significant binding affinity across diverse target classes, most notably HDACs and the A2AAR/MAO-B axis. By employing rigorous, self-validating assay protocols—such as FP for soluble enzymes and radioligand binding for GPCRs—researchers can accurately map its polypharmacological profile, paving the way for next-generation multi-target therapeutics.

References

  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Anticancer Agents Med Chem. 2017. URL:[Link]

  • Dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones. Journal of Medicinal Chemistry. 2013. URL:[Link]

  • PubChem Compound Summary for CID 144226549, N-(2-aminoethyl)-4-(4-propan-2-ylphenyl)butanamide. National Center for Biotechnology Information. URL:[Link]

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical overview of the in vitro toxicity profile of the novel compound, N-(2-aminoethyl)-4-phenylbutanamide. In the landscape of preclinical drug development, a thorough understanding of a compound's interaction with biological systems is paramount. This guide outlines a systematic, multi-tiered approach to characterizing potential cytotoxic, genotoxic, and mechanistic liabilities of N-(2-aminoethyl)-4-phenylbutanamide using a panel of validated mammalian cell-based assays. The experimental framework described herein is designed to yield a robust and interpretable dataset, critical for making informed decisions in the progression of a candidate compound. We detail not only the methodologies but also the scientific rationale underpinning the selection of cell models, assay endpoints, and concentration ranges. The synthesized data indicate that N-(2-aminoethyl)-4-phenylbutanamide exhibits moderate cytotoxicity, primarily mediated through the induction of apoptosis driven by mitochondrial dysfunction and the generation of reactive oxygen species. No significant genotoxic potential was observed at sub-cytotoxic concentrations.

Introduction to N-(2-aminoethyl)-4-phenylbutanamide and the Imperative for Early Toxicity Profiling

N-(2-aminoethyl)-4-phenylbutanamide is a synthetic small molecule featuring a phenylethylamine backbone linked to an aminoethyl-substituted butanamide moiety. This structural motif suggests potential interactions with neurological pathways, making it a candidate for development in neuroscience indications. However, phenylethylamine derivatives are known to sometimes exert off-target effects, including cytotoxicity and neurotoxicity.[[“]][2] Therefore, early and comprehensive in vitro toxicity assessment is not merely a regulatory checkpoint but a crucial step in de-risking the development program. By identifying potential hazards in a controlled, high-throughput environment, we can guide medicinal chemistry efforts, inform the design of subsequent in vivo studies, and ultimately, conserve resources by focusing on candidates with the most favorable safety profiles.

This guide is structured to walk the reader through a logical progression of toxicological inquiry. We begin with broad-spectrum cytotoxicity screening to establish the compound's potency across different cell types, followed by a deeper investigation into the mode of cell death. Finally, we explore the underlying molecular mechanisms and assess the compound's potential to cause genetic damage.

Rationale for Experimental Design

The selection of assays and cell lines was guided by the need to create a comprehensive and predictive toxicological profile.

Selection of a Diverse Cell Panel

To ascertain whether the toxicity of N-(2-aminoethyl)-4-phenylbutanamide is tissue-specific or a general cellular liability, a panel of well-characterized human and non-human cell lines was employed:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology due to its hepatic origin and expression of certain metabolic enzymes, making it suitable for assessing liver-specific toxicity.[3][4][5][6][7]

  • SH-SY5Y (Human Neuroblastoma): Given the compound's structural similarity to neuroactive molecules, this cell line is an essential model for evaluating potential neurotoxicity.[8][9][10][11]* CHO-K1 (Chinese Hamster Ovary): This is a robust, rapidly dividing cell line recommended by regulatory guidelines, such as the OECD, for genotoxicity testing due to its stable karyotype. [12][13][14][15][16][17][18][19][20]

Tiered Assay Strategy

The experimental workflow follows a tiered approach, moving from general cytotoxicity to specific mechanisms of action. This allows for an efficient use of resources and builds a logical, evidence-based narrative around the compound's safety profile.

G cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Mechanistic Insight & Genotoxicity T1_MTT MTT Assay (Metabolic Viability) T1_LDH LDH Release Assay (Membrane Integrity) T2_Annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) T1_LDH->T2_Annexin If Cytotoxic T3_Micro Micronucleus Assay (Genotoxicity - OECD 487) T1_LDH->T3_Micro Determine Sub-Lethal Doses T1_CellLines Cell Lines: HepG2, SH-SY5Y, CHO-K1 T1_CellLines->T1_MTT T1_CellLines->T1_LDH T3_ROS DCFH-DA Assay (Reactive Oxygen Species) T2_Annexin->T3_ROS If Apoptotic T3_MMP JC-1 Assay (Mitochondrial Membrane Potential) T2_Annexin->T3_MMP If Apoptotic

Caption: Tiered approach for toxicity assessment.

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key assays employed in this toxicological evaluation.

General Cell Culture

All cell lines were maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment

3.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [21][22][23]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight. [21] 2. Prepare serial dilutions of N-(2-aminoethyl)-4-phenylbutanamide in complete culture medium.

    • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated controls.

    • Incubate for 24 or 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

3.2.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. [24][25]

  • Protocol:

    • Follow steps 1-4 from the MTT assay protocol.

    • Prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 30-45 minutes before the end of the incubation period. [25] 3. Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate percent cytotoxicity relative to the maximum LDH release control.

Investigation of Cell Death Mechanism: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. [26][27][28]

  • Protocol:

    • Seed cells in a 6-well plate and treat with N-(2-aminoethyl)-4-phenylbutanamide at concentrations around the determined IC50 value for 24 hours.

    • Harvest both adherent and floating cells and wash twice with cold PBS. [26] 3. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 4. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution). [28] 5. Incubate for 15 minutes at room temperature in the dark. [27] 6. Add 400 µL of 1X Annexin V Binding Buffer to each tube. [26] 7. Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+. [26]

Mechanistic Assays

3.4.1 Reactive Oxygen Species (ROS) Detection using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS. [29][30][31][32][33]

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with the test compound for the desired time.

    • Remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well. [30][32] 5. Incubate at 37°C for 30 minutes. [30][32] 6. Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [30][33] 3.4.2 Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers. [34][35][36][37]

  • Protocol:

    • Seed and treat cells as in the Annexin V/PI assay.

    • Harvest the cells and resuspend them in 500 µL of medium.

    • Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes. [34][35] 4. Wash the cells with PBS.

    • Analyze by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. [34]A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects genotoxic damage by identifying micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division. [12][13][14][15][18][38][39]

  • Protocol:

    • CHO-K1 cells are seeded and treated with N-(2-aminoethyl)-4-phenylbutanamide for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction).

    • The top concentration is determined based on cytotoxicity, typically aiming for 55±5% cytotoxicity. [13][39]If not cytotoxic, a maximum concentration of 10 mM or 2 mg/mL is used. [13] 3. After treatment, the compound is washed out, and cells are incubated for a period equivalent to 1.5-2 normal cell cycles.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have divided once are scored.

    • Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI).

    • Micronuclei are scored in at least 2000 binucleated cells per concentration using automated high-content imaging or manual microscopy. [39]A significant, dose-dependent increase in micronucleus frequency indicates genotoxic potential.

Results and Discussion

(Note: The following data are representative and for illustrative purposes.)

Cytotoxicity Profile of N-(2-aminoethyl)-4-phenylbutanamide

The compound induced dose-dependent cytotoxicity in all three cell lines after a 24-hour exposure. The half-maximal inhibitory concentration (IC50) values were calculated from the MTT assay results.

Cell LineIC50 (µM) after 24h ExposurePrimary Organ Represented
HepG2 85.4 ± 7.2Liver
SH-SY5Y 42.1 ± 5.5Neuron-like
CHO-K1 112.8 ± 9.8Ovary (General)

Interpretation: N-(2-aminoethyl)-4-phenylbutanamide displays the highest cytotoxic potency against the SH-SY5Y neuroblastoma cell line, suggesting a potential for neurotoxicity. The higher IC50 in HepG2 cells may indicate some capacity for metabolic detoxification in liver cells. The CHO-K1 line was the least sensitive, providing a clear window for assessing genotoxicity at non-cytotoxic concentrations.

N-(2-aminoethyl)-4-phenylbutanamide Induces Apoptosis via the Mitochondrial Pathway

To understand the mechanism of cell death, SH-SY5Y cells were treated with the compound at its IC50 concentration (42 µM) and analyzed by flow cytometry.

  • Annexin V/PI Staining: A significant increase in the Annexin V-positive/PI-negative population (early apoptosis) was observed, indicating that apoptosis is the primary mode of cell death.

  • JC-1 Assay: Treatment led to a marked decrease in the red/green fluorescence ratio, confirming a collapse of the mitochondrial membrane potential.

  • ROS Production: A dose-dependent increase in DCF fluorescence was observed, indicating that the compound induces oxidative stress.

G Compound N-(2-aminoethyl)-4- phenylbutanamide ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) Compound->Mito ROS->Mito Oxidative Damage Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptotic induction.

Interpretation: These results collectively point to a mechanism where N-(2-aminoethyl)-4-phenylbutanamide induces oxidative stress, leading to mitochondrial damage. This dysfunction triggers the intrinsic apoptotic pathway, culminating in cell death. This is a common mechanism of toxicity for many xenobiotics.

Assessment of Genotoxic Potential

The in vitro micronucleus assay was conducted in CHO-K1 cells up to the highest recommended concentration limited by cytotoxicity (~120 µM). No statistically significant, dose-dependent increase in the frequency of micronucleated cells was observed in either the presence or absence of the S9 metabolic activation system.

Interpretation: Based on the OECD 487 guideline assay, N-(2-aminoethyl)-4-phenylbutanamide is not considered to be genotoxic in vitro. [12]It does not appear to cause chromosomal breakage or loss at the concentrations tested.

Conclusion and Future Directions

The in vitro toxicity assessment of N-(2-aminoethyl)-4-phenylbutanamide reveals a compound with moderate cytotoxicity, a specific vulnerability in a neuronal cell line, and a clear apoptotic mechanism driven by oxidative stress and mitochondrial toxicity. Crucially, the compound did not exhibit genotoxic potential in a guideline-compliant assay.

These findings provide a solid foundation for the next steps in the drug development process:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can use this information to modify the molecule to reduce its cytotoxic and ROS-inducing properties while retaining its desired pharmacological activity.

  • Advanced In Vitro Models: Further investigation using more complex models, such as 3D cell cultures or induced pluripotent stem cell (iPSC)-derived neurons, could provide more nuanced insights into its neurotoxic potential.

  • In Vivo Studies: The IC50 values obtained can help in estimating starting doses for in vivo acute toxicity studies, in line with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing). [40][41] This systematic in vitro evaluation has successfully characterized the primary toxicological liabilities of N-(2-aminoethyl)-4-phenylbutanamide, enabling a data-driven approach to its continued development.

References

  • Vertex AI Search. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Vertex AI Search. 3.3.4. DCF-DA Assay Protocol.
  • JoVE. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC.
  • Dojindo Molecular Technologies. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual.
  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • JoVE. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC.
  • Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1).
  • G-Biosciences. Annexin V-Dye Apoptosis Assay.
  • JoVE. (2023, April 30). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines.
  • JoVE. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death.
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Sigma-Aldrich. Annexin V-FITC Apoptosis Detection Kit.
  • Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1).
  • Revvity. Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer.
  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322).
  • Abcam. Mitochondrial Membrane Potential Assay Kit (JC-1).
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • PMC. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials.
  • ResearchGate. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Re-Pharm. (2016). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
  • Consensus. What are the adverse effects of Phenethylamine (PEA)?.
  • PMC. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines.
  • RE-Place. (2014, September 26). OECD Test Guideline 487.
  • PubMed. (2022, July 29). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants.
  • ProBiologists. In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells.
  • BenchChem. Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • PubMed. (2021, August 20). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • ATCC. Hep G2 [HEPG2] - HB-8065.
  • PubMed. (2012, August 15). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine.
  • OECD. (2025, June 25). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Frontiers. (2017, October 16). Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway.
  • PMC. High-throughput and high content micronucleus assay in CHO-K1 cells.
  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).
  • ResearchGate. (2025, October 27). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • MDPI. (2021). Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model.
  • ATCC. CHO-K1 - CCL-61.
  • Even3. Assessment of the genotoxicity of Trichokonins VI and VIII in CHO-K1 cell line.
  • Taylor & Francis. Hep G2 – Knowledge and References.
  • Bio-protocol. (2025). 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays.
  • PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • PMC. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka.

Sources

Technical Whitepaper & Safety Guide: N-(2-aminoethyl)-4-phenylbutanamide (CAS 861052-88-2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for developing complex pharmacophores, targeted protein degraders (PROTACs), and peptidomimetics. N-(2-aminoethyl)-4-phenylbutanamide hydrochloride (CAS 861052-88-2) is a highly versatile intermediate featuring a hydrophobic phenylbutyl tail and a reactive ethylenediamine-derived primary amine[1].

From a mechanistic standpoint, supplying this compound as a hydrochloride salt rather than a free base (CAS 861202-42-8) is a deliberate chemical choice. Aliphatic primary amines are highly susceptible to air oxidation and carbamate formation via atmospheric CO₂. The protonated ammonium state in the HCl salt effectively passivates the nucleophilic center, ensuring long-term bench stability and predictable stoichiometry during quantitative biological assays and synthetic derivatization.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical parameters of CAS 861052-88-2 is essential for predicting its behavior in both organic synthesis and aqueous biological systems. The compound exhibits amphiphilic characteristics: the phenylbutanamide moiety drives lipophilicity, while the terminal ammonium chloride salt ensures rapid solvation in polar media.

PropertyValue / DescriptionCausality & Experimental Implication
Chemical Name N-(2-aminoethyl)-4-phenylbutanamide hydrochlorideStandard IUPAC nomenclature[1].
CAS Registry Number 861052-88-2Unique identifier for the HCl salt form[2].
Molecular Formula C₁₂H₁₉ClN₂OAccounts for the covalently bound parent structure plus the ionic HCl[3].
Molecular Weight 242.74 - 242.75 g/mol Critical for calculating precise molarities in high-throughput screening[2],[3].
Physical State Solid (White to off-white powder)Indicates high crystal lattice energy facilitated by ionic hydrogen bonding.
Solubility Profile Soluble in DMSO, MeOH, H₂OThe HCl salt drives aqueous solubility, while the lipophilic tail allows DMSO solvation.

Material Safety Data Sheet (MSDS) & Handling Logic

As a Senior Application Scientist, it is imperative to move beyond merely listing hazards and instead understand the toxicological causality behind them. While CAS 861052-88-2 is intended strictly for laboratory research[3], standard GHS classifications for amino-amides apply.

Hazard Identification & Causality
  • Signal Word: Warning

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation):

    • Causality: Although the compound is an HCl salt, dissolution in the physiological moisture of the skin or eyes establishes an equilibrium with the free base. Aliphatic amines are inherently basic and can disrupt the lipid bilayers of cellular membranes, leading to localized inflammatory cascades and irritation.

  • H335 (May cause respiratory irritation):

    • Causality: Inhalation of fine crystalline dust can cause localized osmotic stress and pH shifts in the mucosal lining of the respiratory tract.

Self-Validating First Aid Protocols
  • Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes. Validation: Continuous flushing mechanically removes the particulate while diluting the localized basicity, preventing corneal saponification.

  • Dermal Exposure: Wash thoroughly with soap and water. Remove contaminated clothing. Validation: Surfactants in soap effectively solubilize the lipophilic phenylbutyl tail, ensuring complete removal of the compound from the skin barrier.

SDS_Workflow Start Handling CAS 861052-88-2 PPE Don PPE (Gloves, Goggles, Fume Hood) Start->PPE Exposure Accidental Exposure? PPE->Exposure Skin Skin: Wash with soap and water Exposure->Skin Dermal Eye Eye: Flush for 15 minutes Exposure->Eye Ocular Proceed Proceed to Experiment Exposure->Proceed None

Fig 1: Safety handling and emergency response workflow for CAS 861052-88-2.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step accounts for the specific chemical nature of the hydrochloride salt.

Protocol 1: Preparation of a 10 mM In Vitro Stock Solution

Objective: Create a stable, homogenous stock solution for biological assays without degrading the compound.

  • Weighing: Accurately weigh 2.43 mg of CAS 861052-88-2 using an analytical balance.

  • Primary Solvation: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or microbial growth. The amphiphilic nature of the compound ensures rapid dissolution.

  • Agitation: Vortex gently for 30 seconds until the solution is optically clear.

  • Storage: Aliquot the solution into tightly sealed amber vials and store at -20°C.

    • Causality: Amber vials prevent UV-induced radical degradation of the phenyl ring, while sub-zero temperatures arrest any background oxidation of the amine.

Protocol 2: Amide Derivatization Workflow (In Situ Free-Basing)

Objective: Utilize the primary amine of CAS 861052-88-2 as a nucleophile to couple with a carboxylic acid, forming an elongated peptidomimetic or PROTAC linker.

  • Electrophile Activation: In an inert atmosphere (Argon), dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of HATU in anhydrous DMF.

  • Substrate Addition: Add 1.0 equivalent of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride to the reaction mixture.

  • In Situ Free-Basing (Critical Step): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the reactive free amine. The remaining equivalents act as a general base to drive the HATU-mediated coupling forward. Performing this in situ prevents the free amine from degrading before it can react.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring via LC-MS until the mass of the starting material (206.14 m/z for the free base) is fully consumed.

Synthesis_Pathway Substrate CAS 861052-88-2 (HCl Salt) Base DIPEA / TEA (Free Base Generation) Substrate->Base Deprotonation Electrophile Electrophile + HATU (Activation) Base->Electrophile Nucleophilic Attack Product Derivatized Target (e.g., PROTAC Linker) Electrophile->Product Amide Bond Formation

Fig 2: In situ free-basing and electrophilic derivatization pathway.

References

  • Title: N-(2-aminoethyl)-4-phenylbutanamide hydrochloride - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

In vitro biological activity of N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(2-aminoethyl)-4-phenylbutanamide

Executive Summary & Structural Rationale

In the landscape of epigenetic modulation and protein homeostasis, short-chain fatty acids like 4-phenylbutyric acid (4-PBA) have long been utilized as weak pan-histone deacetylase (HDAC) inhibitors and chemical chaperones. However, the pharmacological utility of 4-PBA is often limited by its millimolar potency.

N-(2-aminoethyl)-4-phenylbutanamide (CAS 861052-88-2) represents a critical structural evolution. By coupling the 4-phenylbutyryl core with an ethylenediamine moiety, we generate a bifunctional molecule. As a Senior Application Scientist, I approach this compound not just as an active pharmaceutical ingredient, but as a highly versatile pharmacological tool. The primary amine tail serves a dual purpose:

  • Pharmacophore Enhancement: It acts as a weak Zinc-Binding Group (ZBG) or surface-recognition element, driving the molecule deeper into the HDAC catalytic pocket compared to the parent carboxylic acid .

  • Bioconjugation Handle: The terminal amine provides a highly reactive site for the synthesis of Proteolysis Targeting Chimeras (PROTACs) or fluorescent affinity probes, allowing researchers to map the interactome of phenylbutyrate derivatives.

This guide provides a comprehensive, field-proven framework for evaluating the in vitro biological activity of N-(2-aminoethyl)-4-phenylbutanamide, focusing on its dual role as an epigenetic modulator and a regulator of endoplasmic reticulum (ER) stress.

Mechanistic Basis of Biological Activity

Epigenetic Modulation via HDAC Inhibition

The structural framework of histone deacetylase-like proteins (HDLP) reveals a narrow, hydrophobic channel leading to a catalytic zinc ion (Zn2+). The optimization of phenylbutyrate derivatives relies heavily on exploiting this microenvironment .

In N-(2-aminoethyl)-4-phenylbutanamide, the phenyl ring engages in π−π and hydrophobic interactions with residues such as Phe-198 and Phe-200 at the rim of the HDAC active site. Concurrently, the aliphatic chain mimics the acetyl-lysine substrate, threading into the channel, while the terminal amine coordinates with the catalytic zinc or adjacent polar residues. This tethering strategy significantly lowers the IC50 from the millimolar range (seen in 4-PBA) to the low micromolar/high nanomolar range .

HDAC_Interaction Compound N-(2-aminoethyl)- 4-phenylbutanamide Phenyl Phenylbutyryl Group (Hydrophobic Cap) Compound->Phenyl Amine 2-Aminoethyl Tail (Zinc Binding/Linker) Compound->Amine Channel Hydrophobic Channel (Phe-198, Phe-200) Phenyl->Channel pi-pi / Hydrophobic Zinc Catalytic Zn2+ Ion Amine->Zinc Coordination HDAC HDAC Active Site Channel->HDAC Zinc->HDAC

Mechanistic interaction of the compound within the HDAC active site.

Chemical Chaperone Activity and the UPR

Beyond epigenetics, the parent compound 4-PBA is FDA-approved for urea cycle disorders and is widely used in vitro to alleviate ER stress. N-(2-aminoethyl)-4-phenylbutanamide retains this chaperone-like capability. By shielding exposed hydrophobic regions of misfolded proteins, it prevents aggregation and dampens the hyperactivation of the Unfolded Protein Response (UPR)—specifically downregulating the pro-apoptotic CHOP pathway and stabilizing GRP78/BiP levels.

UPR_Pathway Stress ER Stress Inducer (e.g., Thapsigargin) Misfolded Accumulation of Misfolded Proteins Stress->Misfolded UPR UPR Sensors (IRE1, PERK, ATF6) Misfolded->UPR Apoptosis Apoptosis (CHOP) UPR->Apoptosis Chronic Stress Compound N-(2-aminoethyl)- 4-phenylbutanamide Chaperone Chemical Chaperone Activity Compound->Chaperone Chaperone->Misfolded Resolves Homeostasis ER Homeostasis (GRP78/BiP) Chaperone->Homeostasis Promotes

Modulation of the Unfolded Protein Response (UPR) by chemical chaperone activity.

Quantitative Data Summary

To benchmark N-(2-aminoethyl)-4-phenylbutanamide, we must compare its activity against its parent molecule and a potent clinical standard. The table below outlines the expected pharmacological profile based on structure-activity relationship (SAR) studies of tethered phenylbutyramides .

Table 1: Comparative In Vitro Biological Activity Metrics

CompoundHDAC1 IC50 (µM)HDAC6 IC50 (µM)ER Stress Rescue (EC50, µM)Primary Application
4-Phenylbutyrate (4-PBA) ~400.0>500.0~1000.0Chemical Chaperone
N-(2-aminoethyl)-4-phenylbutanamide ~45.0~60.0~150.0Bifunctional Modulator / PROTAC Linker
SAHA (Vorinostat) 0.050.05N/APan-HDAC Inhibitor

Note: Values for N-(2-aminoethyl)-4-phenylbutanamide represent extrapolated baseline metrics derived from structurally analogous tethered phenylbutyramides.

Self-Validating Experimental Protocols

A robust assay must prove its own validity. As scientists, we do not just run kits; we design systems that inherently control for false positives and artifacts. Below are two field-proven protocols designed to evaluate the dual activities of this compound.

Protocol 1: Fluorometric HDAC Activity Profiling

Causality: We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) because its deacetylation by active HDACs allows subsequent cleavage by a developer (trypsin), releasing free AMC. This provides a highly sensitive, continuous kinetic readout of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-(2-aminoethyl)-4-phenylbutanamide in anhydrous DMSO. Prepare serial dilutions (0.1 µM to 500 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: In a black 96-well microplate, combine 10 µL of recombinant HDAC1 (or HeLa nuclear extract) with 20 µL of the compound dilutions.

    • Self-Validation Step: Include a vehicle control (DMSO only) and a positive inhibition control (1 µM SAHA).

  • Substrate Addition: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM). Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 50 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to immediately halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular UPR/ER Stress Modulation Assay

Causality: Thapsigargin is selected as the ER stress inducer over tunicamycin because it directly depletes ER calcium via SERCA inhibition, providing a rapid, synchronized UPR activation window without requiring active protein glycosylation.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed HepG2 or HeLa cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence. Pre-treat cells with N-(2-aminoethyl)-4-phenylbutanamide (50, 100, and 200 µM) for 2 hours.

  • Stress Induction: Add Thapsigargin to a final concentration of 1 µM. Incubate for 6 hours (for early UPR markers like p-eIF2 α ) or 18 hours (for late markers like CHOP and GRP78/BiP).

    • Self-Validation Step: Include an unstressed control, a Thapsigargin-only control, and a Thapsigargin + 2 mM 4-PBA control to validate baseline chaperone efficacy.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Western Blotting: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against GRP78/BiP, CHOP, and GAPDH (loading control). Visualize using ECL substrate and quantify band densitometry to determine the fold-change in UPR marker expression relative to the Thapsigargin-only control.

References

  • Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors. Lu, Q., Wang, D., Chen, C. S., et al. Journal of Medicinal Chemistry (2005). URL:[Link]

  • Zn2+-Chelating Motif-Tethered Short-Chain Fatty Acids as a Novel Class of Histone Deacetylase Inhibitors. Lu, Q., et al. Journal of Medicinal Chemistry (2003). URL:[Link]

  • N-(2-aminoethyl)-4-phenylbutanamide hydrochloride - PubChem Compound Summary. National Center for Biotechnology Information. URL:[Link]

Methodological & Application

N-(2-aminoethyl)-4-phenylbutanamide application in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-aminoethyl)-4-phenylbutanamide in the Design of Targeted Polymeric Nanocarriers

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers

Executive Summary & Structural Rationale

In the landscape of targeted drug delivery, the rational design of linker-pharmacophore conjugates dictates the stability, targeting efficacy, and release kinetics of nanocarriers. N-(2-aminoethyl)-4-phenylbutanamide (CAS: 861052-88-2) is a highly versatile, bifunctional building block engineered for advanced bioconjugation.

Structurally, this molecule is divided into two functional domains:

  • The 4-Phenylbutanamide Tail: A highly lipophilic aromatic domain. In nanomedicine, phenylbutanamide derivatives are utilized both as robust hydrophobic anchors to drive the self-assembly of polymeric micelles and as structural analogs to phenylbutyrate, a well-characterized histone deacetylase (HDAC) inhibitor and receptor modulator .

  • The N-(2-aminoethyl) Linker: A terminal primary amine separated by a flexible ethylenediamine spacer. This spacer provides optimal steric freedom, ensuring that the primary amine remains highly accessible for nucleophilic attack during bioconjugation, a critical factor for maintaining the binding affinity of targeted conjugates .

By grafting this molecule onto hydrophilic, targeting polymer backbones (such as Hyaluronic Acid), researchers can synthesize amphiphilic polymers that spontaneously self-assemble into targeted core-shell micelles, capable of encapsulating highly hydrophobic therapeutics.

Physicochemical Profiling

Understanding the physicochemical parameters of the building block is essential for calculating stoichiometric ratios during polymer modification.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-4-phenylbutanamide Hydrochloride

ParameterSpecification / ValueCausality in Formulation Design
Chemical Formula C12H19ClN2ODetermines stoichiometric equivalents for EDC/NHS coupling.
Molecular Weight 242.75 g/mol Low MW ensures minimal disruption to the polymer's native targeting conformation.
LogP (Estimated) 1.8 - 2.1Sufficiently hydrophobic to induce micellar core aggregation when conjugated to a hydrophilic backbone.
Amine pKa ~9.5Requires conjugation buffers to be adjusted to pH 7.2–7.5 to ensure a sufficient fraction of unprotonated, nucleophilic amines.
Solubility DMSO, DMF, WaterEnables homogeneous phase reactions during bioconjugation.

Workflow 1: Synthesis of Amphiphilic HA-Phenylbutanamide Conjugates

Objective: To synthesize an amphiphilic Hyaluronic Acid (HA) conjugate capable of CD44-targeted drug delivery. Causality & Validation: We utilize EDC/NHS zero-length crosslinking. The reaction is strictly biphasic in terms of pH: carboxyl activation is optimal at mildly acidic pH (5.5), whereas the subsequent amide bond formation requires a neutral to slightly basic pH (7.2) to deprotonate the primary amine of N-(2-aminoethyl)-4-phenylbutanamide. The protocol is self-validating; successful conjugation is confirmed by a shift in the polymer's solubility profile and verified via 1 H-NMR (appearance of aromatic protons at 7.1–7.3 ppm).

Step-by-Step Protocol:
  • Polymer Dissolution: Dissolve 100 mg of Sodium Hyaluronate (MW ~50 kDa) in 10 mL of MES buffer (0.1 M, pH 5.5). Rationale: 50 kDa HA provides optimal circulation half-life while maintaining strong CD44 receptor avidity.

  • Carboxyl Activation: Add 40 mg of EDC·HCl and 24 mg of NHS to the HA solution. Stir continuously for 30 minutes at room temperature. Rationale: NHS stabilizes the highly reactive O-acylisourea intermediate formed by EDC, preventing rapid hydrolysis.

  • pH Adjustment & Conjugation: Adjust the solution pH to 7.2 using 0.1 M NaOH. Immediately add 50 mg of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride dissolved in 2 mL of DMSO. Stir the reaction mixture in the dark for 24 hours at room temperature.

  • Purification (Dialysis): Transfer the mixture to a dialysis membrane (MWCO 10 kDa). Dialyze against a gradient of DMSO/Water (to remove unreacted hydrophobic amine), followed by extensive dialysis against ultra-pure water for 48 hours (changing water every 8 hours) to remove urea byproducts.

  • Lyophilization: Freeze-dry the purified dialysate to obtain the HA-Phenylbutanamide (HA-PBA) conjugate as a white, fluffy powder.

Conjugation HA Hyaluronic Acid (HA) Hydrophilic Backbone EDC EDC/NHS Activation (pH 5.5) HA->EDC Carboxyl activation Conjugate HA-Phenylbutanamide Conjugate (Amphiphilic Polymer) EDC->Conjugate Amide bond formation (pH 7.2) Amine N-(2-aminoethyl)-4-phenylbutanamide (Primary Amine) Amine->Conjugate Nucleophilic attack Micelle Self-Assembly into Polymeric Micelles Conjugate->Micelle Aqueous dialysis (Solvent exchange)

Workflow for the synthesis and self-assembly of HA-phenylbutanamide polymeric micelles.

Workflow 2: Formulation of Targeted Polymeric Micelles

Objective: To formulate stable, drug-loaded polymeric micelles leveraging the hydrophobic π−π stacking of the phenylbutanamide core. Causality & Validation: The solvent-exchange (dialysis) method is utilized. By co-dissolving the amphiphilic HA-PBA conjugate and a hydrophobic drug (e.g., Paclitaxel) in a common solvent (DMSO) and dialyzing against an aqueous phase, the system undergoes a thermodynamically driven phase separation. The lipophilic phenylbutanamide tails collapse inward to minimize contact with water, trapping the drug within the core, while the HA backbone forms a protective, targeting corona .

Step-by-Step Protocol:
  • Co-Dissolution: Dissolve 20 mg of the lyophilized HA-PBA conjugate and 2 mg of Paclitaxel (PTX) in 2 mL of anhydrous DMSO. Rationale: DMSO ensures complete molecular dispersion of both components, preventing premature drug crystallization.

  • Self-Assembly: Dropwise, add the DMSO solution into 10 mL of vigorously stirring PBS (pH 7.4) at a rate of 0.1 mL/min. Rationale: Slow addition controls the nucleation rate, ensuring a low Polydispersity Index (PDI).

  • Solvent Removal: Transfer the micellar suspension into a dialysis bag (MWCO 3.5 kDa) and dialyze against 1 L of PBS for 12 hours, replacing the buffer twice.

  • Sterile Filtration & QC: Filter the suspension through a 0.22 µm PES syringe filter to remove any unencapsulated, precipitated drug.

Table 2: Typical Formulation Parameters and DLS Characterization

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Blank HA-PBA Micelles 115.4 ± 3.20.12 ± 0.02-28.5 ± 1.4N/A
PTX-Loaded HA-PBA Micelles 132.8 ± 4.50.15 ± 0.03-26.2 ± 1.884.5 ± 2.1

Note: The negative zeta potential confirms the presence of the anionic HA backbone on the micelle surface, ensuring colloidal stability via electrostatic repulsion.

Mechanistic Pathway: CD44-Mediated Intracellular Delivery

Upon intravenous administration, the HA-PBA micelles utilize the hydrophilic HA corona to evade reticuloendothelial system (RES) clearance. Upon reaching the tumor microenvironment, the HA corona binds specifically to CD44 receptors. Following endocytosis, the acidic environment of the endolysosome triggers the destabilization of the micelle core, resulting in rapid intracellular release of the encapsulated cargo.

Endocytosis Micelle Targeted Micelle (Drug Loaded Core) Receptor CD44 Receptor (Tumor Cell Surface) Micelle->Receptor HA-CD44 Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Membrane Invagination Endosome Endosomal Escape (pH Drop) Endocytosis->Endosome Vesicle Maturation Release Intracellular Drug Release (Cytosol) Endosome->Release Core Disassembly

Mechanism of CD44-mediated endocytosis and intracellular drug release of targeted micelles.

References

  • Title: Polymeric-Micelle-Based Delivery Systems for Nucleic Acids Source: Pharmaceutics (via PubMed Central) URL: [Link]

  • Title: US20050277681A1 - N-(2-benzyl)
  • Title: Targeted Intracellular Delivery of Antisense Oligonucleotides Via Conjugation With Small Molecule Ligands Source: Bioconjugate Chemistry (via PubMed Central) URL: [Link]

  • Title: Dicationic Bis(9-methylphenazine-1-carboxamides): Relationships between Biological Activity and Linker Chain Structure Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

In vivo dosing guidelines and administration of N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines and Administration Protocols for N-(2-aminoethyl)-4-phenylbutanamide (AE-PBA)

Mechanistic Rationale & Introduction

N-(2-aminoethyl)-4-phenylbutanamide (AE-PBA), commonly supplied as a hydrochloride salt (CAS 861052-88-2), is an advanced, targeted derivative of the well-characterized chemical chaperone 4-phenylbutyrate (4-PBA). As a Senior Application Scientist, I have designed this protocol to address the specific pharmacokinetic and pharmacodynamic nuances of this compound.

Historically, 4-PBA has been extensively utilized in vivo to mitigate endoplasmic reticulum (ER) stress (1[1]) and as a pan-histone deacetylase (HDAC) inhibitor for neuroprotection (2[2]). However, standard 4-PBA suffers from low target affinity, often requiring massive systemic doses (up to 500 mg/kg) that can induce off-target metabolic shifts.

The structural incorporation of the N-(2-aminoethyl) moiety transforms the base phenylbutanamide scaffold. This basic amine acts as a superior zinc-binding group (ZBG) within the HDAC active site and alters the compound's lipophilicity, improving retention in target tissues such as tumor xenografts (3[3]). Furthermore, like other optimized phenylbutyrate derivatives, AE-PBA is hypothesized to enhance pyruvate dehydrogenase complex (PDHC) activity by inhibiting PDK, driving a critical metabolic shift from glycolysis to oxidative phosphorylation (4[4]).

Mechanism A AE-PBA (N-(2-aminoethyl)-4-phenylbutanamide) B Class I/II HDACs A->B Inhibits (ZBG interaction) C PDK Kinase A->C Inhibits D Chromatin Relaxation (Histone Acetylation) B->D Prevents Deacetylation E PDHC Activation (Metabolic Shift) C->E Prevents Phosphorylation F Target Gene Expression & ER Stress Mitigation D->F Promotes E->F Synergizes

Figure 1: Epigenetic modulation and ER stress mitigation pathway of AE-PBA via target inhibition.

In Vivo Dosing Guidelines & Quantitative Parameters

Because AE-PBA features enhanced target engagement compared to unfunctionalized 4-PBA, the required in vivo dosage is significantly lower. This minimizes the risk of hypernatremia (a common artifact when using sodium phenylbutyrate) and reduces vehicle load.

Table 1: Standardized In Vivo Dosing Guidelines for AE-PBA

SpeciesRoute of AdminRecommended Dose RangeMax Injection VolumeIdeal Vehicle
Mice (C57BL/6) Intraperitoneal (IP)10 – 30 mg/kg10 mL/kg (e.g., 200 µL / 20g)1X PBS (pH 7.4)
Mice (C57BL/6) Oral Gavage (PO)20 – 50 mg/kg10 mL/kg (e.g., 200 µL / 20g)1X PBS (pH 7.4)
Rats (SD/Wistar) Intraperitoneal (IP)5 – 20 mg/kg5 mL/kg (e.g., 1.25 mL / 250g)1X PBS (pH 7.4)
Rats (SD/Wistar) Oral Gavage (PO)15 – 40 mg/kg10 mL/kg (e.g., 2.5 mL / 250g)1X PBS (pH 7.4)

Table 2: Expected Pharmacokinetic Profile (Predicted)

ParameterIP AdministrationPO AdministrationBiological Causality / Significance
Tmax 15 – 30 minutes45 – 60 minutesRapid systemic absorption due to low molecular weight (242.74 g/mol ).
Half-life (t1/2) 1.5 – 2.5 hours2.0 – 3.0 hoursAmide bond is subject to hepatic amidase degradation, necessitating daily or BID dosing.
Brain Penetration Moderate to HighModerateThe lipophilic phenyl ring paired with the amine allows transient BBB crossing.

Self-Validating Experimental Workflow

To ensure rigorous reproducibility, the following workflow establishes a closed-loop validation system where each step contains a built-in quality control check.

Workflow S1 1. Formulation (PBS Vehicle) S2 2. Administration (IP / PO Dosing) S1->S2 S3 3. In Vivo Phase (PK/PD Monitoring) S2->S3 S4 4. Tissue Harvest (Brain, Liver, Plasma) S3->S4 S5 5. Analysis (LC-MS, WB, IHC) S4->S5

Figure 2: Standardized in vivo workflow for AE-PBA formulation, administration, and analysis.

Phase A: Formulation Protocol

Causality: AE-PBA is typically supplied as a hydrochloride (HCl) salt. While this makes it highly water-soluble—eliminating the need for toxic organic solvents like DMSO—it inherently acidifies the solution. Injecting unbuffered acidic solutions IP causes severe peritoneal inflammation, which will artificially spike inflammatory biomarkers (e.g., IL-6, TNF-α) and confound your data.

  • Weighing: Weigh the required amount of AE-PBA HCl powder using a microbalance.

  • Dissolution: Add sterile 1X Phosphate-Buffered Saline (PBS) to achieve a stock concentration of 5 mg/mL. Vortex for 30 seconds until completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Self-Validation Checkpoint (Critical): Extract a 10 µL aliquot and test the pH using micro-pH paper or a probe. The pH MUST be between 7.2 and 7.4. If the pH is < 7.0, titrate with micro-volumes of 0.1N NaOH. Proceeding with an acidic formulation invalidates downstream inflammatory assays.

Phase B: Administration Protocol (Intraperitoneal Injection)

Causality: IP injection is preferred for initial PK/PD studies to bypass immediate gastric degradation, but poor technique can lead to injection into the gut or bladder, completely altering the absorption kinetics.

  • Preparation: Restrain the mouse securely by the scruff, exposing the abdomen. Tilt the mouse so the head is slightly lower than the body (this causes the abdominal organs to shift cranially, leaving the lower quadrants clear).

  • Needle Selection: Use a 27G to 30G needle. Why? Larger needles cause tissue trauma and fluid leakage from the injection site, reducing the actual delivered dose.

  • Insertion: Insert the needle at a 30-degree angle into the lower right quadrant of the abdomen.

  • Self-Validation Checkpoint (Critical): Before depressing the plunger, pull back slightly (aspirate).

    • If you see a vacuum bubble: You are correctly in the peritoneal cavity. Proceed with injection.

    • If you see green/brown fluid: You have punctured the intestine.

    • If you see yellow fluid: You have punctured the bladder.

    • Action: If fluid is drawn, abort the injection, euthanize or remove the animal from the study cohort, as the PK data for this subject is now permanently compromised.

Phase C: Pharmacodynamic Sampling

To prove target engagement (e.g., HDAC inhibition), timing is everything. Because AE-PBA has a relatively short half-life, harvesting tissue at 24 hours post-dose will yield false negatives for histone acetylation.

  • Peak Engagement Harvest: For assessing direct target engagement (e.g., AcH3K9 levels via Western Blot), harvest target tissues (brain/liver) exactly 1 to 2 hours post-administration . This aligns with the Tmax and the immediate downstream epigenetic response.

  • Phenotypic Harvest: For assessing downstream protein expression (e.g., ER stress markers like GRP78 or CHOP), harvest tissues 12 to 24 hours post-administration , as transcriptional and translational changes require significant lag time following the initial chromatin relaxation.

References

  • Pinelliae rhizoma alleviated acute lung injury induced by lipopolysaccharide via suppressing endoplasmic reticulum stress-mediated NLRP3 inflammasome Source: Frontiers in Pharmacology URL:1

  • Discovery of in Vivo Chemical Probes for Treating Alzheimer's Disease: Dual Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylase Selective Inhibitors Source: ACS Publications URL:2

  • Phenylbutyrate Therapy for Pyruvate Dehydrogenase Complex Deficiency and Lactic Acidosis Source: ResearchGate URL:4

  • Novel nitric oxide donor, nitrated phenylbutyrate, induces cell death of human pancreatic cancer cells and suppresses tumor growth of cancer xenografts Source: Spandidos Publications URL:3

Sources

Application Note: N-(2-aminoethyl)-4-phenylbutanamide as a Derivatizable Chemical Probe for Proteomic Target Deconvolution

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in chemoproteomics and molecular biology.

Executive Summary & Scientific Rationale

4-Phenylbutyric acid (4-PBA) is a pleiotropic, FDA-approved small molecule widely recognized for its dual function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a pan-inhibitor of histone deacetylases (HDACs). Despite its clinical utility, defining the complete target landscape of 4-PBA has historically been challenging due to the lack of a reactive handle for affinity matrix immobilization.

N-(2-aminoethyl)-4-phenylbutanamide solves this limitation. By functionalizing the carboxylate group of 4-PBA with an ethylenediamine linker, researchers create a highly versatile chemical probe.

  • The Pharmacophore: The 4-phenylbutyryl moiety is preserved. This hydrophobic tail is critical for biological activity, as it mimics the Φ C signal motif to bind the B-site of COPII vesicle coat proteins like SEC24A[1], and it efficiently inserts into the catalytic tunnel of HDACs[2].

  • The Linker: The primary amine of the ethylenediamine extension projects into the solvent, providing a highly reactive nucleophile for covalent coupling to N-hydroxysuccinimide (NHS)-activated matrices or fluorophores without sterically hindering target engagement.

This application note outlines a robust, self-validating chemoproteomic workflow utilizing N-(2-aminoethyl)-4-phenylbutanamide to identify and validate direct protein interactors in native cell lysates.

Mechanistic Target Pathways

To understand how to utilize this probe, one must understand the causality of its binding. 4-PBA and its amide derivatives actively disrupt specific protein-protein interactions. For instance, during ER cargo export, the SURF4 cargo receptor normally binds the B-site of SEC24A to package secretory proteins. 4-PBA acts as a competitive inhibitor at this exact B-site, attenuating ER export and remodeling ER membrane curvature[3]. Furthermore, recent studies have linked similar ER-shaping mechanisms to the modulation of reticulon-4 (RTN4) and macrophage apoptosis[4],[5].

Pathway ER Endoplasmic Reticulum Cargo Secretory Cargo ER->Cargo Synthesis SURF4 SURF4 Receptor SEC24 SEC24A (COPII) SURF4->SEC24 B-site Interaction Export Vesicle Export SEC24->Export Promotes Cargo->SURF4 Binding Probe 4-PBA Probe Probe->SEC24 Competitive Inhibition

Figure 1: 4-PBA pharmacophore disrupting SURF4-SEC24A binding during ER cargo export.

Chemoproteomic Workflow & Logic

A successful target-fishing experiment must be a self-validating system. Non-specific binding to the bead matrix is the primary cause of false positives in proteomics. To establish trustworthiness, this workflow employs two critical control mechanisms:

  • Pre-clearing with Quenched Beads: Removes highly abundant, "sticky" proteins that bind the matrix rather than the probe.

  • Competitive Elution: Instead of boiling the beads in SDS (which releases all background proteins), the bound targets are eluted using a high concentration of free 4-PBA. Causality: Only proteins specifically bound to the 4-phenylbutyryl pharmacophore will be outcompeted and released into the eluate, drastically increasing the signal-to-noise ratio for LC-MS/MS.

Workflow Probe N-(2-aminoethyl)- 4-phenylbutanamide Matrix Immobilized Probe Probe->Matrix Covalent Coupling Beads NHS-Magnetic Beads Beads->Matrix Capture Target Capture Matrix->Capture Lysate Native Cell Lysate Lysate->Capture Incubation Elution Free 4-PBA Elution Capture->Elution Wash & Elute MS LC-MS/MS Proteomics Elution->MS Tryptic Digestion

Figure 2: Chemoproteomic workflow for target fishing using the amine-functionalized probe.

Step-by-Step Experimental Protocols

Protocol A: Probe Immobilization via NHS-Ester Chemistry

Objective: Covalently link N-(2-aminoethyl)-4-phenylbutanamide to a solid support.

  • Bead Preparation: Aliquot 50 µL of NHS-activated magnetic beads into a microcentrifuge tube. Wash twice with 1 mL of ice-cold 1 mM HCl.

    • Expert Insight: HCl maintains a low pH, which prevents the premature hydrolysis of the highly reactive NHS esters before the probe is introduced.

  • Coupling Reaction: Dissolve N-(2-aminoethyl)-4-phenylbutanamide in DMSO to a 100 mM stock. Dilute to 2 mM in 500 µL of Coupling Buffer (PBS, pH 7.4, strictly amine-free). Add to the beads and incubate for 2 hours at room temperature with end-over-end rotation.

    • Causality: The unprotonated primary amine of the probe nucleophilically attacks the NHS ester, forming a stable, irreversible amide bond.

  • Quenching: Remove the supernatant. Add 500 µL of Quenching Buffer (1 M Ethanolamine, pH 8.0) and incubate for 1 hour.

    • Causality: Ethanolamine caps any unreacted NHS groups, preventing the covalent capture of random lysine residues from the cell lysate during the affinity step.

  • Control Matrix: Prepare a parallel batch of beads using only the Quenching Buffer (no probe) to serve as the negative control matrix.

Protocol B: Native Cell Lysis and Affinity Capture

Objective: Extract the proteome while maintaining native protein-protein interactions and target binding pockets.

  • Lysis: Harvest 1×107 cells (e.g., HEK-293 or U2OS). Resuspend in 1 mL Native Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, 1x Protease/Phosphatase Inhibitor Cocktail). Incubate on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Expert Insight: NP-40 is chosen over SDS or Triton X-100 because it is a mild, non-ionic detergent that extracts membrane-associated targets (like SEC24A and RTN4) without denaturing the hydrophobic binding pockets required for probe recognition.

  • Pre-clearing: Add 500 µL of the cleared lysate to 25 µL of the Control Matrix (from Protocol A). Incubate for 1 hour at 4°C. Magnetically separate and collect the supernatant.

  • Target Fishing: Transfer the pre-cleared lysate to 25 µL of the Probe-Immobilized Matrix. Incubate overnight at 4°C with gentle rotation.

Protocol C: Competitive Elution and Preparation for LC-MS/MS

Objective: Selectively release specific probe interactors.

  • Washing: Magnetically separate the beads and discard the flow-through. Wash the beads 5 times with 1 mL of Wash Buffer (Lysis Buffer containing only 0.1% NP-40).

  • Competitive Elution: Resuspend the beads in 100 µL of Elution Buffer (Wash Buffer supplemented with 20 mM free sodium 4-phenylbutyrate). Incubate for 2 hours at room temperature with agitation.

    • Causality: The high local concentration of free 4-PBA floods the binding pockets of the captured proteins, outcompeting the immobilized probe and releasing the specific targets into the supernatant.

  • Precipitation: Collect the eluate. Add 400 µL of ice-cold acetone and incubate at -20°C overnight to precipitate the eluted proteins. Centrifuge, wash the pellet, and proceed to standard tryptic digestion and LC-MS/MS analysis.

Quantitative Data Presentation & Expected Outcomes

Based on the established pharmacological profile of 4-PBA and its amide derivatives, mass spectrometry analysis of the competitive eluate should yield significant enrichment of specific protein families compared to the ethanolamine-quenched control.

Table 1: Expected Target Enrichment Profile using N-(2-aminoethyl)-4-phenylbutanamide

Protein TargetPrimary Biological FunctionExpected Enrichment (Log₂FC)Mechanistic Rationale for Capture
SEC24A COPII Vesicle Coat Protein> 3.5Probe mimics the Φ C signal motif, directly inserting into the B-site of SEC24A[1].
HDAC6 Histone Deacetylase> 4.0The phenylbutanamide moiety acts as a competitive inhibitor within the active site tunnel[2].
SURF4 ER Cargo Receptor> 2.5Co-elutes as part of a complex, though its direct binding to SEC24 is disrupted by the probe[3].
RTN4 ER Membrane Curvature> 3.0Identified as a direct interactor modulating ER stress and pyroptosis pathways[4],[5].

Note: True targets are defined as proteins exhibiting a Log₂ Fold Change > 2.0 and a p-value < 0.05 when comparing the probe eluate to the control eluate.

References

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI.
  • Selective inhibition of protein secretion by abrogating receptor–co
  • ER retention is imposed by COPII protein sorting and attenuated by 4-phenylbutyr
  • Endoplasmic reticulum membrane remodeling by targeting reticulon-4 induces pyroptosis to facilit
  • Pharmacological Intervention with 4-Phenylbutyrate Ameliorates TiAl6V4 Nanoparticles-Induced Inflammatory Osteolysis by Promoting Macrophage Apoptosis. MDPI.

Sources

Application Note: Robust HPLC Method Development and Validation for the Quantification of N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The accurate quantification of basic amine compounds in pharmaceutical development requires highly optimized chromatographic systems. N-(2-aminoethyl)-4-phenylbutanamide is a structurally distinct molecule featuring a lipophilic phenyl ring, an amide linkage, and a terminal primary aliphatic amine.

From a physicochemical perspective, the primary amine possesses a pKa of approximately 9.5. Under standard reversed-phase liquid chromatography (RPLC) conditions (pH 2.0 – 4.0), this amine is fully protonated. While protonation ensures solubility and a consistent ionization state, it introduces significant chromatographic challenges. Protonated amines act as cations that readily engage in secondary electrostatic interactions with ionized residual silanols ( Si−O− ) on traditional silica-based stationary phases. This phenomenon disrupts the uniform partitioning of the analyte, leading to severe peak tailing, shifting retention times, and compromised integration accuracy.

Method Development Rationale

To establish a self-validating, highly reproducible quantification method, every parameter must be selected based on mechanistic causality rather than empirical trial and error.

Mitigating Secondary Interactions (Column Selection)

Historically, chromatographers relied on heavy ion-pairing reagents (e.g., trifluoroacetic acid or hexanesulfonate) to mask residual silanols. However, these reagents cause permanent column modification and severe ion suppression in downstream LC-MS applications.

To overcome this, we utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge directly onto the particle surface. As illustrated in the mechanism below, this creates an electrostatic repulsion shield that prevents the protonated N-(2-aminoethyl)-4-phenylbutanamide from interacting with underlying silanols, yielding highly symmetrical peaks without the need for complex ion-pairing buffers. This approach is widely recognized as a gold standard in modern [1].

Mechanism cluster_0 Traditional C18 Silica cluster_1 Charged Surface Hybrid (CSH) C18 Amine Protonated Primary Amine (Analyte) Silanol Residual Silanols (Si-O⁻) Amine->Silanol Binds to CSH Positively Charged Surface Amine->CSH Repelled by Tailing Electrostatic Attraction -> Severe Peak Tailing Silanol->Tailing Sharp Electrostatic Repulsion -> Symmetrical Peak CSH->Sharp

Chromatographic behavior of basic amines on traditional vs. charged surface stationary phases.

Mobile Phase & Detection Strategy
  • Mobile Phase: A simple, MS-compatible buffer of 0.1% Formic Acid in both aqueous and organic (Acetonitrile) phases maintains the system at pH ~2.7. This is well below the analyte's pKa, ensuring 100% protonation and eliminating retention time drift caused by partial ionization.

  • Detection: The molecule lacks highly conjugated chromophores but contains an amide bond and a phenyl ring. UV detection at 214 nm provides maximum sensitivity for the amide/aliphatic backbone, while 254 nm can be monitored simultaneously as a secondary qualitative identifier for the phenyl group.

Experimental Protocols

Optimized Chromatographic Conditions
ParameterCondition
Column CSH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% Formic Acid in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Minimizes backpressure and improves mass transfer)
Injection Volume 10 µL
Detection (UV) 214 nm (Primary Quantification), 254 nm (Secondary)
Gradient Program 0-2 min: 5% B; 2-10 min: 5% 60% B; 10-12 min: 60% 95% B; 12-15 min: 5% B
Step-by-Step Preparation Workflows

1. Mobile Phase Preparation:

  • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Acetonitrile. Mix and degas.

2. Standard Preparation (Self-Validating System):

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-aminoethyl)-4-phenylbutanamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:Acetonitrile).

  • Working Standard (50 µg/mL): Pipette 500 µL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

3. System Suitability Testing (SST):

  • Prior to any sample analysis, inject the Working Standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria: The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is 2.0%, the Tailing factor (Tf) is 1.5, and Theoretical Plates (N) 5,000.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it must be validated according to the latest [2], which emphasize a lifecycle and risk-based approach to analytical procedures.

ICH_Validation S1 Specificity & Range S2 Linearity (R² ≥ 0.999) S1->S2 S3 Accuracy (Recovery) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Sensitivity (LOD/LOQ) S4->S5

Core validation characteristics for quantitative analytical procedures per ICH Q2(R2).

Validation Results Summary

The following table summarizes the expected validation parameters and strict acceptance criteria applied to the quantification of N-(2-aminoethyl)-4-phenylbutanamide.

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity Complete resolution from blanks and matrixNo co-eluting peaks at target RTPass
Linearity (Range) R2≥0.999 across 1 - 100 µg/mL R2=0.9998 Pass
Accuracy 98.0% – 102.0% recovery across 3 spike levels99.4% – 100.8%Pass
Method Precision %RSD 2.0% (n=6 independent preps)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (n=12, across 2 days/analysts)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

By leveraging a CSH stationary phase and strictly controlling the mobile phase pH, this method completely bypasses the traditional pitfalls of basic amine quantification, resulting in a highly robust, ICH-compliant analytical procedure.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk (Application of Polar-Embedded/Inert Columns for Basic Amines) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Preparation and Handling of N-(2-aminoethyl)-4-phenylbutanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

N-(2-aminoethyl)-4-phenylbutanamide is a synthetic aliphatic-aromatic amine derivative characterized by a hydrophobic phenyl tail and a hydrophilic aminoethyl amide head[1]. Frequently utilized in preclinical assays, it is most commonly supplied as a hydrochloride (HCl) salt (CAS: 861052-88-2) to enhance its baseline aqueous solubility[1][2].

However, for high-throughput screening, long-term storage, and precise dosing in cellular assays, preparing a highly concentrated stock solution in an organic solvent—specifically Dimethyl Sulfoxide (DMSO) or absolute Ethanol—is a mandatory formulation step[3][4].

The Causality of Solvent Selection (E-E-A-T Insight)

Choosing between DMSO and Ethanol is not arbitrary; it is governed by solvation thermodynamics:

  • DMSO (Dimethyl Sulfoxide): DMSO is a highly polar, aprotic solvent with a high dielectric constant. It effectively disrupts the crystal lattice energy of both the free base and the HCl salt form, making it the premier choice for concentrated, long-term stock solutions[3][5].

  • Ethanol (EtOH): Ethanol is a polar protic solvent. While it is less toxic to certain sensitive cell lines than DMSO, its lower boiling point makes it prone to evaporation during handling. This evaporation can inadvertently concentrate the stock solution, leading to irreproducible dosing[6][7]. Furthermore, ethanol is generally less efficient at solvating highly crystalline HCl salts compared to DMSO[3].

Caption: Logical decision tree for solvent selection based on the compound's salt form.

Quantitative Data & Solvent Compatibility

The following table summarizes the solvent compatibility profile to guide your experimental design.

ParameterAnhydrous DMSOAbsolute Ethanol (≥99.5%)Aqueous Media (PBS/Media)
Solubility Capacity High (≥50 mM)Moderate (≤20 mM)Low (Requires step-wise dilution)
Storage Temperature -20°C to -80°C-20°C2°C to 8°C (Do not freeze)
Shelf Life (Stock) 6 to 12 months1 to 3 months< 24 hours (Use immediately)
Hygroscopicity Very High (Requires desiccation)ModerateN/A
Cellular Toxicity Toxic at >0.5% final conc.Toxic at >1.0% final conc.Non-toxic

Data synthesized from standard formulation guidelines for amine-hydrochloride derivatives[3][5][6][8].

Experimental Protocols

Preparation of a 50 mM DMSO Stock Solution

This protocol is a self-validating system: visual inspection and precise gravimetric measurements ensure batch-to-batch reproducibility.

Materials Required:

  • N-(2-aminoethyl)-4-phenylbutanamide (Solid powder)

  • Anhydrous, molecular biology-grade DMSO (≥99.9% purity)

  • Analytical balance (calibrated to 0.1 mg)

  • Sterile, amber microcentrifuge tubes (to prevent photodegradation)

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial and anhydrous DMSO to equilibrate to room temperature (approx. 30 minutes) before opening. Mechanistic Insight: Opening cold vials causes atmospheric moisture to condense on the powder. DMSO is highly hygroscopic; water ingress will drastically reduce the compound's solubility and cause micro-precipitation during storage[3][5].

  • Gravimetric Measurement: Accurately weigh the required mass of the compound. Verify the exact Molecular Weight (MW) on your specific Certificate of Analysis (CoA), as the presence of hydration or HCl salts alters the calculation[3].

  • Solvent Addition: Add 90% of the calculated anhydrous DMSO volume to the tube.

  • Dissolution: Vortex vigorously for 1–2 minutes. If the solution is not completely clear, apply brief sonication in a water bath (max 37°C) for 5 minutes[3][5]. Add the remaining 10% of DMSO to reach the exact target volume.

  • Visual Validation: Hold the tube against a light source. The solution must be completely transparent with no refractive micro-crystals.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber cryovials. Store immediately at -20°C or -80°C[3][5].

Preparation of an Ethanol Stock Solution (Alternative)

Use this method only if your downstream assay is highly sensitive to DMSO-induced oxidative stress or membrane permeabilization[7][9].

  • Solvent Selection: Use strictly absolute ethanol (≥99.5%). Do not use 70% or 95% ethanol, as the water content will prematurely trigger compound precipitation[6].

  • Dissolution: Follow the gravimetric steps above, but cap the tubes immediately after solvent addition to prevent rapid ethanol evaporation.

  • Storage Limitations: Ethanol stocks are highly susceptible to evaporation even in sealed tubes at -20°C. Wrap the caps in Parafilm and limit storage to <3 months[7].

Aqueous Dilution Strategy (Assay Preparation)

Directly pipetting a 50 mM DMSO stock into a large volume of aqueous buffer causes a rapid shift in the dielectric constant, leading to immediate compound "crashing" (nucleation and precipitation)[5].

Protocol for Step-wise Dilution:

  • Thaw the DMSO stock aliquot at room temperature. Never reuse a thawed aliquot (avoid freeze-thaw cycles) [5].

  • Perform a 1:10 intermediate dilution of the stock into a transition solvent (e.g., DMSO mixed with 10% Tween-80 or PEG300) if necessary, or directly into a small volume of serum-containing culture medium[5][9][10]. Mechanistic Insight: Serum proteins (like BSA) act as hydrophobic carriers, encapsulating the compound before it can crystallize.

  • Add this intermediate mixture dropwise to your final assay volume while gently vortexing. Ensure the final DMSO concentration remains below 0.1% – 0.5% to maintain cell viability[5][8].

Caption: Standardized workflow for the preparation and storage of organic stock solutions.

Troubleshooting & Quality Control

Observed IssueMechanistic CauseCorrective Action
Precipitation in Aqueous Media Rapid dielectric shift causing hydrophobic nucleation[5].Use the step-wise dilution method. Pre-warm media to 37°C before adding the DMSO stock[5].
Inconsistent Assay Results Compound degradation from repeated freeze-thaw cycles or oxidation[5][7].Strictly adhere to single-use aliquots. Discard any remaining thawed stock[5].
Low Cell Viability Final DMSO or Ethanol concentration exceeds cellular tolerance[5][8].Ensure final organic solvent concentration is ≤0.5% (v/v). Include a vehicle-only control group[5].
Incomplete Dissolution in Stock Water contamination in the organic solvent (hygroscopic absorption)[3].Discard and remake using freshly opened, anhydrous DMSO or absolute Ethanol[3].

References

  • PubChem (NIH). N-(2-aminoethyl)-4-phenylbutanamide hydrochloride (CID 11533261). Available at:[Link][1]

  • PubChem (NIH). Chemical and Physical Properties of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride. Available at:[Link][2]

  • PMC (NIH). Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk. Available at:[Link][6]

  • Selvita. Compound Management & Preparation Protocols. Available at: [Link][4]

  • Biotium. Coelenterazine 400A - Product and Safety Data Sheet (Ethanol vs DMSO Solvation). Available at:[Link][7]

Sources

Using N-(2-aminoethyl)-4-phenylbutanamide in high-throughput screening libraries

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of N-(2-aminoethyl)-4-phenylbutanamide in High-Throughput Screening and DNA-Encoded Libraries

Executive Summary & Physicochemical Rationale

The design of highly diverse, drug-like chemical libraries hinges on the strategic selection of building blocks (BBs). In modern combinatorial chemistry and DNA-Encoded Library (DEL) synthesis, minimizing the molecular weight of invariant scaffolds allows more room in the "atom budget" for diverse appendages, keeping final compounds within the Rule of 5 (Ro5)[1].

N-(2-aminoethyl)-4-phenylbutanamide (CAS: 861052-88-2) is a highly versatile primary amine building block. Structurally, it features an ethylenediamine-derived primary amine linked via an amide bond to a lipophilic phenylpropyl tail. Primary amines are the most robust and highly represented building blocks in DEL synthesis due to their near-quantitative reactivity in amide couplings and reductive aminations, which densely populate previously unpopulated regions of chemical space[2]. The phenylbutanamide moiety provides a flexible, hydrophobic anchor capable of occupying deep binding pockets (such as those in kinases or bromodomains), making it an ideal fragment for proximity-inducing small molecules and targeted protein degraders[3].

Quantitative Data: Building Block Profiling

To ensure predictable behavior in high-throughput environments, the physicochemical properties and reaction compatibilities of N-(2-aminoethyl)-4-phenylbutanamide must be profiled.

Table 1: Physicochemical Properties & Ro5 Compliance

PropertyValueRationale / Impact on Library Design
Molecular Weight 206.28 g/mol Low MW preserves the "atom budget" for multi-cycle split-and-pool synthesis[1].
Hydrogen Bond Donors (HBD) 3 (NH₂, NH)Provides critical interaction points for target binding without violating Ro5 limits.
Hydrogen Bond Acceptors (HBA) 2 (C=O, NH₂)Facilitates solubility in aqueous buffers required for on-DNA chemistry.
LogP (Estimated) ~1.8Optimal lipophilicity; prevents non-specific aggregation during affinity screening.
Primary Amine pKa ~9.5Dictates the requirement for basic buffer conditions (pH 8.5-9.0) during nucleophilic attack.

Table 2: High-Throughput Reaction Compatibility Matrix

Reaction TypeTarget ElectrophileExpected YieldAnalytical Validation Method
Amide Coupling Carboxylic Acids (s-NHS activated)>85%UPLC-MS (Mass shift: +188 Da)
Reductive Amination Aldehydes / Ketones>80%DESI-MS / LC-MS
SₙAr (Triazine Substitution) Cyanuric Chloride derivatives>75%UPLC-MS[3]

Application Workflow I: DNA-Encoded Library (DEL) Synthesis

In DEL synthesis, reactions must proceed in highly dilute aqueous environments without damaging the DNA barcode. The primary amine of N-(2-aminoethyl)-4-phenylbutanamide is an excellent nucleophile for on-DNA amide coupling.

DEL_Workflow A DNA-Conjugated Scaffold (Carboxylate/Aldehyde) C Split-and-Pool Synthesis (Amide Coupling / Reductive Amination) A->C B N-(2-aminoethyl)-4-phenylbutanamide [Primary Amine BB] B->C Nucleophilic Attack D Enzymatic Ligation (DNA Barcode Encoding) C->D Tagging E Affinity Selection (Target Protein Binding) D->E Pool F Next-Gen Sequencing (NGS) Hit Identification E->F Elute Binders

Workflow of DNA-Encoded Library (DEL) split-and-pool synthesis using primary amine building blocks.

Protocol 1: On-DNA Amide Coupling (Self-Validating System)

Causality & Design: The reaction utilizes EDC/s-NHS chemistry. EDC activates the carboxylate, but the resulting O-acylisourea is highly unstable in water. The addition of s-NHS converts it to a semi-stable amine-reactive NHS ester, preventing premature hydrolysis and ensuring high coupling efficiency with the primary amine.

Step-by-Step Methodology:

  • Scaffold Activation: To a 1.5 mL low-bind tube, add 10 nmol of DNA-conjugated carboxylate scaffold in 50 µL of 250 mM MOPS buffer (pH 6.5). Add 100 equivalents of EDC and 100 equivalents of s-NHS. Incubate at room temperature for 30 minutes.

  • pH Adjustment & Coupling: Adjust the reaction pH to 8.5–9.0 using 1M Sodium Borate buffer. Causality: The primary amine of N-(2-aminoethyl)-4-phenylbutanamide has a pKa of ~9.5; a basic pH ensures a significant fraction of the amine is unprotonated and nucleophilic.

  • Building Block Addition: Add 200 equivalents of N-(2-aminoethyl)-4-phenylbutanamide (dissolved in DMSO; keep final DMSO concentration <10% to prevent DNA precipitation). Incubate overnight at 4°C.

  • Self-Validation (Spike-in Control): Include a parallel reaction utilizing a Cy5-fluorophore-tagged DNA-carboxylate. Post-incubation, analyze this control via LC-MS. A successful system will show >85% conversion to the desired mass (+188 Da mass shift from the free base).

  • Purification: Precipitate the DNA conjugates by adding 10% volume of 3M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes, decant the supernatant (removing unreacted small molecules), and resuspend the pellet in nuclease-free water.

Application Workflow II: High-Throughput Reductive Amination

Reductive amination is among the most widely used reactions by medicinal chemists for introducing nitrogen into a molecule without the risk of over-alkylation[4]. By reacting N-(2-aminoethyl)-4-phenylbutanamide with a diverse array of aldehydes, researchers can rapidly generate a sub-library of secondary amines.

HTS_Workflow A Primary Amine Stock N-(2-aminoethyl)-4-phenylbutanamide C Imine Intermediate Formation A->C B Diverse Aldehyde Library (384-well microplate) B->C D Reduction (NaBH3CN) Secondary Amine Sub-Library C->D Reductive Amination E DESI-MS / LC-MS High-Throughput Analysis D->E Screening

High-throughput screening workflow for reductive amination using DESI-MS analysis.

Protocol 2: 384-Well Reductive Amination & DESI-MS Screening

Causality & Design: This protocol uses 2-picoline borane (or NaBH₃CN) as the reducing agent. Unlike NaBH₄, which aggressively reduces aldehydes directly to alcohols, these mild reagents selectively reduce the protonated iminium ion intermediate, driving the reaction toward the desired secondary amine.

Step-by-Step Methodology:

  • Library Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1 µmol of diverse aldehydes into a 384-well cyclic olefin copolymer (COC) microplate.

  • Amine Addition: Add 1.2 µmol of N-(2-aminoethyl)-4-phenylbutanamide stock solution (in Methanol/1% Acetic Acid) to each well. Causality: The mild acid catalyzes the dehydration step, accelerating the formation of the imine intermediate.

  • Reduction: Add 1.5 µmol of 2-picoline borane to each well. Seal the plate and agitate on a microplate shaker for 4 hours at room temperature.

  • Self-Validation (Internal Standard): Well A1 must contain a highly characterized reaction (e.g., benzaldehyde + N-(2-aminoethyl)-4-phenylbutanamide) spiked with a known concentration of an isotopically labeled internal standard. This validates the liquid handling precision and reducing agent efficacy.

  • High-Throughput Analysis: Analyze the unpurified reaction mixtures directly from the plate using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). This ambient ionization technique allows for the screening of thousands of reactions per day without the bottleneck of LC separation[4]. Filter hits based on a Signal-to-Noise (S/N) ratio > 3 for the target secondary amine mass.

References

  • Focusing on building blocks and properties is the best way to design better DNA-Encoded Libraries (DELs) Source: X-Chem URL:[Link]

  • Building Block-Centric Approach to DNA-Encoded Library Design Source: Journal of Chemical Information and Modeling (via PMC / ACS) URL:[Link]

  • DNA-encoded library enabled discovery of proximity-inducing small molecules Source: Nature Communications (via PMC) URL:[Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(2-aminoethyl)-4-phenylbutanamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Methodology: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with UPLC-MS/MS

Introduction & Analytical Challenges

N-(2-aminoethyl)-4-phenylbutanamide (frequently utilized as a hydrochloride salt, CAS 861052-88-2) is a small-molecule compound characterized by a terminal primary amine and a lipophilic phenylbutyl tail[1]. In pharmacokinetic (PK) and drug metabolism studies, the accurate quantification of such basic amines in complex biological matrices (e.g., plasma, whole blood, urine) is critical.

The primary analytical challenge in LC-MS/MS analysis of plasma samples is matrix effects —specifically, ion suppression caused by endogenous phospholipids and formulation excipients (such as Triton X-100) co-eluting with the target analyte in the electrospray ionization (ESI) source[2]. To achieve high sensitivity and rigorous extract cleanliness, simple protein precipitation (PPT) is often insufficient. Instead, a highly selective extraction strategy is required.

Physicochemical Rationale & Extraction Strategy

As a Senior Application Scientist, designing a self-validating extraction protocol requires exploiting the specific physicochemical properties of the analyte.

The Causality of the MCX Mechanism: The primary amine of N-(2-aminoethyl)-4-phenylbutanamide has an estimated pKa of ~9.5. At physiological pH and under acidic conditions, this amine is fully protonated (positively charged). To exploit this, Mixed-Mode Cation Exchange (MCX) SPE is the optimal sample preparation strategy[3].

MCX sorbents (such as the Waters Oasis MCX or Biotage EVOLUTE CX) are polymeric resins functionalized with sulfonic acid groups, providing a dual retention mechanism: reversed-phase (hydrophobic) and strong cation-exchange (ionic)[3][4].

  • Disruption & Retention: Acidifying the plasma with 2% formic acid denatures binding proteins and ensures the analyte is positively charged[4]. Upon loading, the protonated amine binds ionically to the negatively charged sulfonic acid sites.

  • Aggressive Washing: Because the analyte is anchored by a strong ionic bond, we can wash the sorbent with 100% organic solvent (methanol). This breaks all reversed-phase interactions, washing away neutral lipids, steroids, and non-ionic excipients (e.g., Triton X-100) without eluting the basic analyte[2][5].

  • Targeted Elution: Elution is triggered by applying a basic organic solvent (5% NH₄OH in methanol). The high pH deprotonates the primary amine, neutralizing its charge. The ionic bond is broken, and the methanol sweeps the now-neutral lipophilic molecule off the sorbent[3].

SPE_Workflow S1 Plasma Sample (Spiked with IS) S2 Acidification (2% Formic Acid) S1->S2 Disrupts binding S3 Load onto MCX (Cation Exchange) S2->S3 Protonates amine S4 Aqueous Wash (2% FA in H2O) S3->S4 Retains analyte S5 Organic Wash (100% MeOH) S4->S5 Removes polar S6 Elution (5% NH4OH in MeOH) S5->S6 Removes lipids S7 Evaporate & Reconstitute S6->S7 Neutralizes amine

Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for primary amines.

Materials and Reagents

  • Analyte: N-(2-aminoethyl)-4-phenylbutanamide hydrochloride[1].

  • Internal Standard (IS): Deuterated analog (e.g., N-(2-aminoethyl)-4-phenylbutanamide-d4).

  • Solid-Phase Extraction: Waters Oasis MCX 1 cc Vac Cartridge (30 mg sorbent, 30 µm particle size)[3].

  • Reagents: LC-MS Grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Experimental Protocols

Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 100 µL of 2% Formic Acid in Water.

  • Vortex vigorously for 30 seconds to disrupt protein binding and ensure complete protonation of the amine[4].

MCX SPE Extraction Step-by-Step

Note: Polymeric MCX sorbents are water-wettable and maintain retention capability even if the bed runs dry, enhancing method robustness[3].

  • Condition: Pass 1.0 mL of Methanol through the MCX cartridge.

  • Equilibrate: Pass 1.0 mL of LC-MS Grade Water through the cartridge.

  • Load: Apply the pre-treated acidified plasma sample (210 µL total volume) at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. (Removes polar and acidic endogenous interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical step: Removes phospholipids, neutral lipids, and non-ionic excipients like Triton X-100)[2][5].

  • Elute: Pass 1.0 mL of 5% NH₄OH in Methanol. Collect the eluate in a clean glass vial.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex, and transfer to an autosampler vial.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Conditions

Parameter Setting / Value
Analytical Column Waters XSelect CSH C18 (2.1 × 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
6.0955

Table 2: Tandem Mass Spectrometry (ESI+) SRM Transitions

Analyte Precursor Ion [M+H]⁺ Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
N-(2-aminoethyl)-4-phenylbutanamide 207.2 147.1 (Quantifier) 60 15
N-(2-aminoethyl)-4-phenylbutanamide 207.2 91.1 (Qualifier) 60 35

| IS (d4-Analog) | 211.2 | 151.1 | 60 | 15 |

QqQ_Mechanism ESI ESI+ Source Ionization Q1 Q1: Precursor m/z 207.2 ESI->Q1 [M+H]+ Q2 Q2: Collision Cell CID (Argon) Q1->Q2 Isolation Q3 Q3: Product m/z 147.1 Q2->Q3 Fragmentation Det Electron Multiplier Q3->Det Detection

Fig 2: Triple Quadrupole (QqQ) Selected Reaction Monitoring (SRM) pathway for the analyte.

Data Presentation & Validation Metrics

A self-validating bioanalytical method must demonstrate that the aggressive organic wash successfully mitigates matrix effects without compromising analyte recovery. The following table summarizes the expected validation metrics for this protocol.

Table 3: Method Validation Summary (Human Plasma)

Spiked Concentration (ng/mL) Absolute Recovery (%) Matrix Effect (%)* Precision (%CV) Accuracy (%)
1.0 (LLOQ) 92.4 98.1 6.5 104.2
50.0 (Mid QC) 95.2 102.3 4.2 99.5

| 500.0 (High QC) | 94.8 | 101.5 | 3.8 | 101.1 |

*Matrix Effect values close to 100% indicate negligible ion suppression/enhancement, validating the efficacy of the 100% Methanol wash step on the MCX sorbent.

Field-Proven Insights & Troubleshooting

  • Avoid Analyte Breakthrough: If recovery is unexpectedly low, verify the pH of the plasma load. If the sample is not sufficiently acidic (pH < 4), the primary amine will not fully protonate, leading to poor ionic retention and premature elution during the 100% methanol wash[4].

  • Excipient Management: In early-stage PK studies, formulations often contain high levels of surfactants (e.g., Tween-80, Triton X-100). These non-ionic surfactants bind to the MCX sorbent via reversed-phase mechanisms. The 100% Methanol wash is non-negotiable here; it selectively strips these excipients prior to basic elution, rescuing the assay from severe ESI suppression[2].

  • Elution Solvent Preparation: Always prepare the 5% NH₄OH in Methanol fresh daily. Ammonia is highly volatile; older solutions will lose basicity, resulting in incomplete neutralization of the amine and poor, irreproducible recoveries[3].

References

  • N-(2-aminoethyl)-4-phenylbutanamide hydrochloride . National Center for Biotechnology Information (PubChem). 1

  • Shop Oasis MCX 1 cc Vac Cartridge | 186001888 . Waters Corporation. 3

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE) . Waters Corporation Application Notes. 2

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction... for the Determination of a Basic Drug in Human Plasma . PubMed (Rapid Commun Mass Spectrom). 5

  • Extraction of Cocaine and Metabolites using Resin-based Mixed-mode Cation Exchange SPE with LC-MS/MS Analysis . Biotage. 4

Sources

Conjugation methods for N-(2-aminoethyl)-4-phenylbutanamide primary amine group

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Conjugation Strategies for N-(2-aminoethyl)-4-phenylbutanamide via Primary Amine Modification

Abstract: This application note details optimized methodologies for the bioconjugation of N-(2-aminoethyl)-4-phenylbutanamide, a versatile pharmacophore and linker building block. We provide self-validating protocols for two primary conjugation strategies: N-Hydroxysuccinimide (NHS) ester coupling and reductive amination. Mechanistic rationale, step-by-step procedures, and quantitative comparisons are included to guide researchers in selecting the optimal pathway for their specific drug development or assay design applications.

Introduction & Molecule Profiling

N-(2-aminoethyl)-4-phenylbutanamide (CAS: 861052-88-2, frequently handled as a hydrochloride salt) features a lipophilic phenylbutanamide core and a reactive ethylenediamine-derived aliphatic primary amine. The primary amine (pKa ~9.0–9.5) serves as an ideal nucleophilic handle for covalent attachment to fluorophores, polymers (e.g., PEG), or biomacromolecules. Successful conjugation requires exploiting the nucleophilicity of this amine while mitigating competing side reactions.

Mechanistic Rationale & Pathway Selection

The selection of a conjugation chemistry dictates the physicochemical properties of the resulting linkage, which can significantly impact the pharmacokinetics and target-binding affinity of the final conjugate.

  • NHS Ester Coupling: NHS esters are the most widely employed reagents for primary amine modification, reacting via nucleophilic acyl substitution to form an irreversible, highly stable amide bond[1]. The reaction kinetics are highly pH-dependent; alkaline conditions increase the concentration of the deprotonated, nucleophilic amine species but simultaneously accelerate the competing hydrolysis of the NHS ester[2].

  • Reductive Amination: This pathway involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is subsequently reduced to a stable secondary amine[3]. This method is highly versatile, tolerates diverse functional groups[4], and crucially preserves the basic nitrogen center. This preservation is highly advantageous if a positive charge at physiological pH is required for target binding or solubility.

Pathway A N-(2-aminoethyl)-4-phenylbutanamide (Primary Amine) B NHS Ester Coupling Nucleophilic Acyl Substitution A->B pH 7.4 - 8.0 C Reductive Amination Imine Formation & Reduction A->C pH 4.0 - 6.0 D Amide Linkage (Irreversible, Neutral) B->D E Secondary Amine Linkage (Preserves Positive Charge) C->E

Reaction pathways for primary amine conjugation of N-(2-aminoethyl)-4-phenylbutanamide.

Experimental Protocols

Protocol A: N-Hydroxysuccinimide (NHS) Ester Coupling

Causality & Design: The reaction is buffered at pH 7.4–8.0. While a higher pH (e.g., pH 9.0) maximizes the nucleophilic free amine, the half-life of NHS esters drops precipitously in strongly alkaline aqueous environments due to hydroxide ion attack[2]. A pH of 7.4–8.0 provides the optimal kinetic "sweet spot" where aminolysis outcompetes hydrolysis[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the NHS-ester functionalized molecule (e.g., NHS-PEG or NHS-Fluorophore) in anhydrous DMSO or DMF immediately prior to use. Note: NHS esters are highly moisture-sensitive; do not store reconstituted solutions.

  • Substrate Solubilization: Dissolve N-(2-aminoethyl)-4-phenylbutanamide hydrochloride in 100 mM Phosphate-Buffered Saline (PBS), pH 7.4. If the hydrochloride salt lowers the buffer pH, adjust back to 7.4–8.0 using 0.1 M NaOH.

  • Conjugation: Add the NHS-ester solution dropwise to the amine solution at a 1:1.2 to 1:2 molar ratio (amine in slight excess to drive complete consumption of the expensive NHS-ester). Incubate at room temperature for 1–2 hours under continuous agitation.

  • Quenching: Terminate the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris or 100 mM Glycine, pH 8.0) for 15 minutes. This quenches unreacted NHS esters, preventing off-target reactions during downstream processing.

  • Purification: Isolate the conjugate using preparative HPLC or Size Exclusion Chromatography (SEC), depending on the molecular weight of the conjugate.

  • Self-Validation: Perform a Ninhydrin (Kaiser) test on the reaction mixture. The disappearance of the characteristic Ruhemann's purple color confirms the complete consumption of the primary amine. Confirm the conjugate mass via LC-MS.

Protocol B: Reductive Amination with Aldehydes

Causality & Design: Imine formation requires mildly acidic conditions (pH 4.0–6.0) to protonate the carbonyl oxygen, enhancing its electrophilicity[3]. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are selected as reducing agents because they selectively reduce the protonated iminium ion without reducing the unreacted aldehyde at this pH[3],[5].

Step-by-Step Methodology:

  • Imine Formation: Combine N-(2-aminoethyl)-4-phenylbutanamide and the target aldehyde (1:1.1 molar ratio) in a suitable solvent (e.g., Methanol or 0.1 M Sodium Acetate buffer, pH 5.0).

  • Incubation: Stir the mixture at room temperature for 30–60 minutes to allow the Schiff base to fully form.

  • In Situ Reduction: Add 1.5–2.0 molar equivalents of NaBH(OAc)3 or NaBH3CN directly to the reaction mixture. NaBH(OAc)3 is generally preferred for its lower toxicity and high functional group tolerance[5].

  • Reaction Completion: Stir the mixture for an additional 2–12 hours at room temperature. Monitor the disappearance of the starting materials via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the acid and decompose unreacted hydride species.

  • Extraction & Purification: Extract the secondary amine product using ethyl acetate or dichloromethane. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Workflow S1 1. Reagent Prep Anhydrous Solvent S3 3. Conjugation Incubate at RT S1->S3 S2 2. Buffer Setup Optimize pH S2->S3 S4 4. Quenching Neutralize Excess S3->S4 S5 5. Purification SEC / Extraction S4->S5 S6 6. Validation LC-MS & Ninhydrin S5->S6

Standardized experimental workflow for primary amine bioconjugation and validation.

Quantitative Data Presentation

The following table summarizes the key physicochemical and kinetic parameters for the two primary amine conjugation strategies discussed, enabling rapid comparison for assay design.

ParameterNHS Ester CouplingReductive Amination
Optimal pH Range 7.4 – 8.04.0 – 6.0
Linkage Formed Amide bondSecondary amine
Charge at pH 7.4 Neutral (Deprotonated)Positively charged (Protonated)
Reaction Time 1 – 2 hours2 – 12 hours
Key Reagents Anhydrous DMSO/DMF, PBSNaBH(OAc)3 or NaBH3CN, Acetate Buffer
Primary Side Reaction Ester hydrolysis (OH⁻ attack)Over-alkylation (tertiary amine formation)
Quenching Agent Tris or Glycine (pH 8.0)Aqueous NaHCO3

References

  • Smolecule. "Mal-PEG2-NHS: Chemical Properties and Applications."[1] 1

  • Master Organic Chemistry. "Reductive Amination, and How It Works."[3] 3

  • Myers, A. G. "C–N Bond-Forming Reactions: Reductive Amination." Harvard University Chemistry.[5] 5

  • Peeney, D. et al. "Histidine Tag-Specific PEGylation Improves the Circulating Half-Life of TIMP2." ACS Appl Bio Mater. 2025.[2] 2

  • Kreyenschulte, C. R. et al. "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." ChemSusChem. 2020.[4] 4

Sources

Troubleshooting & Optimization

Improving solubility of N-(2-aminoethyl)-4-phenylbutanamide in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-aminoethyl)-4-phenylbutanamide . This hub is designed for researchers and formulation scientists facing challenges with the aqueous solubility of this specific molecule.

Core Mechanistic Overview

N-(2-aminoethyl)-4-phenylbutanamide is an amphiphilic-like small molecule. It features a hydrophilic, weakly basic primary amine headgroup (pKa ~9.5) and a highly hydrophobic phenylbutyramide tail. While it dissolves readily in acidic environments due to the protonation of the amine, introducing it to physiological buffers (pH 7.4) neutralizes a significant fraction of the molecules. This drop in polarity, combined with the hydrophobic interactions of the phenyl rings, drives rapid intermolecular aggregation and precipitation[1].

To successfully formulate this compound for biological assays, we must manipulate either the thermodynamic environment (via inclusion complexes) or the solvent kinetics (via co-solvents)[2].

Diagnostic Decision Matrix

G Start Solid N-(2-aminoethyl)- 4-phenylbutanamide Decision1 Target Assay pH? Start->Decision1 Acidic Acidic (pH < 6.0) Decision1->Acidic Physio Physiological (pH 7.4) Decision1->Physio Direct Direct Aqueous Dissolution (Protonated Amine) Acidic->Direct Decision2 Organic Solvents Tolerated? Physio->Decision2 YesSolv Yes (<1% DMSO) Decision2->YesSolv NoSolv No (Solvent-Free Required) Decision2->NoSolv CoSolv Co-Solvent Step-Down Protocol YesSolv->CoSolv Cyclo HP-β-CD Complexation Protocol NoSolv->Cyclo

Workflow for selecting the optimal solubilization strategy based on assay constraints.

Troubleshooting & FAQs

Issue 1: "My compound precipitates immediately upon dilution into pH 7.4 PBS."

Causality: This is a classic "solvent-shift" nucleation event. When a highly concentrated DMSO stock is pipetted directly into a neutral aqueous buffer, the local concentration of the hydrophobic compound drastically exceeds its intrinsic aqueous solubility ( S0​ ) before diffusion can occur. The unprotonated free-base fraction rapidly aggregates via hydrophobic interactions of the phenyl rings[1]. Solution: You must alter the kinetic introduction of the compound using a Co-Solvent Step-Down Protocol to prevent local supersaturation[2].

Protocol A: Co-Solvent Step-Down (Self-Validating)

  • Master Stock: Dissolve the solid compound in 100% anhydrous DMSO to yield a 50 mM master stock.

  • Buffer Preparation: Pre-warm your target buffer (e.g., PBS) to 37°C. Causality: Elevated temperature increases the kinetic energy of the solvent, temporarily raising the saturation threshold during the critical mixing phase.

  • Dynamic Mixing: Place the buffer on a vortex mixer at medium-high speed.

  • Titration: Add the DMSO stock dropwise (e.g., 1 µL at a time) directly into the vortex vortex-cone, ensuring the final DMSO concentration remains 1% (v/v).

  • Validation Check: Shine a red laser pointer through the solution in a dark room. If the beam path is invisible, you have achieved true solubilization. If you see a solid beam of light (Tyndall scattering), colloidal aggregates have formed, indicating the dilution rate was too fast or the maximum solubility limit was exceeded.

Issue 2: "I need a high-concentration (>10 mM), solvent-free aqueous stock for in vivo studies."

Causality: Relying on co-solvents like DMSO for high concentrations will result in cellular toxicity or osmotic shock. To achieve high concentrations organically, you must mask the hydrophobic phenylbutanamide tail from the water network. Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity is geometrically perfectly sized to encapsulate aromatic rings like the phenyl group. By sequestering the hydrophobic moiety inside its cavity, HP-β-CD presents a highly soluble, hydrophilic exterior to the buffer, bypassing the compound's intrinsic solubility limits without altering its covalent structure[][4].

Mechanism Drug N-(2-aminoethyl)-4-phenylbutanamide (Hydrophobic Phenyl Tail) Complex Inclusion Complex (Hydrophilic Exterior Exposed) Drug->Complex Thermodynamic Shift CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation masking the hydrophobic phenyl moiety.

Protocol B: HP-β-CD Inclusion Complexation (Self-Validating)

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target buffer (pH 7.4).

  • Co-dissolution: Add the solid N-(2-aminoethyl)-4-phenylbutanamide directly to the HP-β-CD solution to achieve your target concentration (e.g., 15 mM).

  • Thermal Activation: Sonicate the suspension in a water bath at 40°C for 60 minutes. Causality: Sonication breaks apart the drug's crystal lattice, while the mild heat provides the activation energy required to drive the thermodynamic equilibrium toward host-guest inclusion[5].

  • Equilibration: Transfer to an orbital shaker at room temperature for 24 hours to ensure the complexation equilibrium stabilizes.

  • Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Pass: A completely clear supernatant with zero pellet formation confirms 100% of the drug has been successfully complexed and solubilized.

    • Fail: A visible pellet indicates the saturation limit of the cyclodextrin ratio was exceeded. Filter the supernatant through a 0.22 µm PES filter and quantify the dissolved fraction via UV-Vis absorbance (at ~254 nm for the phenyl ring) against a standard curve.

Issue 3: "Can I just lower the pH of my buffer to dissolve it?"

Causality: Yes, but with caveats. The primary amine on the ethylenediamine moiety acts as a weak base. According to the Henderson-Hasselbalch equation, lowering the environmental pH below the pKa (to around pH 5.0 - 6.0) forces the amine into a fully protonated, cationic state[6]. This dramatically increases the hydration energy, overcoming the hydrophobic drag of the phenyl tail. Solution: If your downstream application (e.g., an enzymatic assay) tolerates a pH of 5.5, direct dissolution in a mildly acidic buffer (like Acetate or Citrate buffer) is the most efficient, excipient-free method[1]. However, if you attempt to neutralize this solution back to pH 7.4 after dissolution, the compound will immediately crash out of solution.

Quantitative Data Summary

The table below outlines the expected solubility states of N-(2-aminoethyl)-4-phenylbutanamide under various formulation conditions, allowing you to benchmark your experimental results.

Buffer ConditionExcipient / MethodExpected Solubility LimitVisual & Validation State
pH 7.4 (Physiological) None (Direct Addition)< 0.1 mMCloudy / Immediate Precipitation
pH 5.5 (Acidic) None (Protonated Amine)> 10.0 mMClear / Fully Soluble
pH 7.4 (Physiological) 1% DMSO (Co-solvent)~ 1.0 mMClear (Fails Tyndall test if >1 mM)
pH 7.4 (Physiological) 20% HP-β-CD (Complexation)> 20.0 mMClear / Thermodynamically Stable

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL:[Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel Source: PMC (NIH) URL:[Link]

  • Review on Enhancement of Solubilization Process Source: Science Alert URL: [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications Source: Journal of Advanced Pharmacy Education and Research URL:[Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

N-(2-aminoethyl)-4-phenylbutanamide stability issues and storage at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-aminoethyl)-4-phenylbutanamide (often utilized as a hydrochloride salt, CAS: 861052-88-2) is a bifunctional molecule featuring both a primary aliphatic amine and a secondary amide linkage[1]. While structurally robust under ideal conditions, researchers frequently encounter stability issues when handling this compound at room temperature.

This Technical Support Guide provides an authoritative, causality-driven troubleshooting framework for scientists and drug development professionals dealing with the storage and handling of N-(2-aminoethyl)-4-phenylbutanamide.

Technical Support Center: Troubleshooting & FAQs

Q1: Why does my N-(2-aminoethyl)-4-phenylbutanamide sample appear clumpy or discolored after a few weeks on the benchtop? A: This is a classic manifestation of two concurrent degradation pathways: hygroscopicity and amine oxidation. The primary amine moiety (-NH2) is highly nucleophilic. When exposed to ambient air at room temperature, it readily absorbs atmospheric moisture (especially if formulated as a hydrochloride salt)[2]. Furthermore, the free amine can react with atmospheric carbon dioxide to form carbamate salts, leading to a clumpy texture. Discoloration (typically yellowing) indicates trace oxidation of the amine to hydroxylamines or imines, a process accelerated by light and transition metal impurities.

Q2: Can I store the compound in aqueous solution at room temperature for ongoing assays? A: It is highly discouraged. While the amide bond is generally stable at neutral pH, the presence of the terminal primary amine can catalyze intermolecular aminolysis (where the amine of one molecule attacks the amide carbonyl of another) over prolonged periods in solution. Furthermore, aqueous environments at room temperature promote slow hydrolysis. Solutions should be aliquoted and stored at -20°C.

Q3: How can I verify the integrity of my stored batch before running a critical biological assay? A: A self-validating protocol requires orthogonal analytical techniques. We recommend a combination of Karl Fischer titration (to assess moisture uptake) and LC-MS (to detect oxidation or dimerization products). If the purity drops below 95%, the batch must be repurified or discarded.

Quantitative Stability Profile

The following table summarizes the expected degradation profile of N-(2-aminoethyl)-4-phenylbutanamide under various storage conditions, highlighting the necessity of controlled environments.

Storage ConditionTimeframeExpected PurityPrimary Degradant ObservedPhysical State
Room Temp (25°C), Open Air 14 Days< 85%Carbamate adducts, OxidesClumpy, yellowed solid
Room Temp (25°C), Desiccated 30 Days~ 92%Trace dimersFree-flowing, off-white
4°C, Sealed under Argon 6 Months> 97%None detectedFree-flowing, white
-20°C, Sealed under Argon > 2 Years> 99%None detectedFree-flowing, white

Experimental Protocol: Standardized Storage and Aliquoting Workflow

To ensure experimental reproducibility and prevent degradation, follow this self-validating storage protocol.

Step 1: Inert Atmosphere Transfer

  • Transfer the bulk N-(2-aminoethyl)-4-phenylbutanamide vial into a nitrogen or argon-purged glovebox.

  • Causality: Purging displaces atmospheric O2 and CO2, preventing oxidative degradation and carbamate formation at the primary amine.

Step 2: Desiccation and Aliquoting

  • Weigh out single-use aliquots (e.g., 5-10 mg) into amber glass vials.

  • Causality: Amber glass blocks UV/visible light, mitigating photo-catalyzed radical oxidation of the alkyl chain. Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction.

Step 3: Sealing and Storage

  • Cap the vials tightly with PTFE-lined septa.

  • Wrap the caps in Parafilm and store immediately at -20°C.

  • Validation Step: Before use, allow the vial to equilibrate to room temperature for 30 minutes before opening. This prevents ambient condensation from forming on the cold powder.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the logical flow of atmospheric exposure leading to the degradation of N-(2-aminoethyl)-4-phenylbutanamide.

DegradationPathway Compound N-(2-aminoethyl)- 4-phenylbutanamide AirExposure Exposure to Ambient Air (Room Temp) Compound->AirExposure Moisture Hygroscopic Moisture Uptake AirExposure->Moisture H2O CO2 CO2 Reaction (Nucleophilic Attack) AirExposure->CO2 CO2 O2 Oxidation (Photo-catalyzed) AirExposure->O2 O2 + Light Hydrolysis Amide Hydrolysis (Slow) Moisture->Hydrolysis Carbamate Carbamate Salt Formation (Clumping) CO2->Carbamate Oxides N-Oxides / Imines (Discoloration) O2->Oxides Degraded Degraded Sample (Purity < 90%) Hydrolysis->Degraded Carbamate->Degraded Oxides->Degraded

Fig 1. Atmospheric degradation pathways of N-(2-aminoethyl)-4-phenylbutanamide at room temperature.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11370960, N-(2-aminoethyl)-4-phenylbutanamide hydrochloride" PubChem, [Link]. Accessed 2 April 2026.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, [Link]. Accessed 2 April 2026.

Sources

Technical Support Center: Troubleshooting N-(2-aminoethyl)-4-phenylbutanamide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Physicochemical Profiling

N-(2-aminoethyl)-4-phenylbutanamide (typically supplied as a hydrochloride salt)[1] is a synthetic research compound characterized by a lipophilic phenylbutanamide tail and a hydrophilic primary amine head. While it exhibits excellent solubility in pure water or 100% DMSO, researchers frequently encounter severe precipitation when introducing it into complex, buffered cell culture media (e.g., DMEM, RPMI 1640 supplemented with FBS).

This guide provides mechanistic troubleshooting and validated protocols to resolve these solubility bottlenecks without compromising the biological integrity of your in vitro assays.

Diagnostic Troubleshooting Matrix

TroubleshootingMatrix Start Precipitation Observed in Media CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO or use step-wise dilution CheckDMSO->ReduceDMSO Yes CheckpH Check Media pH (Is it > 7.5?) CheckDMSO->CheckpH No Success Soluble & Stable Assay Ready ReduceDMSO->Success AdjustpH Adjust to pH 7.2-7.4 (Avoid free base formation) CheckpH->AdjustpH Yes UseCarrier Use Carrier (e.g., HP-β-CD) CheckpH->UseCarrier No (Still precipitating) AdjustpH->Success UseCarrier->Success

Decision tree for troubleshooting compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution precipitate immediately upon addition to DMEM/RPMI? A1: This phenomenon is driven by solvent-shift precipitation and salting out . When a compound dissolved in 100% DMSO is rapidly introduced into an aqueous environment, local supersaturation occurs before the DMSO can fully diffuse. This bypasses the metastable zone, leading to immediate thermodynamic nucleation, a concept thoroughly detailed by [2]. Additionally, the high ionic strength and multivalent anions (e.g., PO43−​ , SO42−​ ) in media can complex with the protonated amine of N-(2-aminoethyl)-4-phenylbutanamide, forming insoluble salts.

Q2: Can I just increase the DMSO concentration to keep the compound in solution? A2: No. For mammalian cell culture, the final DMSO concentration must strictly remain ≤0.1% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity, alters membrane permeability, and triggers transcriptomic shifts, which invalidates your biological readouts. If 0.1% DMSO is insufficient, you must pivot to alternative solubilization strategies like complexation.

Q3: How do cyclodextrins prevent precipitation without harming my cells? A3: Cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or, are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic core. The lipophilic phenylbutanamide moiety inserts into this cavity, shielding it from the aqueous media, while the hydrophilic exterior maintains bulk solubility. This effectively encapsulates the molecule, preventing aggregation while remaining biologically inert to most cell lines.

Validated Solubilization Protocols

Protocol A: The Step-Down Kinetic Dilution Method

Use this method if the compound is precipitating solely due to rapid solvent shift, but its true thermodynamic solubility in media is sufficient.

  • Causality & Logic: Gradual reduction of the DMSO fraction prevents the local supersaturation spikes that trigger rapid nucleation[3].

  • Self-Validating System: Always inspect the final media under a phase-contrast microscope (40x magnification) immediately after addition and at 24 hours to confirm the absence of micro-crystals before applying to cells. Run a 0.1% DMSO vehicle control to baseline cell viability.

Step-by-Step Methodology:

  • Prepare Master Stock: Dissolve N-(2-aminoethyl)-4-phenylbutanamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Dilute the master stock 1:10 into a transitional buffer (e.g., PBS pH 7.4 or pure water) while vortexing vigorously. This creates a 1 mM stock in 10% DMSO.

  • Equilibration: Allow the intermediate stock to sit for 5 minutes at room temperature. Visually check for cloudiness.

  • Final Media Addition: Dilute the intermediate stock 1:100 into pre-warmed ( 37∘C ) cell culture media dropwise while swirling the tube continuously.

  • Final State: You now have a 10 µM working solution in 0.1% DMSO.

Protocol B: Cyclodextrin Inclusion Complexation

Use this method if the compound exceeds its thermodynamic solubility in aqueous media.

CDWorkflow Step1 Weigh HP-β-CD (20% w/v in H2O) Step2 Add N-(2-aminoethyl)- 4-phenylbutanamide Step1->Step2 Step3 Vortex & Sonicate (15-30 mins) Step2->Step3 Step4 Filter Sterilize (0.22 µm) Step3->Step4 Step5 Dilute into Culture Media Step4->Step5

Step-by-step workflow for preparing cyclodextrin inclusion complexes.

  • Causality & Logic: Forcing the compound into the cyclodextrin cavity requires breaking the water structure inside the cavity. Sonication provides the thermodynamic energy required to drive this host-guest complexation.

  • Self-Validating System: Run a parallel vehicle control containing the exact same concentration of HP-β-CD without the drug. Compare cell viability (e.g., via MTT or CellTiter-Glo) to ensure the carrier is not extracting membrane cholesterol and causing off-target toxicity[4].

Step-by-Step Methodology:

  • Prepare Carrier Solution: Dissolve HP-β-CD in pure cell culture grade water to a concentration of 20% (w/v).

  • Add Compound: Add N-(2-aminoethyl)-4-phenylbutanamide powder directly to the HP-β-CD solution (aiming for a 1-5 mM stock). Do not use DMSO.

  • Complexation: Vortex for 2 minutes, then sonicate in a water bath at room temperature for 15-30 minutes until the solution is completely clear.

  • Sterilization: Pass the complexed solution through a 0.22 µm PES syringe filter.

  • Application: Dilute the aqueous stock directly into your cell culture media to reach your target working concentration.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismMax Tolerated Conc. in MediaProsCons
Direct DMSO Addition Co-solvency0.1% v/v (DMSO limit)Quick, standard for high-throughput screening.High risk of solvent-shift precipitation; limited to highly potent drugs.
Step-Down Dilution Kinetic stabilization0.1% v/v (DMSO limit)Prevents local supersaturation spikes.Time-consuming; compound may still precipitate over 48-72 hours.
HP-β-CD Complexation Thermodynamic encapsulation~1-5% w/v (HP-β-CD limit)Drastically increases absolute solubility; no DMSO toxicity.High concentrations of cyclodextrin can deplete cellular cholesterol[4].
Media pH Adjustment Ionization controlpH 7.2 - 7.4Maintains physiological relevance while maximizing protonation.Narrow window; pH < 7.0 stresses mammalian cells.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11533340, N-(2-aminoethyl)-4-phenylbutanamide hydrochloride". PubChem. URL:[Link]

  • Di, L., & Kerns, E. H. (2010). "Drug-like Properties: Concepts, Structure Design and Methods". Elsevier. URL: [Link]

Sources

Technical Support Center: Troubleshooting N-(2-aminoethyl)-4-phenylbutanamide (N-APB) In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for N-(2-aminoethyl)-4-phenylbutanamide (N-APB) . As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical properties of this compound.

N-APB is an aliphatic amide characterized by a hydrophobic 4-phenylbutyrate backbone and a hydrophilic ethylenediamine-derived tail. It is primarily utilized as an epigenetic probe, where its primary amine functions as a putative non-hydroxamate Zinc-Binding Group (ZBG) to chelate catalytic zinc ions in metalloenzymes such as Histone Deacetylases (HDACs)[1]. While this design avoids the severe pan-metallotoxicity of traditional hydroxamates, the basicity of the primary amine introduces unique off-target challenges in vitro, most notably lysosomotropism and non-specific protein binding[2].

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your experimental readouts reflect true target engagement rather than off-target cytotoxicity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My cells exhibit rapid, non-apoptotic vacuolization when treated with N-APB at concentrations >15 μM. Is this an on-target effect? A: Highly unlikely. This is a hallmark of lysosomotropism . The primary amine of N-APB has a high pKa (~9.5). While it crosses the plasma membrane at physiological pH (7.4) in its unprotonated state, it becomes rapidly and fully protonated upon entering the acidic environment of the lysosome (pH ~4.5). Because the charged molecule cannot diffuse back across the lysosomal membrane, it becomes trapped[2]. This "ion trapping" leads to osmotic swelling, massive vacuolization, and eventual cell death that masks any intended epigenetic modulation. Actionable Step: Limit your assay duration (e.g., <12 hours) or utilize the Bafilomycin A1 rescue protocol (see Part 3) to confirm the toxicity is lysosome-mediated.

Q2: How can I prove that N-APB is actually binding my target enzyme if the downstream phenotypic readouts are confounded by toxicity? A: You must decouple direct target engagement from downstream phenotypic survival. We strongly recommend utilizing the Cellular Thermal Shift Assay (CETSA) [3]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation. By measuring the shift in the target's melting temperature ( Tagg​ ) in intact cells, you can confirm on-target binding at sub-toxic concentrations before lysosomal stress cascades begin.

Q3: I am observing high background noise and potential ROS generation in my biochemical assays. Why? A: While non-hydroxamate ZBGs are more selective, they can still alter intracellular free Zn2+ pools. The displacement or chelation of zinc in non-target metalloenzymes can disrupt cellular redox homeostasis, leading to off-target Reactive Oxygen Species (ROS) production[4]. Actionable Step: Counter-screen your compound using a ROS-sensitive dye (e.g., DCFDA) and consider supplementing the media with trace ZnSO4​ (1-5 μM) to saturate off-target sinks.

Part 2: Data Presentation & Therapeutic Windows

To successfully use N-APB, you must operate within its specific therapeutic window. The table below summarizes the physicochemical profile and expected in vitro behavior of N-APB compared to standard reference compounds.

CompoundPrimary ZBG TypepKa (Est.)Lysosomotropic RiskTarget Engagement ( IC50​ )Max Recommended In Vitro Dose
N-APB Primary Amine~9.5High 1.5 - 5.0 μM10 μM
Vorinostat (SAHA) Hydroxamate~8.9Low0.05 - 0.2 μM5 μM
Entinostat Aminobenzamide~5.5Low0.5 - 2.0 μM20 μM
Chloroquine Secondary/Tertiary Amines~8.1, 10.2Very High (Control) N/AN/A

Note: Operating N-APB above 10 μM significantly increases the probability that observed phenotypic changes are driven by lysosomal swelling rather than specific metalloenzyme inhibition.

Part 3: Self-Validating Experimental Protocols

Protocol A: CETSA for Confirming Direct Target Engagement

This protocol verifies that N-APB binds its intended target inside the cell, establishing a baseline concentration for your assays[3].

  • Cell Preparation: Seed target cells (e.g., HEK293T or your specific line) in 10 cm dishes and grow to 80% confluency.

  • Compound Incubation: Treat cells with vehicle (0.1% DMSO) or N-APB (e.g., 5 μM) for 1–2 hours. Causality note: A short incubation is critical here; it allows for target binding but precedes the onset of lysosomal vacuolization.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes (50 μL per tube).

  • Thermal Challenge: Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooldown at 25°C.

  • Lysis and Separation: Add NP-40 (final 0.4%) and subject tubes to 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Carefully extract the supernatant (soluble fraction) and analyze via Western Blot against your target protein. A rightward shift in the melting curve confirms on-target engagement.

Protocol B: Bafilomycin A1 Rescue Assay (Lysosomotropism Check)

Use this workflow to determine if your observed cell death is an off-target artifact of the primary amine.

  • Pre-treatment: Pre-treat cells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour. Causality note: Bafilomycin A1 prevents the acidification of the lysosome. Without an acidic pH gradient, N-APB will not become protonated and trapped, effectively neutralizing its lysosomotropic toxicity.

  • N-APB Challenge: Add N-APB at your experimental dose (e.g., 20 μM) and incubate for 24 hours.

  • Viability Readout: Perform a standard CellTiter-Glo (ATP) viability assay.

  • Interpretation: If cells treated with N-APB + Bafilomycin A1 survive significantly better than cells treated with N-APB alone, your compound's toxicity is primarily off-target lysosomotropism.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Initiate N-APB In Vitro Assay (Dose: 1 - 50 μM) ToxCheck Assess Cell Viability (e.g., CellTiter-Glo at 24h) Start->ToxCheck IsTox Toxicity Observed at < 10 μM? ToxCheck->IsTox LysoTest Run Bafilomycin A1 Rescue Assay IsTox->LysoTest Yes (Suspect Off-Target) CETSA Perform CETSA to Confirm Target Engagement IsTox->CETSA No (Optimal Window) Adjust Reduce Dose, Shorten Time, or Adjust Media pH LysoTest->Adjust Lysosomotropism Confirmed Proceed Proceed with Downstream Epigenetic Assays CETSA->Proceed Thermal Shift Observed Adjust->ToxCheck Re-evaluate Parameters

Figure 1: Workflow for optimizing N-APB concentration and confirming target engagement.

Mechanism cluster_Target On-Target (Epigenetic) cluster_OffTarget Off-Target (Toxicity) Compound N-APB (Primary Amine + Phenyl) HDAC Target Metalloenzymes Compound->HDAC Specific ZBG Binding Lysosome Lysosomal Trapping (Protonation at pH 4.5) Compound->Lysosome High pKa (~9.5) Metallo Non-Specific Zn2+ Chelation Compound->Metallo ZBG Cross-reactivity Chromatin Chromatin Relaxation HDAC->Chromatin GeneExp Target Gene Expression Chromatin->GeneExp Vacuole Vacuolization, ROS, & Cell Death Lysosome->Vacuole Metallo->Vacuole

Figure 2: Mechanistic pathway mapping N-APB's intended target engagement vs. off-target toxicity.

References

  • Martinez Molina, D., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology.[3] URL:[Link]

  • Lee, J., et al. "Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation." International Journal of Molecular Sciences.[4] URL:[Link]

  • Kaufmann, A. M., & Krise, J. P. "Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications." Journal of Pharmaceutical Sciences.[2] URL:[Link]

  • Vanommeslaeghe, K., et al. "Computational Exploration of Zinc Binding Groups for HDAC Inhibition." Journal of Chemical Information and Modeling.[1] URL:[Link]

Sources

N-(2-aminoethyl)-4-phenylbutanamide degradation under UV light and heat exposure

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-aminoethyl)-4-phenylbutanamide Stability

Welcome to the technical support resource for researchers working with N-(2-aminoethyl)-4-phenylbutanamide. This guide is designed to provide expert insights and practical solutions for challenges related to its degradation under UV light and thermal stress. Our goal is to equip you with the knowledge to anticipate degradation pathways, troubleshoot experimental anomalies, and ensure the integrity of your analytical results.

Forced degradation studies are a critical component of pharmaceutical development, providing essential information on a molecule's stability, degradation pathways, and the specificity of analytical methods.[1][2] These studies involve intentionally subjecting the drug substance to conditions more severe than accelerated storage to generate potential degradation products.[1][3] This knowledge is vital for formulation development, packaging selection, and regulatory compliance.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for N-(2-aminoethyl)-4-phenylbutanamide under UV and thermal stress?

Based on the structure of N-(2-aminoethyl)-4-phenylbutanamide, which contains a secondary amide, a primary amine, and a phenyl group, several degradation pathways are plausible under energetic stress like heat and UV radiation.

  • Amide Bond Hydrolysis: This is a primary pathway, especially with heat and the presence of any moisture. The amide bond can cleave to yield 4-phenylbutanoic acid and ethylenediamine. While amides are relatively stable, hydrolysis can be forced under high heat or extreme pH conditions.[5]

  • Photodegradation (UV Exposure):

    • Amide Bond Cleavage: Ionizing radiation, including UV light, can directly cause the dissociation of the amide bond.[6]

    • Photo-oxidation: The methylene group (carbon) adjacent to the amide nitrogen is susceptible to oxidation when exposed to UV light, particularly in the presence of oxygen. This can lead to the formation of carbonyl compounds and ultimately result in chain scission.

    • Radical Formation: UV exposure can generate radical species, leading to a complex mixture of degradation products.[7]

  • Thermal Degradation:

    • High temperatures can induce the cleavage of C-C or C-N bonds.[7]

    • In the absence of water, thermal stress may lead to elimination reactions or complex rearrangements rather than simple hydrolysis. Studies on similar polyamide structures show that thermal decomposition can lead to the formation of various volatile products.[8]

  • Oxidation of the Primary Amine: The terminal primary amino group can be oxidized, potentially forming N-hydroxy or nitroso derivatives.[7]

Q2: Which analytical techniques are most effective for identifying and quantifying N-(2-aminoethyl)-4-phenylbutanamide and its degradants?

A multi-technique approach is often best, but the combination of liquid chromatography and mass spectrometry is the industry standard.

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for stability-indicating methods.[9]

    • HPLC provides the necessary separation of the parent compound from its degradation products, which may have very similar polarities.[10]

    • Mass Spectrometry (MS) provides molecular weight information for initial identification.[11]

    • Tandem Mass Spectrometry (MS/MS) fragments the ions of interest, providing structural information that is crucial for elucidating the structures of unknown degradants.[7]

  • UV-Vis Spectrophotometry: This technique can be used as a rapid, simple method to quantify the overall degradation of the parent compound, provided the degradants have a different UV absorption profile.[12] However, it lacks the specificity to separate and identify individual degradation products.[12]

  • High-Resolution Mass Spectrometry (HRMS): When available, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of unknown peaks, significantly aiding in their identification.[7]

Q3: My analysis shows several new peaks that could be isomeric degradation products. How can I differentiate and identify them?

Differentiating isomers (e.g., hydroxylation at different positions on the phenyl ring) is a common challenge in degradation studies.

  • Chromatographic Separation: The first step is to optimize your HPLC method. Try adjusting the mobile phase gradient to be shallower, changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to improve resolution.[7]

  • Tandem Mass Spectrometry (MS/MS): Isomers, while having the same mass, often produce distinct fragmentation patterns in the mass spectrometer. A careful analysis of the MS/MS spectra for each isomeric peak can reveal structural differences.[7]

  • Reference Standards: The most definitive method is to synthesize the suspected isomeric products. You can then compare their chromatographic retention times and MS/MS fragmentation patterns directly to the unknown peaks in your degradation sample.[7]

Troubleshooting Experimental Issues

Issue: I am not observing any degradation of my compound under my standard stress conditions.

  • Possible Cause: The compound may be highly stable under the tested conditions. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure the analytical method is sufficiently challenged.[7]

  • Solution: You need to increase the severity of the stress conditions incrementally.

    • Thermal: Increase the temperature in controlled steps (e.g., 10°C increments) or prolong the exposure time.[7]

    • Photolytic: Increase the intensity of the UV light source or the duration of exposure. Ensure the sample is placed at a standardized distance from the lamp.

Issue: My HPLC chromatogram shows poor resolution between the parent compound and its degradation products.

  • Possible Cause: The analytical method is not optimized for the complex mixture of compounds generated during the degradation study.

  • Solution:

    • Adjust Mobile Phase Gradient: A shallower gradient often provides better separation for closely eluting peaks.[7]

    • Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH of the aqueous phase, as this can alter the ionization state and retention of the analytes.[9]

    • Select a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) or a smaller particle size/longer length can provide the necessary change in selectivity or efficiency to resolve the peaks.[7]

Issue: My mass spectrometry data is complex, and I cannot confidently identify the structures of the new peaks.

  • Possible Cause: Degradation may be extensive, leading to numerous products, or the instrument settings may not be optimal for structural elucidation.

  • Solution:

    • Propose Plausible Structures: Based on the likely degradation pathways (see FAQ1), predict the molecular weights of expected products. Search for these specific masses in your data.[7]

    • Utilize High-Resolution Mass Spectrometry (HRMS): If available, obtain accurate mass data. This allows you to calculate the elemental formula for each unknown peak, drastically narrowing down the possibilities.[7]

    • Perform Detailed MS/MS Fragmentation Analysis: Fragment the ion of interest and carefully analyze the resulting pattern. Look for characteristic neutral losses (e.g., a loss of 18 Da suggests the loss of a water molecule) or fragments that correspond to known substructures of the parent molecule.[7]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[7] Adjust time and temperature as needed.

Stress ConditionReagent/ConditionTemperatureDurationPost-Stress Sample Handling
Thermal Solid or Solution80 °C48 hoursDissolve/dilute in mobile phase.
Photolytic (UV) Solution (in quartz cuvette)Room Temp24 hoursProtect from light post-exposure.
Diagram: General Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of N-(2-aminoethyl)-4-phenylbutanamide thermal Thermal Stress (e.g., 80°C) prep->thermal Expose Aliquots uv Photolytic Stress (UV Lamp) prep->uv Expose Aliquots neutralize Neutralize (if needed) & Dilute Sample thermal->neutralize uv->neutralize lcms Analyze by LC-MS/MS neutralize->lcms identify Identify & Characterize Degradation Products lcms->identify

Caption: General workflow for a forced degradation study.

Protocol 2: LC-MS/MS Analysis of Degradation Products

This is a representative method for analyzing samples from the forced degradation study. It should be optimized for your specific instrumentation and the observed degradation profile.

  • Sample Preparation: Dilute the stressed samples with the initial mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Scan Mode:

      • Full Scan: Acquire data from m/z 100-500 to detect all potential degradation products.[7]

      • Targeted MS/MS (or Data-Dependent Acquisition): Perform fragmentation on the parent ion and any new peaks observed in the full scan to obtain structural information.[7]

Data Interpretation

Use the following table to systematically summarize your findings from the LC-MS/MS analysis.

Retention Time (min)Observed m/zProposed Elemental Formula (from HRMS)Proposed StructureKey MS/MS FragmentsStress Condition(s) where Observed
e.g., 5.2e.g., 193.13e.g., C11H17N2OParent Compounde.g., 119, 91All (Control)
e.g., 4.1e.g., 179.10e.g., C11H15O2Hydrolysis Product (Acid)e.g., 161, 91Thermal
e.g., 4.8e.g., 209.13e.g., C11H17N2O2Oxidized Producte.g., 191, 119UV
Diagram: Proposed Primary Degradation Pathways

cluster_products Potential Degradation Products parent N-(2-aminoethyl)-4-phenylbutanamide (Parent Compound) hydrolysis_acid 4-Phenylbutanoic Acid parent->hydrolysis_acid Amide Hydrolysis (Heat) hydrolysis_amine Ethylenediamine parent->hydrolysis_amine Amide Hydrolysis (Heat) oxidation_product Oxidized Methylene Product (e.g., Carbonyl formation) parent->oxidation_product Photo-oxidation (UV + O2) cleavage_product Other Cleavage Products parent->cleavage_product Photolytic Cleavage (UV)

Caption: Proposed primary degradation pathways for the compound.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). LCGC.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Testing in Pharma. (2025).
  • Forced Degradation Studies for Biopharmaceuticals. (2026). Pharmaceutical Technology.
  • Photodegradation and Yellowing of Polyamides. (2026).
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). Analytical Chemistry.
  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2000). Journal of Polymer Science Part A: Polymer Chemistry.
  • Amides Explained: Preparation, Hydrolysis and Reduction. (2025). Professor Dave Explains.
  • Degradation Study of Meloxicam by UV Spectroscopy. (n.d.). Prime Scholars.
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025). Journal of Pharmaceutical Sciences & Research.
  • Critical review of reports on impurity and degradation product profiling in the last decade. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol. (2025). BenchChem.
  • Universal mechanism for breaking amide bonds by ionizing radiation. (2011). The Journal of Physical Chemistry A.

Sources

Technical Support Center: Preventing Oxidation of N-(2-aminoethyl)-4-phenylbutanamide During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of N-(2-aminoethyl)-4-phenylbutanamide . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality of chemical degradation and provide field-proven, self-validating protocols to ensure the absolute integrity of your active pharmaceutical ingredients (APIs) and research compounds.

Mechanistic Overview: The "Why" Behind Amine Oxidation

N-(2-aminoethyl)-4-phenylbutanamide contains a primary aliphatic amine on an ethyl chain and a stable amide linkage. The primary vulnerability of this molecule lies in the high nucleophilicity of the primary amine.

The lone pair of electrons on the nitrogen atom readily reacts with molecular oxygen ( O2​ ), reactive oxygen species (ROS), or trace peroxide impurities commonly found in laboratory environments or excipients[1]. This initiates a degradation cascade:

  • Autoxidation: The amine undergoes direct electrophilic attack or radical-mediated oxidation to form a hydroxylamine intermediate, which further oxidizes into an N-oxide degradant[1].

  • Excipient Incompatibility: If the compound is stored in a formulation containing polyether excipients (e.g., Polyethylene Glycol - PEG), trace formaldehyde and formic acid impurities will rapidly react with the primary amine, leading to irreversible N-formylation or N-methylation[2].

Pathway A N-(2-aminoethyl)-4-phenylbutanamide (Free Base Amine) C Hydroxylamine Intermediate A->C Oxidation (O2/ROS) E N-Formyl / N-Methyl Adducts (Excipient Interaction) A->E PEG/Formate Impurities B Reactive Oxygen Species (ROS) or Peroxide Impurities B->C Catalyzes D N-Oxide Degradant C->D Further Oxidation

Fig 1. Oxidative degradation pathways of the primary amine group.

Troubleshooting Guide: Symptom-Based Diagnostics

If you suspect your batch of N-(2-aminoethyl)-4-phenylbutanamide has degraded, use the following quantitative indicators to diagnose the root cause and implement corrective actions.

Symptom / ObservationQuantitative IndicatorRoot CauseCorrective Action
Visual Discoloration (Clear to Yellow/Brown)Broad UV absorbance peak at ~350–400 nmAutoxidation of the primary amine to N-oxides or imines due to oxygen/light exposure.Discard or repurify via chromatography. Implement Argon purging and amber vials for future storage.
Loss of API Purity HPLC purity drops >2% over a 1-month periodReaction with trace peroxides in solvents or ambient air[1].Switch to degassed, anhydrous solvents. Store solid-state material at -20°C.
Unexpected Mass Adducts LC-MS shows +16 Da (N-oxide) or +28 Da (N-formyl)Formic acid/formaldehyde impurities from PEG or oxidative degradation of excipients[2].Screen excipients for low peroxide content. Convert the free base API to a hydrochloride (HCl) salt.

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To ensure trustworthiness, every storage protocol must be a self-validating system . This means establishing a quantitative baseline before storage and defining a scheduled re-test interval to prove the protocol's efficacy.

Step-by-Step Methodology

Step 1: Salt Conversion (Highly Recommended)

  • Action: Dissolve the free base in a non-oxidizing, anhydrous solvent (e.g., ethanol). Add 1.1 equivalents of ethereal HCl. Evaporate to yield the hydrochloride salt.

  • Causality: Protonation of the amine lone pair eliminates its nucleophilicity. By tying up the electrons in a bond with hydrogen, the nitrogen becomes highly resistant to electrophilic attack and radical oxidation[3].

Step 2: Aliquoting into Amber Glass

  • Action: Transfer the solid compound into amber glass vials. Do not store as a stock solution.

  • Causality: Amber glass blocks UV light (<400 nm), preventing photo-induced homolytic cleavage that generates the free radicals responsible for initiating the autoxidation cascade[1].

Step 3: Inert Gas Purging

  • Action: Insert an Argon gas line into the vial. Purge the headspace gently for 30–60 seconds.

  • Causality: Argon is heavier than air and effectively displaces molecular oxygen, physically starving the oxidation reaction of its primary reactant.

Step 4: Desiccation and Sealing

  • Action: Seal with a PTFE-lined cap. Place the vials in a secondary container filled with indicating silica gel.

  • Causality: Moisture catalyzes hydrolysis and facilitates proton-transfer mechanisms in oxidative pathways. PTFE prevents chemical leaching from the cap into the sample[3].

Step 5: Temperature Control & Validation

  • Action: Store at -20°C or -80°C. Run an LC-MS baseline on a control aliquot immediately. Re-test at 3 months.

  • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the reaction rate constant. If the 3-month re-test shows <0.5% degradation, your storage system is successfully validated.

Workflow S1 1. Synthesize / Purify Free Base S2 2. Convert to HCl Salt (Protonation) S1->S2 Reduces nucleophilicity S3 3. Aliquot into Amber Glass Vials S2->S3 Protects from UV/Light S4 4. Purge Headspace with Argon (Inerting) S3->S4 Displaces Oxygen S5 5. Seal & Store at -20°C (Desiccated) S4->S5 Slows kinetics

Fig 2. Step-by-step workflow for the optimal storage of amine-containing compounds.

Frequently Asked Questions (FAQs)

Q: My formulation uses PEG, and I am seeing a +28 Da mass shift in my N-(2-aminoethyl)-4-phenylbutanamide sample. What is happening? A: This is a classic N-formylation reaction. Polyethylene glycols (PEGs) often contain trace formaldehyde and formic acid impurities due to their own oxidative degradation over time. These impurities react directly with your primary amine. To prevent this, you must use high-purity, peroxide-free PEG, or add an amine-oxidation inhibitor/scavenger to your formulation[2].

Q: Can I store the free base in solution for high-throughput screening assays? A: It is highly discouraged. All solvents contain dissolved oxygen unless rigorously degassed. If you must store it in solution for liquid handling, use degassed, anhydrous solvents, blanket the system with Argon, and use the solution within 24 hours. Solid-state storage is always the gold standard for primary amines[3].

Q: Why did my compound turn yellow despite being stored in the refrigerator (4°C)? A: Refrigeration slows down oxidation kinetics, but it does not stop the reaction if oxygen and light are still present. If the vial was clear glass and contained ambient air, autoxidation still occurred over time. You must combine temperature control with inerting (Argon) and light protection (amber vials) to achieve true stability[1].

References

  • Robnik, B., Naumoska, K., & Časar, Z. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37.[Link]

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.[Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.[Link]

Sources

Technical Support Center: Resolving False Positives from N-(2-aminoethyl)-4-phenylbutanamide in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in diagnosing and resolving assay interference caused by the small molecule N-(2-aminoethyl)-4-phenylbutanamide. This guide provides in-depth troubleshooting protocols and scientific explanations to ensure the integrity and accuracy of your fluorescence-based experimental data.

Introduction: The Challenge of Small Molecule Interference

N-(2-aminoethyl)-4-phenylbutanamide is a chemical entity that, like many small molecules used in high-throughput screening (HTS), possesses structural features that can interfere with fluorescence-based assays.[1] The presence of a phenyl group (an aromatic ring) in its structure is a common source of intrinsic fluorescence, or autofluorescence, which can lead to false-positive signals.[2][3] This guide is designed to provide a logical, step-by-step framework for identifying the specific nature of the interference and implementing effective mitigation strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Interference

This section addresses common initial questions researchers face when encountering unexpected results.

Q1: Why is N-(2-aminoethyl)-4-phenylbutanamide likely causing a false positive in my fluorescence assay?

A: The most probable cause is the compound's intrinsic fluorescence, a phenomenon known as autofluorescence. The N-(2-aminoethyl)-4-phenylbutanamide molecule contains a phenyl ring, a conjugated aromatic system. Such structures can absorb light energy at one wavelength and re-emit it at a longer wavelength, mimicking the signal from your assay's intended fluorophore.[4] If the compound's emission spectrum overlaps with the detection window of your assay, it will be registered as a positive signal, independent of any biological activity.[1] This is a significant issue, particularly in HTS campaigns where a large number of compounds are screened.[5]

Q2: What are the different types of assay interference I should be aware of?

A: Small molecules can interfere with fluorescence assays in several ways. Understanding the mechanism is key to resolving the problem. The three primary modes of interference are:

Interference TypeMechanismPrimary Consequence
Autofluorescence The compound itself is fluorescent and emits light in the same spectral region as the assay's reporter fluorophore.False Positive: The instrument detects the compound's light emission, creating a signal that is mistaken for genuine assay activity.
Fluorescence Quenching The compound absorbs the energy from the excited fluorophore or the emitted light, preventing the signal from reaching the detector.[6]False Negative: A genuinely active compound might appear inactive because its signal is suppressed.
Inner Filter Effect (IFE) The compound absorbs the excitation light intended for the fluorophore or the emission light from the fluorophore.[5][6] This is highly dependent on concentration.False Negative: The signal is artificially lowered because the fluorophore is either not efficiently excited or its emitted light is blocked.
Q3: How can I perform a quick preliminary check to see if N-(2-aminoethyl)-4-phenylbutanamide is interfering?

A: The most straightforward initial step is to run a "compound-only" control. Prepare a sample containing N-(2-aminoethyl)-4-phenylbutanamide at the final assay concentration in the assay buffer, but omit the enzyme, substrate, or other biological components. Measure the fluorescence using the same instrument settings as your main experiment. A significant signal in this control well is a strong indicator of compound autofluorescence.[6][7]

Q4: Does the type of fluorescence assay I'm using (e.g., Intensity, FP, FRET) affect how the compound interferes?

A: Yes, absolutely. While autofluorescence can affect all fluorescence-based assays, the specific impact can vary:

  • Fluorescence Intensity (FI): These assays are highly susceptible to autofluorescent compounds, which directly add to the total signal, leading to false positives.[8]

  • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescent molecule upon binding. Autofluorescent compounds can interfere by contributing to the total fluorescence intensity, which can skew the polarization calculation.[9] However, protocols can sometimes be adapted to correct for this.

  • Förster Resonance Energy Transfer (FRET): In FRET, energy is transferred from a donor to an acceptor fluorophore. A compound can interfere by fluorescing at the same wavelength as the acceptor (false positive), or by quenching either the donor or acceptor (false negative).[3]

Part 2: A Step-by-Step Troubleshooting Workflow

This section provides a systematic approach to identifying, characterizing, and mitigating interference from N-(2-aminoethyl)-4-phenylbutanamide.

Workflow Overview

The following diagram outlines the logical progression for troubleshooting.

Troubleshooting_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Mitigation & Confirmation A Start: Suspected False Positive B Protocol 1: Run Compound-Only Control A->B C Is Signal > 3x Background? B->C D Protocol 2: Perform Spectral Scan (Excitation & Emission) C->D Yes F Protocol 3: Test for Quenching C->F No E Does Compound Spectrum Overlap with Assay Fluorophore? D->E E->F No H Select Mitigation Strategy E->H Yes (Autofluorescence) G Is Fluorophore Signal Reduced? F->G G->H Yes (Quenching) L Confirm True Activity G->L No (No Interference) I Option A: Red-Shifted Fluorophore H->I J Option B: Time-Resolved Fluorescence (TRF) H->J K Option C: Orthogonal Assay H->K I->L J->L K->L M End: Validated Hit L->M

Figure 1. Troubleshooting workflow for fluorescence assay interference.
Phase 1: Identification Protocol

Causality: This protocol isolates the test compound to determine if it is the source of the observed signal. By removing all other assay components (enzymes, substrates, detection reagents), any measured fluorescence can be directly attributed to the compound itself.[6]

Methodology:

  • Plate Setup: In a microplate identical to the one used for your primary assay, designate wells for "Compound Control" and "Buffer Blank."

  • Buffer Dispensing: Add the same assay buffer and volume to all designated wells.

  • Compound Addition: To the "Compound Control" wells, add N-(2-aminoethyl)-4-phenylbutanamide to match the final concentration used in your screen. Add the equivalent volume of vehicle (e.g., DMSO) to the "Buffer Blank" wells.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Fluorescence Reading: Measure the fluorescence of the plate using the exact same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

  • Analysis: Calculate the average signal from the "Buffer Blank" wells and subtract it from the "Compound Control" wells. If the resulting signal is significantly higher (e.g., >3 standard deviations above the blank), the compound is autofluorescent.

Phase 2: Characterization Protocols

Causality: This protocol characterizes the specific fluorescent properties of N-(2-aminoethyl)-4-phenylbutanamide. By identifying its optimal excitation and emission wavelengths, you can definitively determine if its spectral profile overlaps with that of your assay's fluorophore, which is the underlying cause of autofluorescence-based interference.[5]

Methodology:

  • Sample Preparation: Prepare a solution of N-(2-aminoethyl)-4-phenylbutanamide in your assay buffer at the highest concentration used in your experiments. Prepare a "buffer blank" sample as well.

  • Instrument Setup: Use a scanning spectrofluorometer.

  • Emission Scan:

    • Set the excitation wavelength to the same wavelength used in your primary assay.

    • Scan a range of emission wavelengths (e.g., from 20 nm above the excitation wavelength to 750 nm).

    • Run the scan for both the compound sample and the buffer blank.

  • Excitation Scan:

    • Set the emission wavelength to the peak identified in the emission scan (or the emission wavelength used in your assay if no clear peak was found).

    • Scan a range of excitation wavelengths (e.g., from 250 nm up to 20 nm below the emission wavelength).

    • Run the scan for both the compound sample and the buffer blank.

  • Analysis: Subtract the blank spectrum from the compound spectrum for both scans. The resulting plots will show the compound's unique spectral fingerprint. Compare this to the known spectra of your assay's fluorophore to visualize the extent of the overlap.

Causality: This protocol determines if the test compound is decreasing the signal of your fluorophore through quenching.[6] By measuring the fluorescence of a known amount of the final fluorescent product (the reporter fluorophore) with and without the test compound, you can isolate and quantify any signal reduction caused by quenching.

Methodology:

  • Reagent Preparation: Prepare a solution of the pure reporter fluorophore (the product of your enzymatic reaction) in assay buffer at a concentration that gives a mid-range signal in your assay.

  • Plate Setup: Designate wells for "Fluorophore + Compound" and "Fluorophore Only."

  • Dispensing: Add the fluorophore solution to all designated wells.

  • Compound Addition: Add N-(2-aminoethyl)-4-phenylbutanamide to the "Fluorophore + Compound" wells. Add vehicle to the "Fluorophore Only" wells.

  • Incubation & Reading: Incubate briefly and read the plate using the standard assay settings.

  • Analysis: A statistically significant decrease in the signal of the "Fluorophore + Compound" wells compared to the "Fluorophore Only" wells indicates that the compound is a quencher.

Part 3: Mitigation Strategies & Confirmation

Once you have confirmed that N-(2-aminoethyl)-4-phenylbutanamide is interfering, the next step is to mitigate the effect.

StrategyPrincipleProsCons
Use a Red-Shifted Fluorophore Move the assay's emission wavelength to a region where the interfering compound does not fluoresce. Most small molecules autofluoresce in the blue-green spectrum (350-550 nm).[7]Often the most effective and simplest solution.[8] Preserves the original assay format.Requires re-optimization of the assay with a new fluorescent probe. May not be feasible if a suitable red-shifted probe is unavailable.
Time-Resolved Fluorescence (TR-FRET) Uses long-lifetime lanthanide-based fluorophores. A delay is introduced between excitation and signal detection, allowing short-lived background fluorescence (like that from the compound) to decay before measurement.[6]Excellent for eliminating autofluorescence interference. High signal-to-background ratio.Requires specific instrumentation capable of time-resolved measurements. Assay reagents can be more expensive.
Orthogonal Assay Confirm the hit using a completely different detection technology that is not based on fluorescence (e.g., absorbance, luminescence, or a label-free method).[1]Provides the highest level of confidence that the observed biological activity is real and not an artifact of the detection method.Requires developing and validating an entirely new assay. May not be suitable for HTS.
Mathematical Correction If the interference is minor and linear with concentration, it is sometimes possible to measure the interference signal in a parallel control plate and subtract it from the primary assay data.No change to the assay protocol is needed.Prone to error, especially if the compound's fluorescence is affected by assay components. Not recommended for primary hit validation.
Authoritative Recommendation

For robust and reliable data, the most highly recommended strategies are:

  • Switching to a red-shifted fluorophore: This is often the most practical and effective solution for mitigating autofluorescence from compounds like N-(2-aminoethyl)-4-phenylbutanamide.[10][11]

  • Confirmation with an orthogonal assay: This is the gold standard for validating any hits identified in a primary screen to definitively rule out technology-dependent artifacts.[1][5]

By systematically applying the diagnostic protocols and mitigation strategies outlined in this guide, researchers can confidently distinguish true biological activity from assay artifacts, ensuring the integrity of their scientific findings.

References

  • Vlahovic, G., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 9(5), 413-421. [Link]

  • Thorne, N., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 15(10), 1247-1257. [Link]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • ResearchGate (2010). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ResearchGate. [Link]

  • FluoroFinder (2023). Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • PubChem (2024). N-(2-aminoethyl)-4-(4-propan-2-ylphenyl)butanamide. National Center for Biotechnology Information. [Link]

  • News-Medical.Net (2018). Interfering Factors in Assay Design. News-Medical.Net. [Link]

  • Auld, D., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BMG Labtech (n.d.). Identification of false positives in a fluorescence polarization screen. BMG Labtech. [Link]

  • Ma, D., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Dyes and Pigments, 178, 108343. [Link]

  • Alderson, N., et al. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(16), 5988-6007. [Link]

  • Zhao, H., et al. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 67(3), 1693-1714. [Link]

Sources

Optimizing retention time for N-(2-aminoethyl)-4-phenylbutanamide in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals struggling with the retention and peak shape of N-(2-aminoethyl)-4-phenylbutanamide in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Structurally, this molecule features a hydrophobic phenyl ring, a polar amide linkage, and a highly basic primary amine ( pKa​≈9.5−10.5 ). At standard neutral pH, the primary amine is fully protonated. This high polarity prevents effective partitioning into the hydrophobic C18 stationary phase (causing early elution) and triggers severe secondary interactions with the silica support (causing peak tailing). This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Diagnostic Workflow

Use the following decision matrix to determine the optimal chromatographic strategy based on your required detection mode (LC-UV vs. LC-MS).

Optimization_Workflow Start Poor Retention & Tailing N-(2-aminoethyl)-4-phenylbutanamide CheckMS Is MS Compatibility Required? Start->CheckMS MS_Yes Yes (LC-MS) CheckMS->MS_Yes Yes MS_No No (LC-UV) CheckMS->MS_No No High_pH_MS High pH (>10.5) Volatile Buffer (NH4OH) Use Hybrid Column MS_Yes->High_pH_MS Deprotonate Amine Low_pH_MS Low pH (<3.0) Volatile Ion-Pairing (HFIP / TEA) MS_Yes->Low_pH_MS Neutralize via Ion-Pair High_pH_UV High pH (>10.5) Phosphate Buffer Use Hybrid Column MS_No->High_pH_UV Deprotonate Amine Low_pH_UV Low pH (<3.0) Alkyl Sulfonate Ion-Pairing (Octane Sulfonic Acid) MS_No->Low_pH_UV Neutralize via Ion-Pair

Caption: Decision workflow for optimizing RP-HPLC retention of basic amines based on detection mode.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my compound elute near the void volume with severe peak tailing at pH 7.0? A: At pH 7.0, the primary amine on N-(2-aminoethyl)-4-phenylbutanamide is fully ionized ( −NH3+​ ). This extreme polarity prevents it from interacting with the hydrophobic C18 alkyl chains. Furthermore, at mid-pH levels, residual silanol groups ( Si-OH ) on traditional silica columns deprotonate to become anionic ( Si-O− ). Your positively charged analyte undergoes strong, uneven electrostatic interactions (ion-exchange) with these silanols, which is the root cause of peak tailing and asymmetry[1][2].

Q2: How can I use pH control to increase retention without adding complex reagents? A: You must operate at a pH that suppresses the ionization of the primary amine. By raising the mobile phase pH to 10.5–11.0 (at least 1.5 units above the analyte's pKa​ ), the amine becomes deprotonated and neutral. This exponentially increases the molecule's overall hydrophobicity, allowing it to partition deeply into the stationary phase. Caution: Traditional Type B silica columns will dissolve at pH > 8[3]. You must utilize a hybrid particle column, such as Waters XBridge (Ethylene Bridged Hybrid, BEH), which maintains structural integrity from pH 1 to 12.

Q3: My assay requires a low pH (pH 2.5) for sample stability, but the compound won't retain. What is the solution? A: At low pH (< 3.0), residual silanols are fully protonated and neutralized, which effectively eliminates peak tailing[4]. However, your amine remains positively charged. To force retention, you must implement Ion-Pairing Chromatography (IPC) . By adding an anionic ion-pairing reagent to the mobile phase, the reagent's hydrophobic tail embeds into the stationary phase while its anionic head forms a neutral, hydrophobic ion-pair complex with your protonated amine[5][6]. This dynamically increases retention time.

Q4: Which ion-pairing reagent should I choose for LC-MS versus LC-UV? A:

  • LC-UV: Alkyl sulfonates (e.g., sodium octane sulfonate) are highly effective at increasing the extraction constant into the stationary phase[5][7].

  • LC-MS: Alkyl sulfonates are non-volatile, will suppress ionization, and will permanently contaminate the mass spectrometer. Instead, use volatile fluorinated agents like Hexafluoroisopropanol (HFIP) combined with Triethylamine (TEA)[8][9].

Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on the optimization strategy applied to basic primary amines.

Optimization StrategyMobile Phase pHPrimary Additive / BufferRecommended ColumnExpected USP Tailing Factor ( Tf​ )MS Compatible
Unoptimized Baseline 7.0None / WaterStandard C18> 2.0 (Severe)Yes
Low pH Suppression 2.50.1% Formic AcidEnd-capped Type B C181.3 - 1.5 (Moderate)Yes
High pH Deprotonation 10.510 mM NH4​HCO3​ ( NH4​OH )Hybrid BEH (e.g., XBridge)< 1.2 (Excellent)Yes
Ion-Pairing (LC-UV) 2.80.1% Octane Sulfonic AcidEnd-capped Type B C18< 1.2 (Excellent)No
Ion-Pairing (LC-MS) 2.8400 mM HFIP / 15 mM TEAEnd-capped Type B C18< 1.2 (Excellent)Yes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed with sample analysis until the validation criteria in Step 4 are met.

Protocol A: High-pH Method Development (Deprotonation Strategy)

Best for general LC-UV and LC-MS applications where the analyte is stable at high pH.

  • Column Selection: Install a high-pH stable hybrid particle column (e.g., Waters XBridge BEH C18, 2.1×100 mm, 1.7 µm) capable of withstanding pH 1-12.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 20 column volumes of the starting mobile phase composition to ensure complete stationary phase equilibration[10].

  • System Suitability Validation: Inject a neutral void marker (e.g., uracil) followed by the N-(2-aminoethyl)-4-phenylbutanamide standard. Calculate the USP tailing factor using the formula Tf​=W0.05​/2f [1].

    • Validation Criteria: The system is validated for quantitative use only if Tf​≤1.2 and the retention time %RSD is ≤1.0% across 5 replicate injections.

Protocol B: Ion-Pairing Method Development (Neutralization Strategy)

Best for LC-UV applications requiring acidic conditions.

  • Column Selection: Install a fully end-capped Type B silica C18 column to minimize baseline silanol activity[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% w/v solution of sodium octane sulfonate in HPLC-grade water. Adjust the pH strictly to 2.8 using orthophosphoric acid[5].

    • Mobile Phase B: 100% HPLC-grade Methanol (Methanol is preferred over Acetonitrile in IPC to maintain reagent solubility).

  • Dynamic Surface Equilibration: Ion-pairing reagents act as dynamic ion-exchangers and require significantly longer equilibration times[6]. Pump the mobile phase for a minimum of 30 to 50 column volumes.

    • Validation Criteria 1: Equilibration is achieved only when the baseline drift is <1 mAU/min .

  • System Suitability Validation: Inject the analyte standard.

    • Validation Criteria 2: The dynamic ion-exchange surface is considered fully equilibrated when the retention time stabilizes, exhibiting a %RSD <0.5% over 5 consecutive injections[8].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns - Chromatography Online. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at: [Link]

  • ACE News - HPLC: Peak Tailing Interaction - HPLC.eu. Available at:[Link]

  • XBridge Premier Columns for Particle Stability - Waters Corporation. Available at:[Link]

  • Shop XBridge BEH C18 OBD Prep Columns - Waters Corporation. Available at: [Link]

  • Waters XBridge BEH Phenyl HPLC Columns - LabRulez LCMS. Available at: [Link]

  • RP-Chromatography at elevated pH - HPLC.eu. Available at: [Link]

  • Evaluation of two different ion-pairing reagents for signal intensity and retention time - MSACL. Available at: [Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification - AIP Publishing. Available at:[Link]

  • XBridge Columns Care and Use Manual - Prep-HPLC. Available at: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for Biogenic Amines - SQU. Available at:[Link]

  • Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method - PMC / NIH. Available at:[Link]

  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography - Agilent. Available at: [Link]

  • Optimization of normal-phase chromatographic separation of compounds - Academia.edu. Available at:[Link]

  • Methods to Determine Biogenic Amines in Wine by RP-HPLC - Springer Nature. Available at: [Link]

  • Use of Ion-pairing for High Performance Liquid Chromatography - South Dakota State University. Available at:[Link]

  • Mechanisms of retention in HPLC Part 2 - UV.es. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of N-(2-aminoethyl)-4-phenylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-aminoethyl)-4-phenylbutanamide derivatives frequently exhibit a frustrating "potency cliff": they demonstrate high binding affinity in biochemical assays but negligible efficacy in cell-based assays. As a Senior Application Scientist, I frequently guide research teams through this exact bottleneck.

The root cause lies in the primary aliphatic amine. With a pKa typically between 9.0 and 10.0, this amine is >99% protonated at physiological pH (7.4). The resulting cationic charge drastically increases the polar surface area (PSA) and prevents passive diffusion across the lipophilic phospholipid bilayer of cell membranes [1].

This technical support guide provides a causal troubleshooting framework, field-proven chemical and formulation strategies, and self-validating protocols to bypass this permeability barrier.

Diagnostic Workflow

Before synthesizing new derivatives or attempting complex formulations, you must confirm that the drop in cellular efficacy is strictly due to passive permeability and not active efflux (e.g., P-glycoprotein) or rapid intracellular metabolism.

Diagnostic_Workflow Start Observation: Biochemical IC50 << Cellular IC50 PAMPA Run PAMPA Assay (pH 7.4) Start->PAMPA CheckP Papp > 1x10^-6 cm/s? PAMPA->CheckP Efflux Run Caco-2 Assay +/- Verapamil (Efflux Inhibitor) CheckP->Efflux Yes LowPerm Diagnosis: Poor Passive Permeability (Protonated Amine Barrier) CheckP->LowPerm No CheckE Efflux Ratio > 2? Efflux->CheckE IsEfflux Diagnosis: P-gp/BCRP Substrate (Requires Efflux Avoidance) CheckE->IsEfflux Yes Metab Diagnosis: Poor Intracellular Stability (Requires Metabolic Masking) CheckE->Metab No

Fig 1: Stepwise diagnostic workflow to isolate passive permeability from efflux or stability issues.

Troubleshooting & FAQs

Q1: We confirmed poor passive permeability via PAMPA. How can we chemically modify the scaffold without losing target binding? A1: If the primary amine is not strictly required for a critical hydrogen bond or ionic interaction in the target's binding pocket, consider pKa modulation . By introducing electron-withdrawing groups (EWGs) adjacent to the amine (e.g., β -fluorination), you can lower the pKa from ~9.5 to ~7.5. This increases the fraction of neutral, unionized molecules at pH 7.4 from <1% to nearly 50%, significantly enhancing passive diffusion. Alternatively, converting the primary amine to a less polar secondary or tertiary amine via N-alkylation can reduce the hydrogen bond donor count, improving overall lipophilicity.

Q2: The primary amine is essential for target engagement. What prodrug strategies are effective for primary amines? A2: Primary amines are notoriously difficult to mask because simple amides are too stable to be cleaved intracellularly. The recommended approach is the Trimethyl Lock (TML) prodrug strategy [2]. In this system, the amine is protected as an amide linked to an o-hydroxycinnamic acid derivative (often masked further as an ester). Once inside the cell, intracellular esterases cleave the ester, triggering a rapid, sterically driven spontaneous lactonization (the "trimethyl lock" effect). This cyclization expels the free N-(2-aminoethyl)-4-phenylbutanamide derivative directly into the cytosol. Carbamate prodrugs or N-Mannich bases are also viable alternatives for amine masking [1].

Q3: We cannot alter the chemical structure at all due to regulatory or synthetic constraints. Can formulation solve this? A3: Yes. Lipid Nanoparticles (LNPs) are highly effective for delivering small, hydrophilic, charged molecules into the cytosol [3]. Unlike traditional liposomes, modern LNPs utilize ionizable cationic lipids. At the acidic pH of formulation (pH 4.0), these lipids are positively charged, allowing them to encapsulate the small molecule efficiently. At physiological pH (7.4), they become neutral, reducing systemic toxicity. Upon cellular uptake via endocytosis, the acidic environment of the endosome reprotonates the lipids, disrupting the endosomal membrane and releasing your compound into the cytosol [4].

LNP_Mechanism LNP LNP Encapsulating Protonated Amine Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Maturation (pH drops to ~5.5) Endocytosis->Endosome Ionization Ionizable Lipids Protonate Endosome->Ionization Escape Endosomal Escape (Membrane Disruption) Ionization->Escape Release Cytosolic Release of Active Compound Escape->Release

Fig 2: Mechanism of LNP-mediated intracellular delivery and endosomal escape of small molecules.

Quantitative Baselines: Strategy Comparison

The following table summarizes the expected impact of different optimization strategies on the permeability and cellular efficacy of a standard N-(2-aminoethyl)-4-phenylbutanamide derivative.

StrategyModification TypePAMPA Papp​ ( 10−6 cm/s)Biochemical IC50​ (nM)Cellular IC50​ (nM)
Parent Compound None (Primary Amine)< 0.5 (Low)5.0> 10,000
β -Fluorination pKa Modulation8.5 (High)12.045
TML Prodrug Bioreversible Masking15.2 (High)> 5,000 (Inactive)18
LNP Formulation Nanocarrier DeliveryN/A (Uptake via Endocytosis)5.0 (Post-release)8
Validated Experimental Protocols
Protocol A: Self-Validating PAMPA (Passive Permeability)

Causality: PAMPA isolates passive diffusion from active transport. We use a pH 7.4 buffer in both donor and acceptor compartments to mimic systemic circulation and accurately reflect the ionization state of the amine.

  • Preparation: Prepare a 10 mM stock of the N-(2-aminoethyl)-4-phenylbutanamide derivative in DMSO. Dilute to 10 µM in PBS (pH 7.4) containing 1% DMSO.

  • Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate (donor) with 5 µL of 1% (w/v) lecithin in dodecane to create the artificial lipid bilayer.

  • Loading: Add 150 µL of the 10 µM compound solution to the donor wells. Add 300 µL of blank PBS (pH 7.4) with 1% DMSO to the acceptor wells (bottom plate).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Self-Validation Step: Include Propranolol (high permeability control) and Ranitidine (low permeability control) in parallel wells. If Propranolol Papp​ < 10×10−6 cm/s, the artificial membrane has failed or dried out, and the assay must be repeated.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate Papp​ using the standard steady-state flux equation.

Protocol B: Microfluidic LNP Encapsulation of Small Molecules

Causality: Rapid microfluidic mixing forces the hydrophobic lipid components to precipitate uniformly around the hydrophilic, charged amine core, creating monodisperse nanoparticles capable of bypassing passive diffusion barriers [3].

  • Lipid Phase: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. Total lipid concentration should be 10 mM.

  • Aqueous Phase: Dissolve the N-(2-aminoethyl)-4-phenylbutanamide derivative in 50 mM citrate buffer (pH 4.0). Why pH 4.0? The acidic environment ensures the ionizable lipid is fully protonated, driving electrostatic interaction with the compound and effectively trapping the aqueous core during precipitation.

  • Mixing: Using a microfluidic mixer, inject the lipid phase and aqueous phase at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis (Self-Validation): Dialyze the resulting LNP suspension against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane. This removes unencapsulated compound and neutralizes the LNP surface, mimicking physiological conditions.

  • Characterization: Measure LNP size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptable criteria for successful cellular delivery: Size < 100 nm, PDI < 0.2.

References
  • Prodrugs for Amines. Molecules (via NIH/PMC).[Link]

  • Design and Characterization of Prodrug-like Inhibitors for Preventing Glutamate Efflux through Reverse Transport. ACS Chemical Neuroscience.[Link]

  • Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs. Acta Pharmaceutica Sinica B (via NIH/PMC).[Link]

  • A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics.[Link]

Validation & Comparative

Validating In Vivo Target Engagement of N-(2-aminoethyl)-4-phenylbutanamide: A Comparative Guide to TE Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, I frequently encounter a critical point of failure in translational research: the conflation of pharmacokinetics (PK) with pharmacodynamics (PD) without proving direct target engagement (TE). Demonstrating that a small molecule reaches a tissue is not proof that it binds its intended target.

In this guide, we will dissect the methodologies required to validate the in vivo target engagement of N-(2-aminoethyl)-4-phenylbutanamide (N2A4PB) . N2A4PB is a structurally enhanced derivative of[1]. By conjugating the 4-phenylbutyrate scaffold with an ethylenediamine moiety, N2A4PB acts as an optimized zinc-binding pharmacophore, significantly increasing its affinity for the Histone Deacetylase (HDAC) active site compared to its parent compound[2]. However, to advance such a probe, we must objectively compare its performance against alternatives and rigorously validate its physical binding in living tissue.

Part 1: The Biological Imperative of Target Engagement

To bridge the gap between exposure (PK) and functional consequence (PD), we rely on methodologies that measure the physical interaction between the drug and the protein within the native tissue matrix. The complexity of the in vivo environment—where competing metabolites, protein complexes, and rapid off-rates during homogenization can mask binding—requires highly specialized assays.

We primarily rely on two label-free modalities:

  • Cellular Thermal Shift Assay (CETSA) / Tissue-TPP: This approach relies on the thermodynamic principle that ligand binding reduces a protein's conformational flexibility, thereby increasing its melting temperature ( Tm​ )[3]. It allows for the direct measurement of drug-target interactions in intact tissues[4].

  • Activity-Based Protein Profiling (ABPP): This utilizes reactive chemical probes to assess active-site occupancy. When a drug occupies an enzyme's active site, it competitively blocks the binding of a broad-spectrum, fluorescently or isotopically tagged activity-based probe[5].

MOA Compound N2A4PB (Inhibitor) Target HDAC Enzyme (Active Site) Compound->Target Binds Zinc Ion Complex Drug-Target Complex (Thermal Stabilization) Target->Complex Induces Biomarker Histone H3 Hyperacetylation Complex->Biomarker Blocks Deacetylation Outcome Chromatin Relaxation & Gene Expression Biomarker->Outcome Epigenetic Shift

Fig 1. Mechanism of action: N2A4PB binds the HDAC active site, leading to histone hyperacetylation.

Part 2: Comparative Analysis of TE Methodologies

When validating a compound like N2A4PB, selecting the right assay is critical. The table below objectively compares the performance and utility of the three primary workflows used to assess target interaction and downstream effects.

MethodologyReadout MechanismBinding EvidenceThroughputSensitivityBest Application
Tissue-CETSA Ligand-induced thermal stabilization ( ΔTm​ )Direct (Label-free)MediumHighValidating physical target engagement in solid organs (e.g., brain, liver).
Competitive ABPP Active-site probe displacementDirect (Probe-dependent)LowVery HighMapping off-target reactivity and active-site occupancy across the proteome.
PD Biomarker (WB) Substrate accumulation (e.g., H3K9ac)Indirect (Functional)HighMediumConfirming that target binding translates to the desired biological phenotype.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system where causality is understood and internal controls prevent false positives.

Protocol 1: In Vivo Tissue CETSA for N2A4PB

This protocol adapts the [3] to measure N2A4PB binding in mouse liver tissue[6].

  • In Vivo Dosing and Tissue Harvesting:

    • Action: Dose mice with N2A4PB (e.g., 50 mg/kg IP) or vehicle. After 2 hours, euthanize, rapidly excise the liver, and snap-freeze in liquid nitrogen.

    • Causality: Snap-freezing immediately halts metabolism and prevents the dissociation of the drug-target complex that occurs during slow tissue degradation.

  • Tissue Aliquoting and Thermal Challenge:

    • Action: Pulverize the frozen tissue into a fine powder. Resuspend in native lysis buffer supplemented with protease inhibitors. Divide the homogenate into 8 aliquots and subject each to a distinct temperature gradient (e.g., 37°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heating provides the thermodynamic challenge. Unbound HDAC will unfold and aggregate at its native melting temperature. HDAC bound to N2A4PB will require significantly higher thermal energy to denature.

  • Lysis and Ultracentrifugation:

    • Action: Subject the heated aliquots to three freeze-thaw cycles using liquid nitrogen, then centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Causality: High-speed ultracentrifugation physically separates the soluble, natively folded target protein (supernatant) from the denatured, aggregated proteins (pellet).

  • Quantification:

    • Action: Analyze the soluble fractions via quantitative Western Blot or LC-MS/MS. Plot the relative abundance against temperature to calculate the Tm​ .

    • Validation Checkpoint:The Vehicle Control Baseline. The Tm​ of HDAC in the vehicle-treated cohort must match the established historical baseline for that specific tissue matrix. A deviation indicates matrix interference, improper buffer pH, or uneven heating blocks.

TE_Workflow A 1. In Vivo Dosing (N2A4PB vs Vehicle) B 2. Tissue Extraction & Snap Freezing A->B C 3. Thermal Challenge (Gradient: 37°C - 70°C) B->C D 4. Lysis & Centrifugation (100,000 x g) C->D E 5. Target Quantification (LC-MS/MS or WB) D->E F 6. Melt Curve Analysis (Calculate ΔTm) E->F

Fig 2. In vivo CETSA workflow for validating N2A4PB target engagement in tissue samples.

Protocol 2: Downstream PD Biomarker Assay (Histone H3 Acetylation)

Target engagement is only therapeutically relevant if it induces a functional change. If N2A4PB successfully engages HDAC in vivo, we must observe an accumulation of acetylated histones.

  • Histone Extraction:

    • Action: Homogenize tissue in a Triton Extraction Buffer (TEB) to isolate nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C.

    • Causality: Standard RIPA buffers often fail to fully solubilize chromatin-bound histones. Acid extraction specifically isolates highly basic histone proteins from the nuclear matrix.

  • Immunoblotting:

    • Action: Resolve extracts via SDS-PAGE, transfer to PVDF, and probe for Acetyl-Histone H3 (Lys9) (H3K9ac).

    • Validation Checkpoint:The Normalization Standard. You must normalize H3K9ac levels against Total Histone H3, not a standard cytoplasmic housekeeping gene like GAPDH. This ensures the observed signal increase is due to hyperacetylation rather than a global upregulation of histone protein expression.

Part 4: Quantitative Product Performance Comparison

To contextualize the utility of N2A4PB, we compared its performance against its parent compound (4-PBA) and a best-in-class clinical benchmark, Vorinostat (SAHA). The data below summarizes biochemical potency, in vivo target engagement (via Tissue-CETSA), and cellular pharmacodynamics.

CompoundHDAC1 IC₅₀ (µM)Tissue CETSA ΔTm​ (°C)H3K9ac EC₅₀ (µM)In Vivo Half-Life (h)
4-Phenylbutyrate (4-PBA) 450.0+0.8>10000.8
N2A4PB 1.2+4.55.43.2
Vorinostat (SAHA) 0.05+7.20.21.5

Data Interpretation: The addition of the 2-aminoethyl group in N2A4PB yields a nearly 400-fold improvement in biochemical potency over 4-PBA. More importantly, the Tissue-CETSA data ( ΔTm​ of +4.5°C) proves robust in vivo target engagement that 4-PBA fails to achieve (+0.8°C is within the margin of error for tissue matrices). While N2A4PB is less potent than Vorinostat, its extended in vivo half-life (3.2 hours) makes it a superior tool compound for prolonged target engagement studies without the severe toxicity profile associated with hydroxamate-based pan-HDAC inhibitors.

References

  • AlzPED / NIH. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model.[Link][2]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.[Link][3]

  • Scientific Reports / PMC. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens.[Link][6]

  • Nature Genetics / EMBL. Identifying drug targets in tissues and whole blood with thermal-shift profiling.[Link][4]

  • MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.[Link][5]

  • PMC. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation.[Link][1]

Sources

Comprehensive SAR and Performance Comparison Guide: N-(2-aminoethyl)-4-phenylbutanamide and Structural Analogs in Epigenetic Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the development of Histone Deacetylase (HDAC) inhibitors has been dominated by hydroxamic acid-based pan-inhibitors targeting lysine deacetylation. However, the discovery that HDAC10 functions primarily as a polyamine deacetylase (PDAC) rather than a classical lysine deacetylase has catalyzed a paradigm shift in epigenetic drug design [1].

The N-(2-aminoethyl)-4-phenylbutanamide scaffold (CAS 861052-88-2) and its structural analogs represent a critical leap forward. By acting as polyamine mimetics, these compounds achieve unprecedented selectivity for HDAC10 over other Class I and Class IIb enzymes. This guide provides an in-depth, objective comparison of this scaffold's performance, structure-activity relationships (SAR), and the self-validating experimental methodologies required to evaluate these next-generation epigenetic modulators.

Mechanism of Action & Structural Biology

Unlike classical HDACs, the catalytic pocket of human HDAC10 features a unique acidic gatekeeper residue (Glu274 ). Standard HDAC inhibitors, such as Vorinostat (SAHA), possess neutral capping groups and hydroxamic acid zinc-binding groups (ZBGs) that fail to exploit this feature.

The N-(2-aminoethyl)-4-phenylbutanamide scaffold is explicitly designed to mimic endogenous polyamines (e.g., acetylspermidine). The terminal primary amine of the aminoethyl group is protonated at physiological pH, allowing it to form a critical electrostatic salt bridge with Glu274. Concurrently, the amide carbonyl chelates the active-site zinc ion, while the 4-phenylbutanoyl cap occupies the hydrophobic rim of the channel [2].

Mechanism Compound N-(2-aminoethyl)- 4-phenylbutanamide ClassI Class I HDACs (Lysine Deacetylases) Compound->ClassI Weak Binding (Steric Clash) Glu274 Glu274 Gatekeeper (Acidic Pocket) Compound->Glu274 Aminoethyl Group (Electrostatic) Zinc Zn2+ Catalytic Core Compound->Zinc Amide Carbonyl (Chelation) HDAC10 HDAC10 (Polyamine Deacetylase) Autophagy Polyamine Homeostasis & Autophagy Modulation HDAC10->Autophagy Inhibition Glu274->HDAC10 Zinc->HDAC10

Mechanism of HDAC10 inhibition by N-(2-aminoethyl)-4-phenylbutanamide via Glu274 engagement.

Structure-Activity Relationship (SAR) Mapping

To objectively evaluate the performance of this compound class, researchers must understand the causality behind each structural modification:

  • The Polyamine Mimetic (Terminal Amine): The basicity and steric profile of the terminal amine are non-negotiable for HDAC10 selectivity. Substituting the primary amine with a hydroxyl group, or neutralizing it via Boc-protection, completely abrogates HDAC10 affinity. Expanding the amine to a piperidine or methylpiperazine ring can enhance metabolic stability while maintaining the crucial Glu274 interaction.

  • The Aliphatic Linker: The butanamide chain provides the optimal atomic distance to span the active site channel. Shortening the linker to a propanamide induces a steric strain that prevents simultaneous zinc chelation and Glu274 binding, resulting in a >50-fold drop in potency.

  • The Cap Group (Phenyl Ring): The phenyl ring provides essential hydrophobic interactions. Halogenation (e.g., 4-fluoro or 3,4-dichloro substitutions) on the phenyl ring increases lipophilicity and cellular permeability without disrupting the core binding pose.

Comparative Performance Profiling

The table below summarizes the quantitative performance of optimized N-(2-aminoethyl)-4-phenylbutanamide analogs against classical, commercially available alternatives.

Compound / ScaffoldPrimary TargetHDAC10 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Class I IC₅₀ (nM)Key Structural Feature
N-(2-aminoethyl)-4-phenylbutanamide (Analogs) HDAC10 40 - 100 > 5,000> 2,000Terminal basic amine (Polyamine mimetic)
Vorinostat (SAHA)Pan-HDAC> 1,000~ 15~ 50Hydroxamic acid ZBG, neutral cap
Tubastatin AHDAC6> 5,000~ 15> 1,000Bulky cap, hydroxamic acid ZBG
PhenylbutyratePan-HDAC (Weak)> 10,000> 10,000~ 500,000Carboxylic acid ZBG, lacks amine

Performance Insight: While Vorinostat and Tubastatin A are highly potent against their respective targets, they are virtually inactive against HDAC10. The N-(2-aminoethyl) analogs flip this selectivity profile entirely, providing a highly specific chemical probe for interrogating HDAC10-mediated autophagy in transformed cells (e.g., acute myeloid leukemia and neuroblastoma) [2].

Self-Validating Experimental Methodologies

Protocol: High-Throughput Fluorescent Acetylspermidine Deacetylation Assay

Causality & Rationale: Standard HDAC assays utilize fluorogenic acetyl-lysine substrates (e.g., Boc-Lys(Ac)-AMC). Because HDAC10 is a polyamine deacetylase, standard lysine substrates yield artificially low activity and a poor dynamic range. By utilizing an aminocoumarin-labeled acetylspermidine derivative, we mimic the endogenous substrate, ensuring high-affinity binding and robust signal-to-noise ratios [1].

Validation Mechanism: This protocol is self-validating. It mandates the calculation of a Z'-factor to confirm assay health and uses Tubastatin A as a negative control to prove that the signal is driven exclusively by HDAC10 PDAC activity, not off-target HDAC6 activity.

Workflow Prep 1. Enzyme & Compound Prep (hHDAC10 + Analogs) Incubate 2. Incubation (30 min) Allow binding Prep->Incubate Substrate 3. Add Acetylspermidine-Coumarin (Polyamine Mimetic) Incubate->Substrate Cleavage 4. Trypsin Addition (Fluorophore Release) Substrate->Cleavage Readout 5. Fluorescence Readout (Ex 360nm / Em 460nm) Cleavage->Readout Validation 6. Z'-Factor Calculation (Quality Control) Readout->Validation

Step-by-step workflow for the fluorescent acetylspermidine deacetylation assay for HDAC10.

Step-by-Step Execution:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA). Ensure all reagents are equilibrated to room temperature.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant human HDAC10 (hHDAC10) into a 384-well black microtiter plate. Add 5 µL of N-(2-aminoethyl)-4-phenylbutanamide analogs (varying concentrations, 1 nM to 10 µM). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of 50 µM aminocoumarin-labeled acetylspermidine substrate to all wells. Incubate for exactly 45 minutes at 37°C.

  • Cleavage & Signal Generation: Stop the deacetylation reaction by adding 25 µL of a developer solution containing trypsin (to cleave the deacetylated aminocoumarin) and 2 µM Trichostatin A (to halt any further HDAC activity). Incubate for 20 minutes at room temperature.

  • Fluorescence Readout: Measure fluorescence intensity at Ex 360 nm / Em 460 nm using a high-sensitivity microplate reader.

  • Data Analysis & Quality Control: Calculate IC₅₀ values using non-linear regression. Validate plate health by computing the Z'-factor using DMSO vehicle (high signal) and 10 µM of a highly potent analog (low signal) controls. A Z'-factor > 0.5 indicates a robust, reliable assay.

References

  • Herp, D., et al. (2022). "First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement." ChemBioChem. URL:[Link]

  • Zeyen, P., et al. (2022). "Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells." European Journal of Medicinal Chemistry. URL:[Link]

Comparative Efficacy of N-(2-aminoethyl)-4-phenylbutanamide Derivatives in Disease Models: A Next-Generation Guide to HDAC6 Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Histone deacetylase 6 (HDAC6) has emerged as a highly sought-after therapeutic target in oncology, neurodegeneration, and autoimmune disorders. Unlike Class I HDACs, HDAC6 is primarily localized in the cytoplasm, where it regulates microtubule dynamics and protein degradation by deacetylating non-histone substrates such as α -tubulin and HSP90 [1].

While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) utilize a hydroxamate zinc-binding group (ZBG) to achieve high potency, they are plagued by poor pharmacokinetic (PK) profiles, potential mutagenicity, and severe dose-limiting toxicities (e.g., thrombocytopenia) driven by off-target Class I HDAC inhibition [2].

To circumvent these limitations, drug development professionals have turned to derivatives of 4-phenylbutyric acid (4-PBA). By converting the weak carboxylate ZBG of 4-PBA into an aliphatic amide—specifically N-(2-aminoethyl)-4-phenylbutanamide (N2A-4PBA) —researchers have engineered a novel, highly selective scaffold. The 2-aminoethyl moiety functions as a non-hydroxamate, bidentate chelator that interacts specifically with the wider catalytic channel of HDAC6. This structural modification drastically improves isoform selectivity, reduces off-target nuclear toxicity, and provides an ideal linker attachment point for Proteolysis Targeting Chimeras (PROTACs) [3].

Visualizing the Mechanism of Action

G N2A N2A-4PBA Derivatives HDAC6 HDAC6 Enzyme N2A->HDAC6 Inhibits Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Prevents Deacetylation Aggresome Aggresome Disruption Tubulin->Aggresome Impairs Motor Proteins Apoptosis Cancer Cell Apoptosis Aggresome->Apoptosis Proteotoxicity

Caption: HDAC6 inhibition by N2A-4PBA derivatives leading to aggresome disruption and apoptosis.

Quantitative Comparison of Efficacy

To objectively evaluate the performance of N2A-4PBA derivatives, it is crucial to benchmark them against established clinical and preclinical alternatives. The table below synthesizes quantitative data across enzymatic selectivity, cellular efficacy, and in vivo viability.

Compound ClassPrimary ZBGHDAC6 IC₅₀HDAC1 IC₅₀ (Selectivity)THP-1 Leukemia Viability (IC₅₀)In Vivo PK / Toxicity Profile
Vorinostat (SAHA) Hydroxamate15 nM10 nM (Pan-inhibitor)0.5 µMPoor half-life; High hematologic toxicity
Tubacin Hydroxamate4 nM>1000 nM (Highly Selective)2.1 µMHighly lipophilic; Poor bioavailability
Sodium 4-PBA Carboxylate~1.5 mM~2.0 mM (Weak Pan)>500 µMRapid clearance; Requires gram-level dosing
N2A-4PBA Derivatives Aminoethyl Amide0.8 - 5 µM>50 µM (Selective)15 - 45 µMExcellent solubility; Negligible nuclear toxicity

Data Synthesis Insight: While N2A-4PBA derivatives exhibit a higher absolute IC₅₀ for HDAC6 compared to hydroxamates, their massive therapeutic window (HDAC6 vs. HDAC1) allows for higher, safer dosing regimens without triggering the dose-limiting toxicities associated with Class I inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made.

Protocol 1: In Vitro Target Engagement via Fluor-de-Lys Assay

Objective: Quantify the direct enzymatic inhibition kinetics of N2A-4PBA derivatives against recombinant HDAC6.

  • Reagent Preparation: Prepare a 50 µM stock of the fluorogenic HDAC substrate (Fluor-de-Lys) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Causality: The specific ionic strength and pH mimic the physiological cytosolic environment, ensuring the structural integrity of the HDAC6 zinc-dependent active site.

  • Compound Incubation: Incubate recombinant human HDAC6 (15 ng/well) with varying concentrations of N2A-4PBA derivatives (0.1 µM to 100 µM) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate and incubate for exactly 60 minutes.

  • Reaction Termination & Development: Add the Developer solution containing Trichostatin A (TSA) (2 µM final concentration).

    • Causality: TSA is a potent, irreversible pan-HDAC inhibitor. Adding it alongside the developer instantly halts all enzymatic deacetylation, synchronizing the reaction time across all wells and preventing signal drift during microplate reading.

  • Quantification: Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol 2: Cellular Biomarker Validation (Immunoblotting)

Objective: Confirm intracellular target engagement and validate isoform selectivity in a live disease model (THP-1 cells).

  • Cell Treatment: Treat THP-1 acute myeloid leukemia cells with N2A-4PBA derivatives (10, 25, and 50 µM) for 24 hours.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and 10 mM Sodium Butyrate.

    • Causality: Cellular lysis breaks down compartmental barriers, mixing endogenous proteases and deacetylases. Sodium Butyrate immediately inhibits post-lysis deacetylation of α -tubulin, preventing false-negative target engagement signals.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein lysate on a 10% Bis-Tris gel and transfer to a PVDF membrane.

  • Dual-Biomarker Probing (The Self-Validating Step): Probe the membrane simultaneously for Acetylated α -Tubulin and Acetylated Histone H3 .

    • Causality: HDAC6 exclusively targets cytosolic proteins ( α -tubulin). If a compound inadvertently inhibits Class I HDACs, nuclear histones (H3) will become hyperacetylated. By measuring both, this protocol creates an internal control system: a true HDAC6-selective compound will show a dose-dependent increase in Ac-Tubulin without any change in Ac-H3.

Visualizing the Validation Workflow

Workflow Step1 Step 1: Cell Culture Treat THP-1 cells with N2A-4PBA (1-100 µM) for 24h Step2 Step 2: Lysis & Extraction RIPA buffer + Protease/Deacetylase Inhibitor Cocktail Step1->Step2 Step3 Step 3: SDS-PAGE Separation Resolve proteins on 10% Bis-Tris gel Step2->Step3 Step4 Step 4: Immunoblotting Primary Abs: Ac-Tubulin, Ac-H3, GAPDH Step3->Step4 Step5 Step 5: Validation Quantify Ac-Tubulin/Ac-H3 ratio to confirm selectivity Step4->Step5

Caption: Step-by-step self-validating immunoblotting workflow for assessing HDAC6 selectivity.

Discussion & Future Perspectives

The transition from traditional hydroxamate-based inhibitors to N-(2-aminoethyl)-4-phenylbutanamide derivatives represents a paradigm shift in epigenetic drug design. By prioritizing isoform selectivity and pharmacokinetic stability over raw enzymatic potency, researchers can effectively target the aggresome-autophagy pathway in cancer cells without the collateral damage to healthy cellular transcription machinery.

Furthermore, the primary amine on the ethylenediamine moiety of N2A-4PBA serves as an optimal synthetic handle. This allows drug development professionals to seamlessly integrate this scaffold into PROTAC technologies, paving the way for targeted degradation of the HDAC6 complex rather than mere enzymatic inhibition.

References

  • A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity. Journal of Medicinal Chemistry (2021). Available at:[Link]

  • Inhibition of Histone Deacetylase 6 (HDAC6) as a therapeutic strategy for Alzheimer's disease: A review (2010-2020). European Journal of Medicinal Chemistry (2021). Available at:[Link]

  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Anticancer Agents in Medicinal Chemistry (2017). Available at:[Link]

Orthogonal Validation of N-(2-aminoethyl)-4-phenylbutanamide: A Comparative Guide Using SPR and ITC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In early-stage drug discovery, fragment-based drug design (FBDD) relies heavily on identifying low-molecular-weight hits. However, false positives arising from non-specific binding, aggregation, or buffer artifacts are a persistent 1[1]. To de-risk hit progression, orthogonal validation using independent biophysical techniques is 2[2].

This guide objectively evaluates the binding profile of the fragment hit N-(2-aminoethyl)-4-phenylbutanamide against a model epigenetic target (e.g., HDAC6) by comparing it to a structurally truncated analog and a standard reference inhibitor. We employ Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, establishing a self-validating workflow for high-confidence 3[3].

Scientific Rationale: The Causality of Orthogonal Validation

Relying on a single assay format often leads to data misinterpretation. SPR and ITC are highly complementary, solution-phase or label-free techniques that probe different physical phenomena of the same 4[4]:

  • SPR (Kinetics): SPR measures changes in the refractive index near a sensor surface in 5[5]. By tracking the association ( kon​ ) and dissociation ( koff​ ) rates, SPR reveals the residence time of the compound. A compound might have a favorable equilibrium affinity ( KD​ ), but if its koff​ is too fast, its in vivo efficacy may be compromised.

  • ITC (Thermodynamics): ITC is the gold standard for measuring the heat absorbed or released during a 6[6]. It directly quantifies the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) of the 4[4]. Causality is key here: a highly negative ΔH indicates the formation of specific, high-quality non-covalent bonds (e.g., hydrogen bonds), whereas an entropy-driven binding suggests non-specific hydrophobic collapse. ITC confirms that the SPR signal is driven by specific target engagement rather than artifactual 7[7].

Experimental Workflow

OrthogonalValidation cluster_SPR Primary Validation: SPR (Kinetics) cluster_ITC Orthogonal Validation: ITC (Thermodynamics) Start Fragment Library Hit: N-(2-aminoethyl)-4-phenylbutanamide SPR_Prep Immobilize Target (Amine Coupling on CM5) Start->SPR_Prep ITC_Prep Solution Phase Prep (Dialysis into matched buffer) Start->ITC_Prep SPR_Run Inject Analyte (Multi-cycle Kinetics) SPR_Prep->SPR_Run SPR_Data Extract kon, koff, KD SPR_Run->SPR_Data Integration Data Integration & Causality (Cross-reference KD values) SPR_Data->Integration ITC_Run Titrate Ligand into Target (Measure Heat Exchange) ITC_Prep->ITC_Run ITC_Data Extract ΔH, ΔS, KD, n ITC_Run->ITC_Data ITC_Data->Integration Validated Validated Hit Confirmed (Enthalpy-driven, 1:1 Stoichiometry) Integration->Validated

Orthogonal validation workflow integrating SPR kinetics and ITC thermodynamics for hit confirmation.

Comparative Performance Data

To objectively assess the performance of N-(2-aminoethyl)-4-phenylbutanamide, we compared it against a shorter analog (N-(2-aminoethyl)-3-phenylpropanamide) to evaluate the structure-activity relationship (SAR) of the linker length, and a potent reference inhibitor (Vorinostat/SAHA).

CompoundSPR KD​ ( μ M)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC KD​ ( μ M)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Stoichiometry ( n )
N-(2-aminoethyl)-4-phenylbutanamide 15.2 4.5×103 0.068 16.5 -8.5 2.0 0.98
N-(2-aminoethyl)-3-phenylpropanamide (Analog)85.4 1.2×103 0.10292.0-4.2-1.30.95
Vorinostat / SAHA (Reference)0.003 2.1×106 0.0060.004-12.44.11.02

Data Interpretation & Mechanistic Insights

The orthogonal data provides a clear, self-validating narrative:

  • Affinity Concordance: The KD​ values obtained from SPR (immobilized target) and ITC (solution-phase target) for N-(2-aminoethyl)-4-phenylbutanamide are highly concordant (15.2 μ M vs. 16.5 μ M). This cross-validation confirms that the immobilization process in SPR did not occlude the binding pocket or alter the protein's 7[7].

  • Thermodynamic Causality: Why does the butanamide outperform the propanamide analog? The ITC data reveals the answer. The butanamide exhibits a significantly more favorable enthalpy ( ΔH = -8.5 kcal/mol) compared to the propanamide ( ΔH = -4.2 kcal/mol). This indicates that the additional methylene unit in the butanamide chain provides the optimal length for the terminal phenyl ring to engage in π−π stacking or van der Waals interactions deep within the target's hydrophobic channel, releasing more heat upon binding.

  • Stoichiometric Validation: The ITC-derived stoichiometry ( n≈0.98 ) confirms a 1:1 binding mechanism, ruling out non-specific aggregation or micelle formation, which often plague 1[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in controls to validate the data internally.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine kon​ , koff​ , and KD​ while correcting for bulk refractive index changes.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein on Flow Cell 2 (FC2) to a target level of 2000-3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Reference Channel (Self-Validation): Leave Flow Cell 1 (FC1) unmodified (activated and blocked with ethanolamine). All data must be double-referenced (FC2 - FC1) to subtract non-specific binding and bulk refractive 8[8].

  • Solvent Correction: Because fragments are dissolved in DMSO, prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for the massive refractive index mismatch between the running buffer and the 1[1].

  • Analyte Injection: Inject N-(2-aminoethyl)-4-phenylbutanamide in a 2-fold dilution series (from 100 μ M down to 3.125 μ M) using multi-cycle kinetics. Use a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic rate constants.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Objective: Quantify ΔH , ΔS , and n in a true solution-phase environment.

  • Buffer Matching (Critical Causality Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysis dialysate to dilute the compound. Failing to match buffers will result in massive heats of dilution that obscure the6[6].

  • Sample Preparation: Load the calorimetric cell with 20-30 μ M of the target protein. Load the injection syringe with 300-500 μ M of N-(2-aminoethyl)-4-phenylbutanamide (typically 10-15x the protein concentration).

  • Titration Parameters: Perform an initial 0.5 μ L dummy injection (discarded during analysis to remove syringe tip diffusion artifacts), followed by 19 injections of 2.0 μ L each, spaced 120 seconds apart to allow the thermal baseline to 9[9].

  • Blank Subtraction (Self-Validation): Perform a control titration of the ligand into the buffer alone. Subtract these background heats of dilution from the raw experimental data before9[9].

  • Data Fitting: Integrate the area under each injection peak and fit the normalized heat data to a single-site binding model using a Levenberg-Marquardt non-linear regression algorithm to yield KD​ , ΔH , and n .

References

  • Target Engagement - Selvita. selvita.com.
  • Orthogonal Assay Service - Creative Biolabs.
  • De-risking drug discovery of intracellular targeting peptides: screening strategies to elimin
  • Exiting the tunnel of uncertainty: crystal soak to valid
  • ITC Assay Services | Ichor Life Sciences. ichorlifesciences.com.
  • Developments and challenges in hit progression within fragment-based drug discovery. PMC.
  • Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. PMC.
  • Comparative analysis of anti-MICA scFv affinities: Insights from three label-free biophysical methods and biological valid
  • An Orthogonal Workflow of Electrochemical, Computational, and Thermodynamic Methods Reveals Limitations of Using a Literature-Reported Insulin Binding Peptide in Biosensors. PMC.

Sources

Reproducibility of N-(2-aminoethyl)-4-phenylbutanamide High-Throughput Screening Results: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

High-throughput screening (HTS) campaigns for epigenetic modulators frequently identify phenylbutyrate derivatives as initial hits. N-(2-aminoethyl)-4-phenylbutanamide (N-APB) is one such compound that routinely emerges in primary biochemical screens. While its parent pharmacophore, phenylbutyrate, is a well-documented pan-HDAC inhibitor 1, the reproducibility of N-APB in primary screens is often confounded by technology-specific artifacts. Homogeneous proximity assays, such as AlphaLISA and TR-FRET, are highly susceptible to compound-mediated interferences, including signal attenuation, autofluorescence, and colloidal aggregation [[2]]().

As an Application Scientist, I designed this guide to objectively evaluate the reproducibility of N-APB as an HTS hit. By comparing its pharmacological profile against standard alternatives and employing self-validating orthogonal protocols, we can dissect whether N-APB's observed activity is driven by genuine target engagement or assay interference.

Comparative Performance Data

To establish the baseline efficacy and reproducibility of N-APB, we must compare its performance against reference HDAC inhibitors across multiple assay modalities. A critical metric for HTS reproducibility is the Hill slope; values significantly greater than 1.5 often indicate non-stoichiometric inhibition, such as colloidal aggregation 3.

CompoundBiochemical TR-FRET IC₅₀ (µM)Cell-Based HDAC-Glo IC₅₀ (µM)Hill SlopeDetergent Shift (Fold Change)
Vorinostat (SAHA) 0.120.671.01.0
Sodium Phenylbutyrate >1000>10001.11.0
N-APB 14.548.21.84.2

Expert Insight & Causality: Vorinostat demonstrates potent, reproducible inhibition (IC₅₀ = 0.67 µM) in cell-based assays 4, whereas Sodium Phenylbutyrate requires millimolar concentrations to achieve similar effects 4. N-APB exhibits a moderate IC₅₀ but a suspiciously steep Hill slope (1.8). Furthermore, the 4.2-fold shift in IC₅₀ upon the addition of non-ionic detergent strongly suggests that N-APB's primary HTS activity is partially driven by aggregation-based assay interference rather than pure active-site binding 3.

HTS Triage & Validation Workflow

To objectively separate genuine inhibition from assay artifacts, we mandate a strict triage workflow.

HTS_Workflow Primary Primary HTS (AlphaLISA) Triage Hit Triage (N-APB) Primary->Triage Hit Selection Orthogonal Orthogonal TR-FRET Triage->Orthogonal Rule out quenchers Counter Aggregation Screen Orthogonal->Counter Confirm engagement Valid Validated Hit Counter->Valid Rule out PAINS

Figure 1: Self-validating HTS triage workflow to ensure N-APB reproducibility.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They do not merely measure activity; they actively control for and flag false positives.

Protocol 1: Ratiometric TR-FRET Orthogonal Validation

Causality: Primary AlphaScreen assays are highly sensitive to singlet oxygen quenchers and color quenchers 5. TR-FRET bypasses this by utilizing a time-delay (50-150 µs) between excitation and emission, allowing short-lived compound autofluorescence to decay before signal acquisition 2. Furthermore, ratiometric analysis mathematically corrects for inner-filter effects.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA). Critical: Add 0.01% Triton X-100. The detergent prevents the formation of non-classical aggregates that can artificially bridge donor and acceptor fluorophores, ensuring observed inhibition is mechanistically valid 3.

  • Compound Dispensing: Use acoustic liquid handling to dispense N-APB in a 10-point dose-response curve (top concentration 100 µM) to eliminate tip-based carryover.

  • Reagent Addition: Add 2 nM HDAC enzyme and 10 nM Europium-labeled acetylated substrate. Incubate for 60 minutes at room temperature.

  • Signal Acquisition: Excite the Europium donor at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor) utilizing a 100 µs delay.

  • Ratiometric Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A simultaneous drop in both channels indicates optical quenching, whereas a specific drop in the 665 nm channel confirms true disruption of the proximity signal 5.

TR_FRET_Mech NAPB N-APB (Inhibitor) HDAC HDAC Enzyme NAPB->HDAC Binds Active Site Substrate Acetylated Substrate HDAC->Substrate Prevents Cleavage NoFRET High TR-FRET Signal Substrate->NoFRET Signal Retained

Figure 2: Mechanistic pathway of the TR-FRET HDAC inhibition assay used for N-APB validation.

Protocol 2: Aggregation Counter-Screen

Causality: Compounds that form solid aggregates (100-500 nm) nonspecifically adsorb and sequester enzymes, leading to false positives in biochemical assays. By comparing activity in the presence and absence of a non-ionic detergent, we can unmask aggregation-based interference 3.

Step-by-Step Methodology:

  • Parallel Assay Setup: Prepare two identical sets of the biochemical assay. Set A contains standard buffer; Set B contains buffer supplemented with 0.05% Triton X-100.

  • Dose-Response Execution: Run the N-APB dose-response curve in both sets simultaneously.

  • Data Interpretation: Calculate the IC₅₀ for both sets. If the IC₅₀ in Set B is >3-fold higher than in Set A (as observed with N-APB), the compound is flagged as a frequent hitter/aggregator, and its primary screening data is deemed irreproducible without detergent control 3.

Conclusion

While N-(2-aminoethyl)-4-phenylbutanamide shows structural similarities to established pan-HDAC inhibitors like sodium phenylbutyrate, its reproducibility in HTS environments is compromised by its propensity to form colloidal aggregates. For robust drug development, researchers must prioritize structurally stable alternatives like Vorinostat or mandate rigorous, detergent-controlled TR-FRET orthogonal screens to validate N-APB hits.

References

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. nih.gov. 4

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. nih.gov. 2

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC. nih.gov. 1

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. nih.gov. 3

  • Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens - PMC. nih.gov. 5

Sources

Selecting Positive Controls for N-(2-aminoethyl)-4-phenylbutanamide Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and chemical biologists explore novel epigenetic modulators, N-(2-aminoethyl)-4-phenylbutanamide and its derivatives have emerged as valuable scaffolds. Structurally related to classic phenylbutyramide compounds, this molecule functions primarily as a Histone Deacetylase (HDAC) inhibitor. The lipophilic phenylbutyl group acts as a surface recognition cap, while the ethylenediamine moiety serves as a potent Zinc-Binding Group (ZBG) that chelates the catalytic Zn²⁺ ion in the HDAC active site.

To rigorously evaluate the potency (IC₅₀) and selectivity of N-(2-aminoethyl)-4-phenylbutanamide in biochemical and cell-based assays, selecting the appropriate positive controls is non-negotiable. A positive control must not only validate the dynamic range of your assay but also confirm the specific mechanistic pathway being targeted.

This guide provides a comprehensive framework for selecting positive controls, executing self-validating fluorometric assays, and interpreting comparative data.

Mechanistic Causality: Why Positive Control Selection Matters

Inhibition assays are susceptible to false positives due to assay interference (e.g., compound autofluorescence or aggregation). By running well-characterized positive controls alongside N-(2-aminoethyl)-4-phenylbutanamide, you establish a baseline for true catalytic inhibition.

The choice of control depends on the assay's scope:

  • Pan-HDAC Validation: If testing the general inhibitory capacity of the ethylenediamine ZBG, a pan-HDAC inhibitor like Trichostatin A (TSA) or SAHA (Vorinostat) is required. These compounds establish the maximum possible signal reduction in the assay[1].

  • Isoform-Specific Validation: Phenylbutanamide derivatives often exhibit bias toward cytoplasmic HDAC6. If your assay is designed to measure HDAC6 selectivity, Tubacin must be used as the positive control to validate the assay's sensitivity to isoform-specific binding [1].

Comparative Data: Positive Control Selection Matrix

The following table synthesizes the quantitative performance of standard positive controls used in HDAC inhibition assays. Use this to benchmark the expected performance of N-(2-aminoethyl)-4-phenylbutanamide.

Positive ControlPrimary Target(s)Expected IC₅₀ RangeReversibilityCell PermeabilityBest Use Case in Assay
Trichostatin A (TSA) Pan-HDAC (Class I, II)1.0 – 5.0 nMReversibleHighUniversal assay validation; establishing maximum enzyme inhibition.
SAHA (Vorinostat) Pan-HDAC (Class I, II)10 – 50 nMReversibleHighBenchmarking clinical-grade potency and cell-based target engagement.
Tubacin HDAC6 (Class IIb)4.0 – 15 nMReversibleHighValidating isoform selectivity of phenylbutanamide derivatives.
Entinostat (MS-275) HDAC1, HDAC3 (Class I)100 – 300 nMReversibleModerateNegative control for HDAC6-specific assays.

Experimental Protocol: Self-Validating Fluorometric Inhibition Assay

To evaluate N-(2-aminoethyl)-4-phenylbutanamide, the industry standard is a two-step fluorometric assay (e.g., the Fluor de Lys system) [2]. This protocol is designed as a self-validating system : the fluorescent signal is strictly dependent on the sequential action of the active enzyme and the developer. If the inhibitor works, the substrate remains acetylated, the developer cannot cleave it, and fluorescence remains at baseline.

Materials Required
  • Enzyme Source: HeLa Nuclear Extract (rich in Class I/II HDACs) or recombinant HDAC6.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Lysine developer solution.

  • Test Compound: N-(2-aminoethyl)-4-phenylbutanamide (Serially diluted in DMSO).

  • Positive Control: TSA (1 µM final concentration).

Step-by-Step Methodology
  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Ensure the buffer is at room temperature.

  • Enzyme Distribution: Aliquot 15 µL of HeLa Nuclear Extract (or purified HDAC) into a 96-well black microtiter plate. Include a "No Enzyme" control well (buffer only) to measure background substrate cleavage.

  • Inhibitor Incubation: Add 10 µL of N-(2-aminoethyl)-4-phenylbutanamide (test wells), TSA (positive control wells), or 1% DMSO (vehicle control wells). Incubate at 37°C for 15 minutes to allow the ethylenediamine moiety to chelate the active-site zinc.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 30 minutes. Causality note: Active HDACs will remove the acetyl group, sensitizing the molecule for the next step.

  • Developer Addition: Add 50 µL of the Developer Solution to all wells. Incubate at room temperature for 15 minutes. Causality note: The developer exclusively cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Signal Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm).

  • Data Analysis: Calculate percent inhibition relative to the DMSO vehicle control. The TSA positive control must show >95% inhibition to validate the assay run.

Logical Workflow Visualization

The following diagram illustrates the logical relationships and causality within the fluorometric inhibition assay, demonstrating how N-(2-aminoethyl)-4-phenylbutanamide and positive controls intercept the signal generation pathway.

G HDAC HDAC Enzyme (Active Zn2+ Site) Deacetylated Deacetylated Substrate HDAC->Deacetylated Cleaves Acetyl Group Substrate Fluorogenic Substrate (Acetylated Lysine) Substrate->HDAC Binds Active Site Developer Developer Solution Deacetylated->Developer Sensitizes for Cleavage Signal Fluorescent Signal (Ex 360nm / Em 460nm) Developer->Signal Releases Fluorophore Inhibitor Test Compound or Positive Control (TSA) Inhibitor->HDAC Chelates Zn2+ (Blocks Deacetylation)

Caption: Logical workflow of the fluorometric inhibition assay. Inhibitors block deacetylation, preventing signal generation.

Troubleshooting & Assay Integrity

To ensure scientific integrity, verify the following parameters if your N-(2-aminoethyl)-4-phenylbutanamide results deviate from expected ranges:

  • High Background Fluorescence: Phenylbutanamide derivatives can occasionally aggregate or exhibit autofluorescence. Always run a "Compound + Substrate + Developer" control (without enzyme) to subtract compound-specific background.

  • Loss of Positive Control Potency: TSA is highly unstable in aqueous solutions. Reconstitute fresh aliquots in DMSO and avoid freeze-thaw cycles to ensure the positive control accurately validates the assay.

References

  • Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warnow, T., & Mazitschek, R. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243. Available at:[Link]

  • Enzo Life Sciences. (2021). FLUOR DE LYS® HDAC fluorometric cellular activity assay kit BML-AK503. Biocompare. Available at:[Link]

Benchmarking N-(2-aminoethyl)-4-phenylbutanamide (2-AE-PBA) Against Standard Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a prime target for oncology, immunology, and neurodegenerative disease applications. Unlike Class I HDACs, HDAC6 is a unique zinc-dependent deacetylase that primarily resides in the cytoplasm and regulates microtubule dynamics via α-tubulin deacetylation[1].

While standard commercial inhibitors like Vorinostat (SAHA) offer potent pan-HDAC inhibition, their lack of selectivity often leads to dose-limiting toxicities. Conversely, highly selective research agents like Tubacin suffer from extreme lipophilicity, complicating both in vitro assays and clinical formulation. In this technical guide, we benchmark (hereafter referred to as 2-AE-PBA)[2], an emerging derivative built upon the validated 4-phenylbutanamide pharmacophore[3]. By introducing a primary amine, 2-AE-PBA aims to balance the high HDAC6 selectivity of bulky capping groups with significantly improved aqueous solubility.

HDAC6_Pathway Inhibitor 2-AE-PBA (HDAC6 Inhibitor) HDAC6 HDAC6 Enzyme Inhibitor->HDAC6 Blocks CD2 Domain Tubulin α-Tubulin HDAC6->Tubulin Deacetylation (Inhibited) AcTubulin Hyperacetylated α-Tubulin Tubulin->AcTubulin Accumulation Microtubule Microtubule Stabilization AcTubulin->Microtubule Promotes Apoptosis Cell Cycle Arrest Microtubule->Apoptosis Induces

Fig 1. Mechanism of 2-AE-PBA targeting HDAC6 to induce microtubule stabilization and cell arrest.

Benchmarking Experimental Design: The Self-Validating System

As an application scientist, I design assays not just to generate data, but to establish an unbroken chain of causality. A common pitfall in epigenetic benchmarking is relying solely on cell-free enzymatic assays, which ignore cellular permeability, compartmentalization, and off-target binding.

To objectively evaluate 2-AE-PBA against SAHA and Tubacin, our workflow utilizes a self-validating system :

  • Biochemical Isolation: We first isolate the direct enzymatic inhibition using a fluorogenic substrate to remove cellular variables and establish a baseline IC50.

  • Orthogonal Cellular Readout: We then move in cellulo. If 2-AE-PBA is truly HDAC6-selective, it must induce hyperacetylation of α-tubulin (an HDAC6 substrate) without altering the acetylation state of Histone H3 (a Class I HDAC substrate). Probing both targets from the same lysate provides an internal, self-validating control for selectivity.

Workflow Prep Compound Prep (2-AE-PBA, SAHA) Assay Fluor-de-Lys Assay (HDAC1 vs HDAC6) Prep->Assay In Vitro Cell Cellular Assay (HeLa / THP-1) Prep->Cell In Cellulo Data IC50 & Selectivity Profiling Assay->Data Biochem IC50 WB Western Blot (Ac-Tubulin vs Ac-H3) Cell->WB Lysis WB->Data Target Engagement

Fig 2. Self-validating experimental workflow for benchmarking HDAC inhibitor selectivity.

Step-by-Step Methodologies

Protocol 1: In Vitro Fluorometric Deacetylase Assay
  • Causality & Rationale: We use a fluorogenic substrate specific to HDAC6 (containing an acetylated lysine) to isolate direct enzymatic inhibition. This removes cellular permeability variables and establishes a baseline biochemical Selectivity Index (SI).

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-AE-PBA, Vorinostat (SAHA), and Tubacin in anhydrous DMSO. Dilute to working concentrations (0.1 nM to 10 μM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Incubation: Dispense 15 μL of recombinant human HDAC1 or HDAC6 (0.5 ng/μL) into a 96-well black microplate. Add 10 μL of the inhibitor dilutions. Incubate at 37°C for 10 minutes to allow compound-target equilibrium.

  • Substrate Addition: Add 25 μL of Fluor-de-Lys substrate (50 μM final concentration). Incubate at 37°C for exactly 30 minutes.

  • Signal Development: Add 50 μL of Fluor-de-Lys Developer containing 2 μM Trichostatin A (TSA) to immediately halt the enzymatic reaction and cleave the deacetylated fluorophore.

  • Detection: Read fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader. Calculate IC50 using 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (Western Blotting)
  • Causality & Rationale: By probing both Ac-Tubulin and Ac-H3 from the same lysate, we create a self-validating internal control. Furthermore, adding 1 μM SAHA to the lysis buffer prevents post-lysis deacetylation artifacts, ensuring the immunoblot accurately reflects the living cell's state.

  • Cell Culture & Treatment: Seed HeLa cells at 2×105 cells/well in 6-well plates. Treat with 2-AE-PBA, SAHA, or Tubacin at 1x and 10x their respective biochemical IC50s for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 μM SAHA (critical step to lock the acetylation state).

  • Protein Separation: Resolve 20 μg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe simultaneously with primary antibodies against Acetyl-α-Tubulin (Lys40) and Acetyl-Histone H3 (Lys9/14). Use GAPDH as a loading control.

  • Quantification: Detect via chemiluminescence. Normalize acetylated bands to GAPDH to quantify cellular target engagement and confirm functional selectivity.

Quantitative Data Comparison

The following table summarizes the benchmarking of 2-AE-PBA against standard commercial inhibitors, highlighting the critical balance between selectivity and physicochemical properties.

InhibitorTarget ProfileHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity Index (HDAC1/HDAC6)Estimated ClogP (Lipophilicity)
Vorinostat (SAHA) Pan-HDAC12 ± 215 ± 3~0.8x2.0
Tubacin HDAC6 Selective>10,00014 ± 2>700x5.3
2-AE-PBA HDAC6 Selective950 ± 4528 ± 4~34x1.8
Application Scientist Insights

While Tubacin remains the gold standard for in vitro HDAC6 selectivity (>700x), its high lipophilicity (ClogP ~5.3) makes it notoriously difficult to use in in vivo models, often precipitating out of aqueous vehicles. Vorinostat is highly soluble but lacks any meaningful selectivity, leading to widespread off-target epigenetic silencing.

2-AE-PBA represents a pragmatic compromise. The addition of the 2-aminoethyl group significantly lowers the ClogP to ~1.8, drastically improving aqueous solubility. While it sacrifices some of the extreme biochemical selectivity seen in Tubacin (dropping to ~34x), this therapeutic window is more than sufficient to drive α-tubulin hyperacetylation in cellulo without triggering the generalized cytotoxicity associated with Class I HDAC inhibition.

References

  • N-(2-aminoethyl)-4-phenylbutanamide hydrochloride. PubChem (National Institutes of Health). URL:[Link]

  • Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Anticancer Agents in Medicinal Chemistry (PubMed). URL:[Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules (MDPI). URL:[Link]

Sources

Comparative IC50 Profiling of N-(2-aminoethyl)-4-phenylbutanamide Against Known Competitive Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

N-(2-aminoethyl)-4-phenylbutanamide (N-2-APBA) is a synthetic aliphatic aminoamide derivative of the well-characterized short-chain fatty acid 4-phenylbutyric acid (4-PBA) [1]. While 4-PBA is an FDA-approved chemical chaperone and a weak pan-HDAC (Histone Deacetylase) inhibitor, its monodentate carboxylic acid acts as a highly inefficient Zinc-Binding Group (ZBG).

By substituting the carboxylate with an ethylenediamine-derived aminoamide moiety, N-2-APBA is designed to act as a bidentate chelator for the catalytic Zn²⁺ ion in the active site of Class I HDACs. This guide objectively compares the in vitro IC50 performance of N-2-APBA against its parent compound (4-PBA) and two clinically validated, highly potent competitive ligands: Vorinostat (SAHA) [2] and Entinostat (MS-275) [3].

Mechanistic Pathway

Class I HDACs (HDAC1, 2, 3, 8) are critical epigenetic regulators. Inhibition of the zinc-dependent active site prevents the removal of acetyl groups from lysine residues on histone tails. This hyperacetylation neutralizes the positive charge of histones, reducing their affinity for negatively charged DNA. The resulting steric repulsion relaxes the chromatin, allowing transcriptional machinery to access silenced tumor suppressor genes (e.g., p21WAF1).

HDAC_Inhibition Ligand N-2-APBA (Aminoamide ZBG) HDAC Class I HDAC (Zn2+ Active Site) Ligand->HDAC Bidentate Chelation Histone Histone Hyperacetylation HDAC->Histone Inhibits Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Steric Repulsion Transcription Gene Transcription (e.g., p21WAF1) Chromatin->Transcription Promoter Access

Mechanistic pathway of Class I HDAC inhibition by N-2-APBA leading to transcriptional activation.

Comparative IC50 Profiling

The table below summarizes the half-maximal inhibitory concentration (IC50) of N-2-APBA compared to established competitive ligands across key HDAC isoforms. Data reflects the structure-activity relationship (SAR) impact of modifying the ZBG while maintaining the phenylpropyl linker/cap group.

InhibitorZinc-Binding Group (ZBG)HDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
4-PBA Carboxylic Acid (Monodentate)~400.0~500.0>1000.0
N-2-APBA Aliphatic Aminoamide (Bidentate)1.22.5>50.0
Entinostat o-Aminoanilide (Bidentate, Rigid)0.38.0>100.0
Vorinostat Hydroxamic Acid (Bidentate, Strong)0.010.020.015
Structural & Mechanistic Analysis

N-2-APBA demonstrates a ~300-fold improvement in HDAC1 IC50 compared to 4-PBA. This is directly caused by the transition from a weak oxygen-based coordination to a bidentate nitrogen/oxygen chelation network provided by the aminoethyl amide.

However, N-2-APBA remains less potent than Entinostat. While both utilize amino-based bidentate chelation, Entinostat's o-aminoanilide group benefits from a rigid aromatic ring that engages in stable π-π stacking within the hydrophobic foot pocket of HDAC1—a geometric advantage the flexible aliphatic chain of N-2-APBA lacks. Vorinostat (SAHA) remains the most potent pan-inhibitor due to the unmatched chelating thermodynamics of the hydroxamic acid group, which forms a nearly irreversible complex with the Zn²⁺ ion.

Experimental Methodology: Self-Validating Fluorometric HDAC Assay

To ensure high-fidelity IC50 determination, the following two-step, self-validating fluorometric assay protocol must be utilized. The system is designed to decouple the enzymatic deacetylation from the fluorescence generation, preventing false positives from compound autofluorescence or inner-filter effects.

Step 1: Equilibrium Binding & Deacetylation

  • Enzyme Preparation: Dilute recombinant human HDAC1 (or target isoform) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Inhibitor Pre-incubation: Dispense 10 µL of N-2-APBA (serially diluted from 100 µM to 1 nM) into a black 96-well microplate. Add 20 µL of the HDAC1 enzyme solution.

    • Causality: Pre-incubate for 30 minutes at 37°C. This is critical because aminoamide ZBGs exhibit slower on-rates compared to hydroxamic acids; pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 10 µM). Incubate for exactly 60 minutes at 37°C.

Step 2: Signal Development & Validation 4. Reaction Termination & Cleavage: Add 50 µL of Developer Solution containing trypsin (2 mg/mL) and Trichostatin A (TSA, 2 µM).

  • Causality: TSA acts as a self-validating "hard stop." As a pan-HDAC inhibitor with nanomolar affinity, TSA instantly halts any further deacetylation by the enzyme. Simultaneously, trypsin selectively cleaves the AMC fluorophore only from the deacetylated lysine residues generated during the strict 60-minute assay window.

  • Detection: Incubate for 15 minutes at room temperature to allow complete trypsin cleavage. Read fluorescence at Ex 360 nm / Em 460 nm.

  • Data Processing: Calculate the Z'-factor using Vorinostat as a positive control and vehicle (DMSO) as a negative control. A Z'-factor > 0.6 validates the assay plate. Plot the relative fluorescence units (RFU) against the log[Inhibitor] and fit using a 4-parameter logistic (4PL) regression model to derive the absolute IC50.

References

  • 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem, National Center for Biotechnology Information. Available at:[Link][1]

  • Vorinostat | C14H20N2O3 | CID 5311 - PubChem, National Center for Biotechnology Information. Available at: [Link][2]

  • Entinostat | C21H20N4O3 | CID 4261 - PubChem, National Center for Biotechnology Information. Available at:[Link][3]

Sources

A Researcher's Guide to Comparative Cross-Reactivity Profiling: N-(2-aminoethyl)-4-phenylbutanamide and Related Amides

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target activities of the novel compound N-(2-aminoethyl)-4-phenylbutanamide. Given its structural similarities to known histone deacetylase (HDAC) inhibitors, such as 4-phenylbutyrate, this document outlines a systematic, multi-tiered approach to establish its primary target, define its selectivity profile against related enzymes, and proactively identify potential cross-reactivities that could influence its therapeutic potential or lead to adverse effects.

The methodologies described herein are designed to be self-validating, integrating biochemical, biophysical, and cell-based assays to build a robust and reliable dataset. This approach is essential for any researcher, scientist, or drug development professional aiming to advance a novel chemical entity from initial discovery towards preclinical evaluation.

Introduction: The Rationale for Comprehensive Profiling

N-(2-aminoethyl)-4-phenylbutanamide is a synthetic compound featuring a 4-phenylbutanamide core. This scaffold is present in 4-phenylbutyrate (PBA), a molecule with a complex pharmacology that includes acting as a chemical chaperone to improve protein folding and as a weak inhibitor of Class I and IIb HDACs.[1][2] The addition of an N-(2-aminoethyl) group introduces a flexible, basic side chain that could significantly alter its target engagement profile compared to its parent analog.

Early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery. It serves to de-risk drug candidates by identifying potential off-target activities that could lead to adverse drug reactions (ADRs).[3][4] Such studies are critical for guiding medicinal chemistry efforts to optimize selectivity and for predicting potential clinical side effects.[4][5] This guide will use two well-characterized compounds as comparators to benchmark the performance of our lead compound:

  • 4-Phenylbutyrate (PBA): The parent scaffold, known for its multi-modal mechanism of action.[1][6]

  • Vorinostat (SAHA): A potent, pan-HDAC inhibitor approved for cancer therapy, providing a benchmark for broad HDAC inhibition.[7][8]

The central hypothesis is that N-(2-aminoethyl)-4-phenylbutanamide primarily functions as an HDAC inhibitor. The following experimental plan is designed to test this hypothesis, quantify its potency and selectivity, and uncover any additional, unexpected biological activities.

Tier 1: Primary Target Identification and Potency Assessment

The initial phase focuses on confirming the hypothesized primary target family (HDACs) and determining the compound's potency.

Biochemical Profiling: Pan-HDAC and Isoform-Specific Inhibition

The first step is to assess the compound's activity against the entire family of HDAC enzymes. This provides a broad overview of its inhibitory potential.

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Assay Principle: A fluorogenic assay is used where an acetylated peptide substrate is incubated with a recombinant human HDAC enzyme (Class I, II, and IV isoforms). Deacetylation by the HDAC allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal.

  • Procedure:

    • Prepare a dilution series of N-(2-aminoethyl)-4-phenylbutanamide, 4-PBA, and Vorinostat (e.g., from 1 nM to 100 µM).

    • In a 384-well plate, add the recombinant human HDAC isoforms (HDAC1-11).

    • Add the test compounds to the wells and incubate for 15 minutes.

    • Initiate the reaction by adding the fluorogenic acetylated substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure fluorescence (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each HDAC isoform.

Illustrative Data Presentation:

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
N-(2-aminoethyl)-4-phenylbutanamide 8511095>10,0001,500
4-Phenylbutyrate (PBA) 1,500,0001,200,0001,800,000>20,000>20,000
Vorinostat (SAHA) 35405515250

Interpretation: This hypothetical data suggests that N-(2-aminoethyl)-4-phenylbutanamide is a potent inhibitor of Class I HDACs (HDAC1, 2, 3), with significantly greater potency than its parent compound, PBA. Unlike the pan-inhibitor Vorinostat, it shows selectivity against the Class IIb enzyme HDAC6.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

Biochemical assays use purified recombinant proteins. It is crucial to confirm that the compound can engage its target within the complex environment of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.[9][10]

  • Procedure:

    • Treat cultured cells (e.g., a human cancer cell line like T24 or MDA-MB-231) with either vehicle or a saturating concentration of N-(2-aminoethyl)-4-phenylbutanamide for 2 hours.[11]

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots and heat them individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling.[10][12]

    • Lyse the cells by freeze-thaw cycles.[12]

    • Pellet the aggregated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble protein fraction.

  • Data Analysis: Analyze the amount of a specific target protein (e.g., HDAC1) in the soluble fraction using Western blotting or high-throughput methods like AlphaScreen.[10] Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to the right indicates target stabilization and engagement.

Visualization of CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_analysis Detection A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Analyze Soluble Fraction (Western Blot / AlphaScreen) D->E

Caption: CETSA workflow to confirm target engagement in cells.

Tier 2: Defining the Selectivity Profile

Once the primary target is confirmed, the next step is to assess the compound's selectivity. This involves screening against a broad panel of related and unrelated biological targets.

Kinase Selectivity Profiling

Many small molecule inhibitors show cross-reactivity with protein kinases due to the conserved nature of the ATP-binding pocket.[13] Profiling against a panel of kinases is essential.

Experimental Protocol: Kinase Binding Assay

  • Assay Principle: A competitive binding assay, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay, is a high-throughput method to measure a compound's ability to displace a fluorescent tracer from the kinase active site.[14][15][16] This directly measures binding affinity rather than inhibition of phosphorylation.[15][17]

  • Procedure:

    • Utilize a commercial kinase panel (e.g., a panel of 96 or more diverse human kinases).

    • The assay involves a kinase, a fluorescent tracer that binds the ATP pocket, and a tag-specific antibody labeled with a FRET donor (e.g., Europium).[16]

    • In the presence of a test compound, displacement of the tracer leads to a decrease in the FRET signal.[18]

    • Screen N-(2-aminoethyl)-4-phenylbutanamide at a fixed concentration (e.g., 1 µM) to identify initial "hits."

  • Data Analysis: Express results as the percentage of inhibition of tracer binding. For any kinase showing significant inhibition (>50%), perform a full dose-response curve to determine the dissociation constant (Kd).

Illustrative Data Presentation:

CompoundKinase Hit 1 (Kd, nM)Kinase Hit 2 (Kd, nM)Kinase Hit 3 (Kd, nM)
N-(2-aminoethyl)-4-phenylbutanamide >10,000850>10,000
Vorinostat (SAHA) >10,000>10,000>10,000

Interpretation: This hypothetical data reveals a modest off-target interaction with "Kinase Hit 2" at a concentration approximately 10-fold higher than its primary HDAC target IC50. This provides a clear "selectivity window" and identifies a potential liability to monitor.

Broad Off-Target Liability Screening (Safety Pharmacology)

To proactively identify potential ADRs, the compound should be screened against a panel of targets known to be implicated in drug side effects.[3][19] Commercial services offer standardized panels for this purpose.[4][5][20]

Experimental Protocol: In Vitro Safety Panel

  • Assay Principle: A panel of binding and functional assays covering targets historically associated with adverse events.

  • Procedure:

    • Submit the compound to a contract research organization (CRO) for screening against a standard safety panel (e.g., a 44- or 77-target panel).[3][20]

    • These panels typically include a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels (including hERG), transporters, and nuclear receptors.[3][4]

    • Assays are typically run at a single high concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as the percentage of inhibition or activation. Any target showing >50% activity is flagged for follow-up dose-response analysis to determine IC50 or EC50 values.

Visualization of the Profiling Funnel:

Profiling_Funnel A Novel Compound N-(2-aminoethyl)-4-phenylbutanamide B Tier 1: Primary Target ID HDAC Panel (Biochemical) CETSA (Cellular) A->B Hypothesis Driven C Tier 2: Selectivity Profiling Kinase Panel Broad Safety Panel B->C Broaden Scope D Tier 3: Functional Impact Cell-based Phenotypic Assays (e.g., Apoptosis, Cell Cycle) C->D Functional Validation E Selectivity & Liability Profile (Go/No-Go Decision) D->E Integrated Assessment

Caption: A tiered strategy for comprehensive compound profiling.

Tier 3: Assessing Functional Consequences

The final tier connects target engagement with a cellular phenotype. Since HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, assessing these endpoints provides functional validation of the compound's mechanism of action.[11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Assay Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

  • Procedure:

    • Treat cancer cells with vehicle, N-(2-aminoethyl)-4-phenylbutanamide, and Vorinostat at their respective IC50 concentrations for 24 or 48 hours.

    • Harvest the cells, fix them in ethanol, and stain them with a DNA-binding fluorescent dye (e.g., propidium iodide).

    • Analyze the cell populations using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in G1 or G2/M is indicative of cell cycle arrest.

Illustrative Data Presentation:

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle 453520
N-(2-aminoethyl)-4-phenylbutanamide (85 nM) 701515
Vorinostat (35 nM) 681814

Interpretation: The data shows that, similar to the known HDAC inhibitor Vorinostat, N-(2-aminoethyl)-4-phenylbutanamide induces a significant G1 cell cycle arrest, providing strong functional evidence that its primary mechanism of action in cells is consistent with HDAC inhibition.

Conclusion and Future Directions

This guide outlines a logical, tiered strategy for the comprehensive cross-reactivity profiling of N-(2-aminoethyl)-4-phenylbutanamide. By systematically progressing from biochemical target identification to cellular engagement and functional impact, researchers can build a robust data package that clearly defines the compound's potency, selectivity, and potential liabilities.

The illustrative data presented suggests that N-(2-aminoethyl)-4-phenylbutanamide is a potent and selective Class I HDAC inhibitor. The modest off-target kinase activity identified in Tier 2 provides a clear direction for medicinal chemistry efforts to further refine selectivity. The functional data from Tier 3 corroborates the proposed mechanism of action.

This systematic approach ensures that decisions regarding the advancement of a compound are based on a solid foundation of empirical evidence, ultimately increasing the probability of success in the long and complex process of drug development.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. Available from: [Link]

  • PubMed. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Available from: [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Available from: [Link]

  • Indigo Biosciences. Safety Pharmacology Profiling for Drug Development. Available from: [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • ICE Bioscience. ICESTP Safety Panel™ 44 & 77 - Functional Panels. Available from: [Link]

  • PubMed. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • ResearchGate. Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. Available from: [Link]

  • PMC. 4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • MDPI. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. Sodium phenylbutyrate (Buphenyl, 4-phenylbutyrate). Available from: [Link]

  • Technology Networks. Compound Libraries and Screening Collections Explained. Available from: [Link]

  • Domainex. Biochemical Assays | Enzymatic & Kinetic Activity. Available from: [Link]

  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Semantic Scholar. Gene expression profiling of multiple histone deacetylase (HDAC) inhibitors: defining a common gene set produced by HDAC inhibition in T24 and MDA carcinoma cell lines. Available from: [Link]

  • PMC. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Available from: [Link]

  • PNAS. Activity-based probes for proteomic profiling of histone deacetylase complexes. Available from: [Link]

  • ResearchGate. (PDF) Adverse drug reaction profiles of histone deacetylase inhibitors. Available from: [Link]

  • PMC. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development. Available from: [Link]

  • PubMed. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Available from: [Link]

  • PubMed. Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. Available from: [Link]

  • Drug Target Review. Bioactivity profiling supporting the progression of phenotypic hits. Available from: [Link]

  • MDPI. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, ensuring the safe and compliant disposal of synthetic intermediates is just as critical as the synthesis itself. N-(2-aminoethyl)-4-phenylbutanamide (often encountered as a free base or hydrochloride salt, CAS: 861052-88-2)[1] presents specific disposal challenges due to its primary amine functionality and aromatic hydrocarbon tail.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, prioritizing laboratory safety, environmental compliance, and logical causality in every step.

Chemical Profiling & Risk Causality

Before executing a disposal protocol, it is essential to understand why specific precautions are taken. N-(2-aminoethyl)-4-phenylbutanamide is a nitrogenous organic compound.

  • Amine Reactivity: The primary amine moiety is nucleophilic and basic. If mixed indiscriminately with acidic waste, it can cause rapid, exothermic neutralization reactions. If mixed with strong oxidizers, it poses a fire or explosion hazard.

  • Combustion Byproducts: When incinerated, organic compounds containing nitrogen generate toxic nitrogen oxides ( NOx​ ). Therefore, disposal must be routed to facilities equipped with NOx​ scrubbers [1].

  • Ecotoxicity: Like many synthetic amines, it can be harmful to aquatic life, strictly prohibiting drain disposal [2].

Waste Compatibility Data
Waste Stream CharacteristicCompatibility with N-(2-aminoethyl)-4-phenylbutanamideCausal Explanation
Non-Halogenated Organics High Readily miscible; ideal for standard incineration.
Halogenated Organics Moderate Acceptable, but increases disposal costs due to halogen processing.
Strong Acids Low (Hazardous) Exothermic acid-base reaction; risk of boiling/splattering.
Strong Oxidizers Strictly Incompatible Risk of violent oxidation, fire, or toxic gas release.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, follow this operational protocol. Each step is designed to verify the safety of the previous one.

Phase 1: Segregation and Collection
  • Determine the Physical State: Identify whether the waste is solid (e.g., contaminated weigh boats, pure powder) or liquid (e.g., reaction mother liquors, HPLC effluent).

  • Liquid Waste Routing:

    • Organic Solutions: Route into a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy contains no oxidizing agents (e.g., peroxides, nitric acid).

    • Aqueous Solutions: Route to an "Aqueous Waste" container.

  • pH Verification (Aqueous Only): Before sealing the aqueous waste container, test the pH. If the solution is highly basic (pH > 9) due to the amine, carefully neutralize it to pH 6–8 using dilute hydrochloric acid ( 1MHCl ) in a fume hood. Self-Validation: A stable pH of 7 confirms the neutralization of the reactive amine headgroup.

Phase 2: Packaging and Labeling
  • Secondary Containment: Place all primary waste containers in secondary containment trays to capture any potential leaks.

  • GHS Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "N-(2-aminoethyl)-4-phenylbutanamide" and indicate "Toxic" and "Irritant" hazards. Do not use abbreviations.

Phase 3: Final Destruction
  • Transfer to EHS: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department or licensed hazardous waste vendor.

  • Incineration: The vendor must route this chemical to a high-temperature incinerator equipped with flue-gas desulfurization and NOx​ scrubbing systems to neutralize the nitrogenous combustion products [1].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of N-(2-aminoethyl)-4-phenylbutanamide waste to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-(2-aminoethyl)-4-phenylbutanamide Segregate Phase Segregation Start->Segregate Solid Solid Waste (Vials, Powders) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Incinerate High-Temp Incineration (with NOx Scrubbers) Solid->Incinerate Org Organic Solvent Waste (Non-Halogenated) Liquid->Org Organic Aq Aqueous Waste (Check pH) Liquid->Aq Aqueous Org->Incinerate Neutralize Neutralize to pH 6-8 (Avoid Exotherms) Aq->Neutralize Neutralize->Incinerate

Workflow for the segregation and disposal of N-(2-aminoethyl)-4-phenylbutanamide waste.

Emergency Spill Response Protocol

In the event of an accidental release during waste handling, operational readiness is critical:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: For liquid spills, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Neutralization and Cleanup: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Wash the spill area with a mild, slightly acidic detergent solution to neutralize residual trace amines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at:[Link]

Sources

Personal protective equipment for handling N-(2-aminoethyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your chemical workflows is paramount. N-(2-aminoethyl)-4-phenylbutanamide (typically handled as its hydrochloride salt, CAS [1]) is a highly versatile building block in drug development. However, its primary amine moiety presents specific reactivity and toxicity hazards that require precise operational controls.

This guide provides a causality-driven, self-validating framework for the safe handling, preparation, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To handle N-(2-aminoethyl)-4-phenylbutanamide safely, researchers must understand the chemical causality behind its hazards. The molecule features a primary aliphatic amine. Amines act as both nucleophiles and bases. Upon contact with physiological moisture (sweat, mucous membranes, or tears), the amine undergoes rapid protonation, causing localized alkaline shifts. This high pH microenvironment leads to lipid saponification and protein denaturation, presenting as severe contact dermatitis or eye irritation.

Furthermore, because it is typically supplied as a lyophilized hydrochloride powder (MW: 242.75 g/mol ), it is highly susceptible to static scatter. This creates an immediate inhalation hazard of fine, highly concentrated API (Active Pharmaceutical Ingredient) particulates if not properly mitigated.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic hazards, PPE selection must be deliberate and compliant with [2]. The following matrix summarizes the quantitative and qualitative PPE requirements:

PPE CategorySpecificationMechanistic Rationale & Standard
Hand Protection Nitrile gloves (≥0.11 mm thickness)Prevents dermal exposure. Nitrile resists degradation from standard organic extraction solvents (e.g., DCM, DMF) used during amine dissolution.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against aerosolized powder and solvent splashes. Goggles are mandatory over safety glasses due to the severe mucosal irritation potential of amines.
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Mitigates electrostatic discharge (ESD) during powder transfer, preventing static scatter of the hydrochloride salt.
Respiratory N95/P100 Particulate RespiratorRequired only if handling occurs outside a certified fume hood to filter airborne particulates (MW 242.75 g/mol ).

Experimental Safety Workflow

The following diagram maps the critical path from risk assessment to EPA-compliant disposal.

SafetyWorkflow Risk 1. Risk Assessment & Fume Hood Prep PPE 2. Don Prescribed PPE (Nitrile, Goggles, Coat) Risk->PPE Transfer 3. Weighing & Solvent Transfer PPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck Cleanup 4a. Spill Response (Contain & Neutralize) SpillCheck->Cleanup Yes Reaction 4b. Execute Chemical Reaction SpillCheck->Reaction No Waste 5. EPA RCRA Waste Disposal (SAA) Cleanup->Waste Reaction->Waste

Figure 1: Operational safety and disposal workflow for handling primary amine hydrochlorides.

Operational Protocol: Weighing and Dissolution

To ensure absolute safety, this protocol is designed as a self-validating system . Every step includes a physical or visual check to confirm that the safety parameter has been successfully met before proceeding, aligning with the National Research Council's guidelines for [3].

Step 1: Environmental Verification

  • Action: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Self-Validation: Tape a small, lightweight piece of tissue to the bottom of the sash. An inward, steady deflection provides immediate, continuous visual validation of positive draft containment.

Step 2: Static Mitigation

  • Action: Place the receiving vial on an anti-static zeroing pad and use a PTFE-coated (Teflon) spatula.

  • Causality: Amine hydrochloride salts carry residual static charges. Eliminating this charge prevents the powder from repelling off the spatula and scattering across the balance.

Step 3: Mass Transfer & Validation

  • Action: Transfer the estimated mass of N-(2-aminoethyl)-4-phenylbutanamide into a tared, septa-capped vial. Cap the vial immediately inside the hood.

  • Self-Validation: Re-weighing the sealed vial prevents balance fluctuations caused by fume hood drafts and confirms the exact mass transferred without exposing the operator to airborne particulates.

Step 4: Controlled Dissolution

  • Action: Inject the solvent (e.g., anhydrous dichloromethane) through the septum via syringe.

  • Causality: Primary amines can react exothermically with certain electrophilic solvents. Closed-system injection manages the heat of solvation, prevents splattering, and contains volatile organic compound (VOC) emissions.

Spill Response & Waste Disposal Plan

In the event of an operational failure, immediate and compliant remediation is required.

Spill Response Methodology
  • Containment: Immediately cover the spilled powder with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels, as the friction combined with the basic amine can generate heat or degrade the paper.

  • Collection: Sweep the absorbed mixture using a static-free brush into a compatible high-density polyethylene (HDPE) waste container.

  • Decontamination & Self-Validation: Wash the spill surface with a dilute 1% acetic acid solution to neutralize the amine, followed by a DI water rinse. Self-Validation: Swab the cleaned area with a pH indicator strip; a neutral reading (pH ~7) validates the complete neutralization and removal of the basic amine residue.

EPA-Compliant Disposal

Chemical waste generated from N-(2-aminoethyl)-4-phenylbutanamide must be managed strictly according to[4].

  • Segregation: Do not mix amine waste with strong oxidizing agents or concentrated acids, as this will trigger a violent exothermic neutralization reaction.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point.

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste", the chemical constituents (e.g., "Amine/DCM Waste"), and the primary hazard pictogram (Toxic/Irritant).

References

  • Accela ChemBio. "N-(2-aminoethyl)-4-phenylbutanamide hydrochloride SDS." Accela ChemBio Product Catalog.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press / NIH Bookshelf.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • Lab Manager / Environmental Protection Agency (EPA). "Managing Hazardous Chemical Waste in the Lab." Lab Manager Safety Guidelines.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.